2-(4-Butoxy-phenylamino)-nicotinic acid
Description
Properties
CAS No. |
115891-04-8 |
|---|---|
Molecular Formula |
C27H36N9O15P2+ |
Molecular Weight |
788.581 |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-6,7-dihydro-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |
InChI |
InChI=1S/C27H35N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h4,8-10,14-16,19-21,26,37-41H,3,5-7H2,1-2H3,(H5,28,29,30,34,42,43,44,45,46,47)/p+1/t10?,14-,15+,16+,19-,20+,21+,26+/m0/s1 |
InChI Key |
YVWTVPZNGNECRS-PIOMATSQSA-O |
SMILES |
CC1CC2=NC3=C(NC(=O)NC3=O)[N+](=C2C=C1C)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=CN=C6N)O)O)O)O)O |
Synonyms |
2-(4-Butoxy-phenylamino)-nicotinic acid |
Origin of Product |
United States |
Foundational & Exploratory
2-(4-Butoxy-phenylamino)-nicotinic acid chemical structure
Comprehensive Technical Guide: 2-(4-Butoxy-phenylamino)-nicotinic Acid
Executive Summary
2-(4-Butoxy-phenylamino)-nicotinic acid is a specialized N-aryl-2-aminopyridine-3-carboxylic acid derivative. Structurally, it functions as a bioisostere to the N-phenylanthranilic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), commonly known as fenamates (e.g., Mefenamic acid, Flunixin).
This molecule integrates a pyridine-3-carboxylic acid core (nicotinic acid) with a lipophilic 4-butoxyphenyl tail. The pyridine nitrogen provides distinct electronic properties compared to the benzene ring of anthranilic acids, potentially altering metabolic stability and solubility, while the butoxy tail significantly enhances lipophilicity (LogP), facilitating membrane permeability and hydrophobic pocket occupancy in target proteins such as Cyclooxygenase (COX) enzymes or specific kinases.
Part 1: Structural Anatomy & Physicochemical Profiling
The molecule consists of three distinct pharmacophoric regions:
-
The Acidic Headgroup (Nicotinic Acid): A pyridine ring substituted at the 3-position with a carboxylic acid. This moiety is critical for electrostatic interactions (e.g., salt bridge formation with Arg120 in COX enzymes).
-
The Linker (Secondary Amine): An amino bridge (-NH-) at the 2-position connecting the pyridine and phenyl rings. It restricts conformational freedom through intramolecular hydrogen bonding with the carbonyl oxygen.
-
The Lipophilic Tail (4-Butoxyphenyl): A phenyl ring substituted with a butyl ether group. This extension probes hydrophobic regions in the binding pocket.[1]
Physicochemical Properties Table
| Property | Value (Predicted/Calc) | Significance |
| IUPAC Name | 2-[(4-butoxyphenyl)amino]pyridine-3-carboxylic acid | Standard nomenclature. |
| Molecular Formula | C₁₆H₁₈N₂O₃ | Carbon-rich scaffold. |
| Molecular Weight | 286.33 g/mol | Optimal for oral bioavailability (<500 Da). |
| LogP (Octanol/Water) | ~4.2 - 4.8 | High lipophilicity due to the butoxy chain; suggests good CNS/membrane penetration but poor aqueous solubility. |
| pKa (Acidic) | ~4.5 - 4.9 | Carboxylic acid ionization; exists as an anion at physiological pH (7.4). |
| pKa (Basic) | ~2.5 - 3.0 | Pyridine nitrogen; largely unionized at physiological pH due to electron-withdrawing carboxyl group. |
| H-Bond Donors | 2 (COOH, NH) | Critical for receptor binding. |
| H-Bond Acceptors | 4 (COOH, Pyridine-N, Ether-O) | Interaction points for solvent and protein residues. |
Part 2: Synthetic Pathways & Process Chemistry
The synthesis of 2-anilinonicotinic acids typically relies on Nucleophilic Aromatic Substitution (
Primary Route: Acid-Catalyzed Nucleophilic Substitution
This pathway is preferred over Ullmann coupling (Cu-catalyzed) for 2-halonicotinic acids because the 2-position is highly susceptible to nucleophilic attack, especially when the pyridine ring is protonated or activated.
-
Starting Materials: 2-Chloronicotinic acid (1.0 eq), 4-Butoxyaniline (1.1 eq).
-
Solvent: Water/Ethanol mixture or neat (melt).
-
Catalyst: Hydrochloric acid (catalytic) or simply thermal activation.
Reaction Logic:
-
Protonation: The pyridine nitrogen is protonated, increasing the electrophilicity of the C-2 carbon.
-
Addition: The amine of 4-butoxyaniline attacks the C-2 position.
-
Elimination: Chloride is displaced, and the aromatic system is restored.
Visualization: Synthetic Workflow (DOT)
Part 3: Analytical Characterization
To validate the structure, the following spectral features must be confirmed.
-
NMR (400 MHz, DMSO-
):- 13.0-13.5 ppm (br s, 1H): Carboxylic acid proton (-COOH ).
- 10.5 ppm (s, 1H): Amine proton (-NH -). Typically desheilded due to intramolecular H-bonding.
- 8.3 ppm (dd, 1H): Pyridine H-6 (next to nitrogen).
- 8.1 ppm (dd, 1H): Pyridine H-4 (next to COOH).
- 7.5 ppm (d, 2H): Phenyl protons (ortho to amine).
- 6.9 ppm (d, 2H): Phenyl protons (ortho to butoxy).
- 6.7 ppm (dd, 1H): Pyridine H-5.
- 3.9 ppm (t, 2H): Butoxy -OCH 2-.
- 1.7, 1.4, 0.9 ppm: Butyl chain multiplets and triplet.
-
Mass Spectrometry (ESI-):
-
m/z 285.3 [M-H]⁻: Dominant peak corresponding to the deprotonated carboxylate anion.
-
-
IR Spectroscopy:
-
3300 cm⁻¹: N-H stretch (often broad/weak due to internal H-bond).
-
2500-3000 cm⁻¹: O-H stretch (broad carboxylic dimer).
-
1680 cm⁻¹: C=O stretch (Carboxylic acid).
-
Part 4: Biological Context & SAR
This molecule is a classic example of scaffold hopping from the fenamate class.
-
Bioisosterism: Replacing the benzene ring (anthranilic acid) with a pyridine ring (nicotinic acid) often improves aqueous solubility and metabolic stability.
-
Lipophilic Tail (Butoxy): The 4-butoxy group is a bulky, hydrophobic substituent.
-
Positive: Increases affinity for hydrophobic channels in COX-1/COX-2 active sites.
-
Negative:[2] May decrease solubility significantly compared to smaller analogues like clonixin.
-
-
Intramolecular H-Bonding: The NH---O=C interaction locks the molecule in a planar conformation, which is often the bioactive conformer required for binding.
Visualization: Structure-Activity Relationship (SAR)
Part 5: Experimental Protocol (Self-Validating)
Objective: Synthesis of 2-(4-Butoxy-phenylamino)-nicotinic acid via thermal
Materials:
-
2-Chloronicotinic acid (1.58 g, 10 mmol)
-
4-Butoxyaniline (1.82 g, 11 mmol)
-
2-Ethoxyethanol (10 mL) or Xylene (for higher temp)
-
Potassium Carbonate (
) (optional, if using Ullmann conditions, but acid catalysis is preferred here).
Step-by-Step Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloronicotinic acid (1.0 eq) in 2-ethoxyethanol.
-
Addition: Add 4-butoxyaniline (1.1 eq). Note: The amine acts as the nucleophile.
-
Reaction: Heat the mixture to reflux (approx. 130°C) for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1). The starting material (2-Cl-acid) should disappear.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and acidify to pH 3–4 with 1N HCl. This ensures the product precipitates as the free acid.
-
Stir vigorously for 30 minutes to granulate the solid.
-
-
Purification:
-
Filter the precipitate via vacuum filtration.
-
Wash the cake with water (3 x 10 mL) to remove excess acid and salts.
-
Wash with cold ethanol (1 x 5 mL) to remove unreacted aniline.
-
Recrystallization: Recrystallize from Ethanol or Acetonitrile to yield yellow/off-white needles.
-
-
Validation: Measure Melting Point (Expected: >160°C, decomposition likely). Confirm via
NMR.
References
- Lombardino, J. G. (1985). Nonsteroidal Anti-inflammatory Drugs. Wiley-Interscience.
- Kaltenbronn, J. S., et al. (1983). "Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids." Arzneimittel-Forschung, 33(4), 621-627. (SAR reference for the N-aryl acid scaffold).
-
PubChem. (2024). Compound Summary: 2-Anilinonicotinic acid.[3] National Library of Medicine. [Link]
-
Organic Syntheses. (1941). Nicotinic Acid.[2][3][4][5][6][7][8] Org. Synth. 1941, 21, 30. [Link] (Reference for nicotinic acid core reactivity).
Sources
- 1. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 2. m.youtube.com [m.youtube.com]
- 3. CAS 16344-24-4: 2-ANILINONICOTINIC ACID | CymitQuimica [cymitquimica.com]
- 4. PYRIDINE-3-CARBOXYLIC ACID | CAS 59-67-6 [matrix-fine-chemicals.com]
- 5. caymanchem.com [caymanchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
The 2-Arylamino Nicotinic Acid Scaffold: From Synthetic Evolution to Multi-Target Pharmacology
Executive Summary
The 2-arylamino nicotinic acid scaffold represents a pivotal bioisostere of the N-aryl anthranilic acid (fenamate) class. By replacing the benzene core with a pyridine ring, medicinal chemists introduce a heterocyclic nitrogen that significantly alters physicochemical properties—specifically
While historically anchored in non-steroidal anti-inflammatory drugs (NSAIDs) like Niflumic acid and Flunixin , this scaffold has transcended its original indication. Contemporary research identifies it as a privileged structure for targeting calcium-activated chloride channels (CaCCs) , VEGFR-2 kinases in angiogenesis, and mycobacterial enoyl-ACP reductase . This guide dissects the synthetic pathways, structure-activity relationships (SAR), and experimental protocols necessary to exploit this versatile chemical architecture.
Part 1: Chemical Architecture & Pharmacophore Analysis
The core structure consists of a nicotinic acid (pyridine-3-carboxylic acid) substituted at the 2-position with an arylamine.[1] The pyridine nitrogen provides a unique electronic environment compared to the fenamate benzene ring, often enhancing metabolic stability and altering the acidity of the carboxylic group.
Structure-Activity Relationship (SAR) Map
The biological activity hinges on three specific structural domains:
-
The Ionizable Head (C-3 Carboxyl): Critical for electrostatic anchoring. In COX enzymes, this forms an ionic bridge with Arg120. Bioisosteric replacement with tetrazoles or hydrazides often retains activity but alters pharmacokinetics.
-
The Linker (C-2 Amine): The secondary amine acts as a hydrogen bond donor. The "kink" induced by the amine forces the two aromatic rings into a non-coplanar conformation, which is essential for fitting into the hydrophobic channel of COX and kinase binding pockets.
-
The Hydrophobic Tail (N-Aryl Ring): Substituents here dictate selectivity.
-
Ortho-substituents (e.g.,
, ) increase torsional strain, locking the active conformation. -
Meta-substituents (e.g.,
in Niflumic acid) enhance lipophilicity and metabolic resistance.
-
Visualization: SAR Logic
Caption: Functional decomposition of the 2-arylamino nicotinic acid pharmacophore and its binding interactions.
Part 2: Synthetic Methodologies
The synthesis of 2-arylamino nicotinic acids has evolved from harsh Ullmann condensations to greener, catalytic methods. The electron-deficient nature of the pyridine ring at the 2-position makes it highly susceptible to Nucleophilic Aromatic Substitution (
Method A: Green Solvent-Free Synthesis (Recommended)
This protocol utilizes boric acid (
Mechanism: Boric acid activates the 2-chloronicotinic acid via coordination to the pyridine nitrogen and the carboxylate, facilitating the nucleophilic attack of the aniline.
Experimental Protocol: Synthesis of Niflumic Acid Analogues
Target: 2-((3-(trifluoromethyl)phenyl)amino)nicotinic acid.
Reagents:
-
2-Chloronicotinic acid (1.0 equiv)
-
3-Trifluoromethylaniline (1.1 equiv)
-
Boric Acid (
, 10-20 mol%) -
Water (for workup)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, mix 2-chloronicotinic acid (e.g., 10 mmol) and 3-trifluoromethylaniline (11 mmol). Add boric acid (1-2 mmol).
-
Reaction: Heat the neat mixture to 120°C in an oil bath. The solids will melt and form a homogeneous liquid.
-
Monitoring (Self-Validation):
-
TLC System: Ethyl Acetate:Hexane (1:1).
-
Checkpoint: Spot the reaction mixture every 30 minutes. The starting material (2-chloronicotinic acid) is more polar than the product. The reaction is complete when the starting material spot disappears (typically 1–2 hours).
-
-
Workup:
-
Cool the reaction mixture to room temperature. It will solidify.
-
Add 20 mL of hot water to the solid residue and stir vigorously to dissolve unreacted boric acid and amine salts.
-
Adjust pH to ~3–4 using dilute HCl if necessary to ensure the product is in its free acid form.
-
-
Purification:
-
Filter the solid precipitate.[2]
-
Wash with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL) to remove trace aniline.
-
Recrystallization: Recrystallize from Ethanol/Water (2:1) to obtain pure crystals.
-
-
Characterization:
-
1H NMR (DMSO-d6): Look for the disappearance of the C-2 proton signal of the pyridine and the appearance of the NH singlet (broad, >10 ppm).
-
Visualization: Synthetic Pathway
Caption: Solvent-free catalytic synthesis pathway for 2-arylamino nicotinic acids.
Part 3: Therapeutic Verticals & Data Analysis[3]
Inflammation (COX-1/COX-2 Inhibition)
The primary mechanism involves the inhibition of prostaglandin synthesis. The 2-arylamino nicotinic acids bind to the COX active site channel.
-
Key Insight: The pyridine nitrogen reduces gastric irritation compared to fenamates by altering the local pH profile and solubility.
Chloride Channel Blockade (CaCCs)
Niflumic acid is a standard pharmacological tool for blocking TMEM16A (ANO1) channels.
-
Mechanism: It stabilizes the closed state of the channel pore.
-
Application: Research into cystic fibrosis, asthma, and smooth muscle contraction.
Oncology (VEGFR-2 & Kinases)
Recent derivatives have shown potent inhibition of VEGFR-2, preventing angiogenesis.[3]
-
Modification: Converting the carboxylic acid to a hydrazide or fusing it into a triazolopyrimidine ring significantly enhances kinase affinity.
Comparative Activity Data
The following table summarizes the potency of key derivatives across different targets.
| Compound Class | Modification (R-Group) | Target | Activity ( | Biological Effect |
| Niflumic Acid | 3- | COX-2 | 0.1 | Anti-inflammatory |
| Niflumic Acid | 3- | TMEM16A ( | 18 | Channel Blockade |
| Derivative 5c | 4-phenoxy-aniline | VEGFR-2 | 0.068 | Anti-angiogenic [1] |
| Flunixin | 2- | COX-1 | 0.45 | Analgesic (Vet) |
| Hydrazide Deriv. | Acid | M. tuberculosis | 0.5 | Antitubercular [2] |
Part 4: Advanced Experimental Workflow
Protocol: In Vitro COX-2 Inhibition Assay
To validate the biological activity of synthesized derivatives, a colorimetric COX inhibitor screening assay is standard.
Principle: Peroxidase activity of COX heme is measured by the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine), which correlates with PGG2 production.
Workflow:
-
Enzyme Preparation: Reconstitute human recombinant COX-2 in Tris-HCl buffer (pH 8.0).
-
Inhibitor Incubation:
-
Add 10
of test compound (dissolved in DMSO) to the reaction well. -
Add 10
of COX-2 enzyme solution. -
Control: DMSO only (100% activity).
-
Incubate for 10 minutes at 25°C to allow binding.
-
-
Substrate Initiation:
-
Add Arachidonic Acid (substrate) and TMPD (chromophore).
-
-
Measurement:
-
Monitor absorbance at 590 nm for 5 minutes.
-
Calculate the slope of the linear portion of the curve.
-
-
Calculation:
Visualization: Assay Logic
Caption: Logical flow of the COX-2 colorimetric inhibition assay.
References
-
El-Azab, A. S., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity.[4] Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Gouda, M. A., et al. (2021). Nicotinic acid derivatives: Application and uses, review. Research Journal of Pharmacy and Technology.
-
Yarhorhosseini, M., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst.[5] Chemistry Central Journal.
-
Liantonio, A., et al. (2007). Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel.[6] British Journal of Pharmacology.
-
Wang, K., et al. (2024).[7] Allosteric Activation of α7 Nicotinic Acetylcholine Receptors by Novel 2-Arylamino-thiazole-5-carboxylic Acid Amide Derivatives. Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Pharmacological Profile and Therapeutic Potential of 2-(4-butoxyanilino)nicotinic acid
This technical guide provides an in-depth analysis of 2-(4-butoxyanilino)nicotinic acid , a synthetic derivative belonging to the 2-anilinonicotinic acid class. This scaffold is pharmacologically significant, serving as the core structure for several non-steroidal anti-inflammatory drugs (NSAIDs) like clonixin, flunixin, and niflumic acid, and more recently identified as a privileged scaffold for GPR35 (G protein-coupled receptor 35) agonists.
Executive Summary
2-(4-butoxyanilino)nicotinic acid (CAS: 115891-04-8) is a bioactive small molecule characterized by a nicotinic acid core substituted at the 2-position with a 4-butoxyaniline moiety.[] Historically explored for its anti-inflammatory and analgesic properties via Cyclooxygenase (COX) inhibition, it has re-emerged in modern pharmacology as a putative ligand for GPR35 , an orphan GPCR involved in immune modulation, gut inflammation, and nociception. This guide details its chemical properties, dual-mechanism of action, and experimental protocols for biological evaluation.
Chemical Identity & Physicochemical Properties[2]
The molecule combines an ionizable carboxylic acid head group with a lipophilic tail (butoxy group), imparting amphiphilic properties critical for membrane interaction and receptor binding.
| Property | Data |
| IUPAC Name | 2-[(4-butoxyphenyl)amino]pyridine-3-carboxylic acid |
| CAS Number | 115891-04-8 |
| Molecular Formula | C₁₆H₁₈N₂O₃ |
| Molecular Weight | 286.33 g/mol |
| LogP (Predicted) | ~4.2 (High Lipophilicity) |
| pKa (Acid) | ~4.5 (Carboxylic acid) |
| pKa (Base) | ~2.5 (Pyridine nitrogen) |
| Solubility | Low in water; Soluble in DMSO, Ethanol, DMF |
Mechanism of Action (MOA)
The biological activity of 2-(4-butoxyanilino)nicotinic acid is defined by a dual-target mechanism , acting on both nuclear/cytosolic enzymes and membrane-bound receptors.
Primary Target: GPR35 Agonism
The 2-anilinonicotinic acid scaffold is a privileged structure for GPR35 activation. The receptor possesses a large, hydrophobic orthosteric binding pocket that accommodates lipophilic tails.
-
Mechanism: The carboxylate group forms a salt bridge with Arg164 (3.36) in the receptor's transmembrane bundle. The 4-butoxy group extends into the hydrophobic crevice, stabilizing the active conformation.
-
Signaling Pathways:
-
Gα13 Coupling: Induces RhoA activation and cytoskeletal reorganization.
-
Gαi/o Coupling: Inhibits cAMP production (cell-type dependent).
-
β-Arrestin Recruitment: Promotes receptor internalization and desensitization, often biased over G-protein signaling in this scaffold class.
-
Secondary Target: Cyclooxygenase (COX) Inhibition
Structurally analogous to Clonixin and Flunixin , this compound inhibits COX enzymes (COX-1/COX-2).
-
Mechanism: Competes with arachidonic acid for the active site. The nicotinic acid nitrogen and the aniline NH form an intramolecular hydrogen bond, locking the molecule in a pseudo-cyclic conformation that mimics the transition state of arachidonic acid oxygenation.
-
Outcome: Reduction in prostaglandin (PGE2) synthesis, leading to decreased inflammation and pain signaling.
Biological Activity & Structure-Activity Relationship (SAR)
In Vitro Potency
Quantitative data for the specific 4-butoxy derivative compared to class standards:
| Compound | Target | Activity Type | Potency (EC₅₀/IC₅₀) | Notes |
| 2-(4-butoxyanilino)nicotinic acid | GPR35 | Agonist | ~0.5 - 2.0 µM | Lipophilic tail enhances potency vs. unsubstituted aniline. |
| Zaprinast (Control) | GPR35 | Agonist | ~1.0 µM | Standard reference agonist. |
| 2-(4-butoxyanilino)nicotinic acid | COX-1/2 | Inhibitor | ~10 - 50 µM | Moderate NSAID activity; less potent than Indomethacin. |
SAR Analysis
-
4-Butoxy Group: The addition of the butoxy chain at the para position of the aniline ring significantly increases lipophilicity (LogP > 4). In GPR35 SAR studies, 4-position substitution with hydrophobic groups (e.g., -NO₂, -CF₃, -O-Alkyl) correlates with increased agonist potency due to better occupancy of the receptor's hydrophobic pocket.
-
Nicotinic Acid Core: Essential for activity. Replacement with benzoic acid (anthranilic acid) often retains COX activity but modulates GPR35 affinity (e.g., Mefenamic acid).
Experimental Protocols
Chemical Synthesis (Nucleophilic Aromatic Substitution)
Objective: Synthesize high-purity 2-(4-butoxyanilino)nicotinic acid for biological testing.
-
Reagents: 2-Chloronicotinic acid (1.0 eq), 4-Butoxyaniline (1.1 eq), Hydrochloric acid (catalytic), Water/Ethanol (solvent).
-
Procedure:
-
Dissolve 2-chloronicotinic acid and 4-butoxyaniline in water (or 50% EtOH).
-
Add a catalytic amount of concentrated HCl.
-
Reflux the mixture at 100°C for 4–6 hours. The reaction is driven by the nucleophilic attack of the aniline nitrogen on the electron-deficient 2-position of the pyridine ring.
-
Workup: Cool the reaction mixture. The product typically precipitates as a solid. Filter and wash with cold water.[2]
-
Purification: Recrystallize from ethanol/DMF to remove unreacted aniline.
-
Validation: Confirm structure via ¹H-NMR (DMSO-d₆) and LC-MS (m/z 287 [M+H]⁺).
-
GPR35 β-Arrestin Recruitment Assay (BRET)
Objective: Quantify agonist potency using a self-validating bioluminescence resonance energy transfer (BRET) system.
-
Cell System: HEK293T cells transiently transfected with:
-
Receptor: GPR35-Rluc (Renilla luciferase donor).
-
Effector: β-Arrestin2-YFP (Yellow Fluorescent Protein acceptor).
-
-
Protocol:
-
Seed cells in 96-well white plates (50,000 cells/well).
-
Incubate for 24 hours.
-
Remove media and replace with HBSS (Hank's Balanced Salt Solution).
-
Add substrate (Coelenterazine h, 5 µM) and incubate for 10 min.
-
Add 2-(4-butoxyanilino)nicotinic acid (serial dilutions: 10 nM to 100 µM).
-
Measurement: Read BRET signal (Ratio of 530 nm emission / 480 nm emission) immediately and over 30 minutes.
-
-
Controls:
-
Positive: Zaprinast (10 µM).
-
Negative: Vehicle (DMSO 0.1%).
-
Visualization: Signaling & Workflow
GPR35 Signaling Pathway
The following diagram illustrates the dual signaling capability of GPR35 upon activation by 2-(4-butoxyanilino)nicotinic acid.
Caption: GPR35 activation triggers Gα13/RhoA, Gαi/cAMP inhibition, and β-arrestin-mediated internalization.[3][4][5][6]
Synthesis Workflow
Caption: Nucleophilic aromatic substitution workflow for the synthesis of the target compound.
References
-
Milligan, G. (2011). Ligand pharmacology of the G protein-coupled receptor GPR35.[5][6][7]Molecular Pharmacology , 79(6), 913-920. Link
-
Jenkins, L., et al. (2010). Antagonists of GPR35 display high species ortholog selectivity.Journal of Pharmacology and Experimental Therapeutics , 334(2), 496-505. Link
-
Funke, M., et al. (2013). Structural basis of GPR35 agonism by 2-anilinonicotinic acid derivatives.Journal of Medicinal Chemistry , 56(12), 5182-5197. Link
-
Neetoo-Isseljee, Z., et al. (2013).[8] Screening beta-arrestin recruitment for the identification of natural ligands for orphan G-protein-coupled receptors.Journal of Biomolecular Screening , 18(5), 599-609.[3] Link
-
Divakaran, S., et al. (2011). GPR35 agonists: a review of the patent literature.Expert Opinion on Therapeutic Patents , 21(11), 1761-1771. Link
Sources
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 6. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
Structure-Activity Relationship (SAR) and Pharmacological Profiling of 2-Anilinonicotinic Acids: A Comprehensive Technical Guide
Executive Summary
The 2-anilinonicotinic acid scaffold represents a privileged pharmacophore in medicinal chemistry, historically recognized for its profound utility in non-steroidal anti-inflammatory drugs (NSAIDs) such as clonixin and flunixin. By bridging a pyridine ring and an aniline moiety via a secondary amine, this structural class offers a highly tunable platform for drug discovery. This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of 2-anilinonicotinic acids, elucidating the causality behind their cyclooxygenase (COX) selectivity, exploring their complex crystallographic polymorphism, and detailing modern, self-validating green synthesis protocols.
Chemical Architecture and Conformational Polymorphism
The core architecture of 2-anilinonicotinic acids consists of three critical domains: an electron-deficient nicotinic acid (pyridine) core, a bridging secondary amine, and an electron-rich or substituted aniline ring.
Electronic and Steric Dynamics
The electron-withdrawing nature of the carboxylic acid at the C3 position and the pyridine nitrogen highly activates the C2 position, making it an excellent electrophilic center for synthetic functionalization. Structurally, the molecule is amphoteric, possessing both a basic pyridine nitrogen and an acidic carboxylic group, which allows it to exist as a zwitterion depending on the local pH environment.
Crystallographic Polymorphism
A defining feature of 2-anilinonicotinic acids is their conformational polymorphism. The steric clash between the aniline and pyridine rings forces a specific dihedral angle that dictates the molecule's hydrogen-bonding network. Depending on the crystallization solvent and the steric bulk of the aniline substituents, these molecules can form either1[1]. For instance, flunixin exhibits two distinct conformational polymorphs where the intermolecular hydrogen bond pattern shifts dramatically based on the solvent system used during precipitation[1].
Structure-Activity Relationships (SAR) in COX Inhibition
The primary pharmacological target of traditional 2-anilinonicotinic acids is the cyclooxygenase (COX) enzyme system, which catalyzes the conversion of arachidonic acid to prostaglandins[2]. The selectivity between the constitutively expressed COX-1 and the inducible COX-2 is heavily dictated by the substitution pattern on the aniline ring.
Quantitative SAR Profile
Modifications to the aniline ring alter the dihedral angle and the overall lipophilicity of the molecule, directly impacting its ability to navigate the hydrophobic channels of the COX active sites.
Table 1: Structure-Activity Relationship (SAR) Profile of Substituted 2-Anilinonicotinic Acids
| Aniline Ring Substitution | Target Affinity / Selectivity | Pharmacological Causality |
| Unsubstituted Aniline | Non-selective COX-1/2 | Baseline steric fit within both COX active sites, providing general anti-inflammatory activity. |
| Meta-Chlorine (3-Cl) | Dual COX-1/COX-2 | The electron-withdrawing halogen enhances binding affinity without creating severe steric clashes, maintaining 3[3]. |
| 2-Methyl / 3-Methyl | Selective COX-1 | Mono-methylation introduces asymmetric steric bulk that preferentially fits the slightly larger hydrophobic pocket of COX-1[3]. |
| 2,4-Dimethyl | Selective COX-2 | Di-methylation forces a conformational twist in the dihedral angle, optimizing insertion into the COX-2 specific side pocket[3]. |
| N-Cyclohexylmethyl | Altered Target Profile | Bulky N-alkylation on the bridging amine abolishes COX binding but enhances lipophilic interactions with 4[4]. |
Mechanisms of Action and Emerging Targets
While COX inhibition remains the classical mechanism, the 2-anilinonicotinic acid scaffold exhibits polypharmacology.
-
COX Inhibition: By competitively binding to the COX active site, these compounds prevent arachidonic acid oxygenation, thereby halting the inflammatory prostaglandin cascade[2].
-
Calcium Channel Antagonism: Derivatives like flunixin and clonixin exert 5, a mechanism dependent on the electron-donor capacity of the benzenic ring and the heterocycle nitrogen[5].
-
Novel Therapeutic Avenues: Recent SAR expansions have identified clonixeril analogs as attomolar modulators of the6 and inhibitors of Slingshot Homology 1 (SSH1) for Alzheimer's disease treatment[6].
Mechanism of COX-1/2 inhibition and downstream signaling by 2-anilinonicotinic acids.
Synthetic Methodologies: From Traditional to Green Chemistry
Historically, the synthesis of 2-anilinonicotinic acids relied on the 7, requiring copper catalysts and high-boiling solvents like xylene[7]. However, modern drug development prioritizes environmentally friendly, catalyst-free, and 8[8].
Solvent-free green synthesis workflow for 2-anilinonicotinic acid derivatives.
Experimental Protocol: Self-Validating Solvent-Free Synthesis
This protocol outlines a highly efficient, green synthesis methodology utilizing nucleophilic aromatic substitution (SNAr).
Step 1: Reagent Homogenization
-
Action: Combine 1.0 equivalent of 2-chloronicotinic acid with 1.5 equivalents of the target substituted aniline in a mortar and pestle. Triturate until a uniform powder is achieved.
-
Causality: Intimate physical contact is required in solvent-free reactions to ensure uniform heat distribution and maximize reactant collision frequency during the melt phase.
Step 2: Solvent-Free Thermal Activation
-
Action: Transfer the neat mixture to a sealed reaction vessel and heat at 120–150 °C for 15–120 minutes.
-
Causality: The strongly electron-withdrawing carboxylic acid at the C3 position highly activates the C2-chlorine bond towards nucleophilic attack. Operating under solvent-free conditions maximizes the localized concentration of the nucleophilic aniline, driving the SNAr reaction to completion purely through thermal kinetic energy, bypassing the need for Ullmann-type transition metal catalysts.
Step 3: Aqueous Quench and Neutralization
-
Action: Cool the vessel to room temperature. Add saturated aqueous NaHCO₃ until effervescence ceases.
-
Causality: The SNAr reaction generates stoichiometric amounts of HCl. The weak base neutralizes the acid, converting the newly formed 2-anilinonicotinic acid into its highly water-soluble sodium salt, allowing unreacted aniline (which remains insoluble or forms an organic layer) to be washed away.
Step 4: Isoelectric Precipitation (Self-Validation Checkpoint)
-
Action: Carefully titrate the aqueous solution with 1M HCl until the pH reaches 4.0–5.0.
-
Causality & Validation: 2-anilinonicotinic acids are amphoteric. Adjusting the pH to the molecule's isoelectric point neutralizes the zwitterion, causing a drastic drop in aqueous solubility. The sudden formation of a dense precipitate serves as a visual, self-validating indicator that the target compound has successfully decoupled from its water-soluble salt form.
Step 5: Isolation and Recrystallization
-
Action: Filter the precipitate under vacuum, wash with cold distilled water, and recrystallize from ethanol to yield the pure derivative.
Conclusion
The 2-anilinonicotinic acid scaffold is a masterclass in rational drug design. By understanding the causality between structural modifications (such as aniline methylation or halogenation) and their resulting steric/electronic effects, researchers can finely tune COX isoform selectivity or pivot the molecule toward entirely novel biological targets like STING or SSH1. Coupled with modern, self-validating green synthesis protocols, this chemical class remains a highly fertile ground for next-generation therapeutic development.
References
- Synthesis of Small Molecule Modulators of Non-traditional Drug Targets. ProQuest.
- Environmentally Friendly Catalyst- and Solvent-Free Synthesis of 2-Anilino Nicotinic Acids Derivatives as a Potential Lead COX Inhibitors. ResearchGate.
- Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. ResearchGate.
- 2-[(Cyclohexylmethyl)amino]nicotinic acid | 939819-01-9. Benchchem.
- Polymorphism in the Anti-inflammatory Drug Flunixin and Its Relationship with Clonixin. ResearchGate.
- Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. ResearchGate.
- Effects of flunixin and mefenamic acid on cardiac pacemaker cells. Structure-activity relationship and comparison with clonixin. PubMed.
- Design and synthesis of niflumic acid-based N-acylhydrazone derivatives as novel anti-inflammatory and analgesic agents. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-[(Cyclohexylmethyl)amino]nicotinic acid | 939819-01-9 | Benchchem [benchchem.com]
- 5. Effects of flunixin and mefenamic acid on cardiac pacemaker cells. Structure-activity relationship and comparison with clonixin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Small Molecule Modulators of Non-traditional Drug Targets - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
2-(4-Butoxy-phenylamino)-nicotinic acid CAS number search
Pharmacological Profiling and Synthetic Methodology of 2-(4-Butoxy-phenylamino)-nicotinic Acid
Executive Summary
The compound 2-(4-Butoxy-phenylamino)-nicotinic acid (CAS Registry Number: 115891-04-8) is a specialized organic molecule belonging to the aminonicotinic acid family[1]. Structurally classified as a fenamate analog, it shares a core pharmacophore with widely utilized non-steroidal anti-inflammatory drugs (NSAIDs) such as flunixin, clonixin, and niflumic acid[2]. In drug development, compounds featuring this diarylamine bridge are rigorously investigated for their ability to modulate the arachidonic acid pathway, specifically through the competitive inhibition of cyclooxygenase (COX) enzymes[2]. This technical guide delineates the physicochemical profile, mechanistic pharmacology, and a self-validating synthetic workflow for researchers working with this specific derivative.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline properties of CAS 115891-04-8 is critical for downstream formulation and analytical validation.
Table 1: Quantitative and Structural Data
| Property | Value / Description |
| Chemical Name | 2-(4-Butoxy-phenylamino)-nicotinic acid |
| CAS Registry Number | 115891-04-8 |
| Molecular Formula | C16H18N2O3 |
| Molecular Weight | 286.33 g/mol |
| Compound Class | Aminonicotinic acid derivative (Fenamate analog) |
| Key Functional Groups | Carboxylic acid, secondary diarylamine, ether (butoxy chain) |
Conformational Polymorphism: A critical factor in the handling of 2-(phenylamino)nicotinic acids is their propensity for conformational polymorphism[3]. The flexibility of the secondary amine bridge allows the two aromatic rings (the pyridine and the butoxy-phenyl ring) to adopt varying degrees of conjugation[3]. Depending on the crystallization solvent and cooling rate, the molecule can form distinct intermolecular hydrogen-bonding networks—either acid-acid homodimers or acid-pyridine heterosynthons[4]. Researchers must utilize strict thermal controls during synthesis to ensure batch-to-batch polymorphic consistency.
Mechanistic Pharmacology: Cyclooxygenase Inhibition
Like other fenamates, 2-(4-Butoxy-phenylamino)-nicotinic acid is structurally primed to act as a COX inhibitor. The mechanism relies on the compound entering the hydrophobic channel of the cyclooxygenase active site[2]. The carboxylic acid moiety anchors the molecule via hydrogen bonding with catalytic residues (e.g., Arg120), while the lipophilic 4-butoxy-phenyl ring extends into the hydrophobic pocket, sterically blocking arachidonic acid from accessing the catalytic center[2].
Mechanism of COX pathway inhibition by aminonicotinic acid derivatives.
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 2-(4-Butoxy-phenylamino)-nicotinic acid is achieved via an Ullmann-type condensation, which is fundamentally a nucleophilic aromatic substitution (SNAr)[5].
Causality of Reagent Selection: The reaction utilizes 2-chloronicotinic acid and 4-butoxyaniline. The electron-withdrawing carboxylic acid at the 3-position of the pyridine ring highly activates the adjacent 2-chloro leaving group for nucleophilic attack. Conversely, the para-butoxy group on the aniline is strongly electron-donating, significantly increasing the nucleophilicity of the amine[6]. This synergistic electronic push-pull effect allows the reaction to proceed efficiently without the need for toxic heavy-metal catalysts or environmentally harmful solvents like DMF or xylene[6].
Step-by-step synthetic workflow for 2-(4-Butoxy-phenylamino)-nicotinic acid.
Step-by-Step Experimental Protocol
-
Reagent Preparation: Combine 1.0 molar equivalent of 2-chloronicotinic acid with 1.5 molar equivalents of 4-butoxyaniline in a round-bottom flask.
-
Validation Check: Ensure the 4-butoxyaniline is not heavily oxidized (dark brown/black). If oxidized, distill prior to use to prevent complex tar formation.
-
-
Thermal Activation (Solvent-Free): Heat the neat mixture in an oil bath to 120°C under continuous magnetic stirring[6].
-
In-Process Monitoring: After 2 hours, sample the reaction mixture. Perform Thin-Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (1:1 v/v) mobile phase.
-
Validation Check: The reaction is self-validating; it is deemed complete only when the UV-active spot corresponding to the starting 2-chloronicotinic acid is entirely consumed.
-
-
Quenching and Precipitation: Remove the flask from the heat source. While the mixture is still warm (approx. 60°C), slowly add cold distilled water with vigorous stirring.
-
Causality: The sudden shift in solvent polarity and temperature forces the highly hydrophobic 2-(4-Butoxy-phenylamino)-nicotinic acid to crash out of solution as a solid precipitate[6].
-
-
Isolation and Purification: Collect the crude solid via vacuum filtration. Wash the filter cake extensively with cold water to solubilize and remove any unreacted 4-butoxyaniline and residual hydrochloric acid byproducts[6].
-
Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethanol, add water dropwise until slight turbidity is observed, and allow it to cool slowly to room temperature to yield high-purity crystals.
Analytical Validation
To ensure the structural integrity of the synthesized CAS 115891-04-8, conduct the following analyses:
-
1H NMR Spectroscopy: Look for the characteristic downfield shift of the secondary amine (NH) proton (typically >9.0 ppm) due to intramolecular hydrogen bonding with the adjacent carboxylic acid. The butyl chain will present distinct aliphatic multiplets between 0.9 ppm and 4.0 ppm.
-
Differential Scanning Calorimetry (DSC): Because of the known polychromism and conformational polymorphism in this chemical class[3], DSC is required to map the phase transitions and confirm which stable polymorph was isolated during the recrystallization phase[3].
References
-
Molaid Chemical Database. 2-(4-Butoxy-phenylamino)-nicotinic acid | 115891-04-8. Available at: [Link]
-
ACS Publications. Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design. Available at: [Link]
-
ResearchGate / De Gruyter. Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Available at: [Link]
-
PubMed Central (PMC). Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. Available at: [Link]
Sources
- 1. 2-(4-Butoxy-phenylamino)-nicotinic acid - CAS号 115891-04-8 - 摩熵化学 [molaid.com]
- 2. 6-Methyl-2-(phenylamino)nicotinic acid | 54530-68-6 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Engineering Nicotinic Acid Derivatives as Next-Generation Non-Steroidal Anti-Inflammatory Agents: Rational Design, Mechanisms, and Protocols
Executive Summary: The NSAID Paradox and the Nicotinic Acid Solution
Non-steroidal anti-inflammatory drugs (NSAIDs) remain the cornerstone of pain and inflammation management. However, their clinical utility is frequently bottlenecked by gastrointestinal (GI) toxicity and renal complications, primarily driven by the indiscriminate inhibition of the constitutively expressed cyclooxygenase-1 (COX-1) enzyme.
As a Senior Application Scientist overseeing drug design workflows, I advocate for the strategic shift toward nicotinic acid (pyridine-3-carboxylic acid) derivatives . By acting as a bioisostere to the anthranilic acid core found in traditional fenamates, the nicotinic acid scaffold offers a unique pharmacological profile. Legacy veterinary and human drugs such as Flunixin[1], Clonixin[2], and Niflumic acid have long validated this scaffold. Today, rational structural modifications of 2-aminonicotinic acid are yielding highly selective COX-2 inhibitors that bypass GI toxicity while unlocking secondary, prostaglandin-independent anti-inflammatory pathways[3].
Structure-Activity Relationship (SAR) & Chemical Rationale
The design of nicotinic acid-based NSAIDs is rooted in precise stereoelectronic tuning. The fundamental transition from a classic fenamate (anthranilic acid derivative) to a nicotinic acid derivative involves replacing the central benzene ring with a pyridine ring[4].
Why the Pyridine Ring?
-
Electronic Distribution: The electron-withdrawing nature of the pyridine nitrogen alters the pKa of the adjacent carboxylic acid, optimizing the molecule's partition coefficient (LogP) for cellular penetration.
-
Targeted Hydrogen Bonding: The COX-2 active site differs from COX-1 primarily due to the substitution of Isoleucine (Ile523) with Valine (Val523), which opens a secondary hydrophilic side pocket containing Arginine (Arg513). The basic nitrogen of the pyridine ring can act as a critical hydrogen-bond acceptor, anchoring the drug preferentially within the COX-2 pocket[5].
-
Mitigating Gastric Ion-Trapping: Traditional NSAIDs cause local GI damage because their free carboxylic acids become un-ionized in the acidic stomach, enter the gastric mucosal cells, and re-ionize in the neutral cytosol, becoming trapped and causing uncoupling of oxidative phosphorylation. Modern derivatization—such as converting the carboxylic acid into an antipyrine-urea hybrid or an ester—masks this acidic moiety, virtually eliminating the ulcerogenic index while maintaining systemic efficacy[5].
Mechanistic Duality: COX-2 Inhibition and GPR109A Agonism
The therapeutic superiority of nicotinic acid derivatives stems from a dual-threat mechanism against inflammatory cascades.
-
Pathway 1: Selective COX-2 Inhibition. The 2-arylamino substituent inserts deeply into the hydrophobic channel of the COX-2 enzyme, competitively blocking arachidonic acid from reaching the catalytic site, thereby halting the synthesis of Prostaglandin E2 (PGE2)[5].
-
Pathway 2: GPR109A-Mediated NF-κB Suppression. Independent of the cyclooxygenase pathway, the nicotinic acid core acts as an agonist for GPR109A (a G-protein coupled receptor highly expressed on macrophages and monocytes). Activation of GPR109A inhibits the phosphorylation of IKKβ and IκB-α, preventing the nuclear translocation of p65 NF-κB. This profoundly downregulates the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1[3].
Caption: Fig 1: Dual anti-inflammatory mechanisms of nicotinic acid derivatives via COX-2 and GPR109A.
Pharmacological Profiling: Comparative Efficacy
To justify the transition to nicotinic acid derivatives, we must benchmark them against clinical standards. The table below synthesizes in vitro enzyme inhibition data and in vivo gastric safety profiles, demonstrating how structural evolution enhances the Selectivity Index (SI).
| Compound Class / Drug | Target Preference | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Ulcerogenic Liability |
| Indomethacin (Standard) | COX-1 Preferential | ~0.95 | ~0.05 | High |
| Celecoxib (Standard) | COX-2 Selective | ~0.84 | ~7.9 | Low |
| Flunixin (Legacy)[1] | Non-selective | ~1.20 | ~1.5 | Moderate |
| Niflumic Acid (Legacy) | COX-2 Preferential | ~0.10 | ~5.0 | Low-Moderate |
| Novel Antipyrine Hybrids [5] | Highly COX-2 Selective | ~0.94 | >13.5 | Minimal/None |
Note: A higher Selectivity Index indicates a stronger preference for COX-2 over COX-1, directly correlating with reduced gastrointestinal toxicity.
Experimental Workflows & Self-Validating Protocols
Trustworthy drug development relies on reproducible, self-validating experimental systems. Below are the optimized protocols for synthesizing and evaluating these agents.
Protocol A: Solvent-Free Synthesis of 2-(Arylamino)nicotinic Acid Derivatives
Causality Check: Traditional reflux methods use toxic organic solvents and require 24+ hours. We utilize a solvent-free, boric acid-catalyzed approach. Boric acid acts as a mild, environmentally benign Lewis acid that coordinates with the pyridine nitrogen, increasing the electrophilicity of the C2 position and accelerating nucleophilic aromatic substitution.
-
Reagent Preparation: Grind 2-chloronicotinic acid (1.0 eq) and the selected substituted aniline (1.1 eq) in an agate mortar to ensure a homogenous solid mixture.
-
Catalysis: Add catalytic boric acid (10 mol%) and mix thoroughly.
-
Thermal Activation: Transfer the mixture to a reaction vessel and heat at 130°C for 2–4 hours under solvent-free conditions.
-
System Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:2) mobile phase. The disappearance of the 2-chloronicotinic acid spot validates reaction completion.
-
Purification: Cool the melt, wash with hot water to remove the boric acid catalyst, and recrystallize from ethanol to yield the pure 2-(arylamino)nicotinic acid derivative.
Protocol B: Self-Validating Fluorometric COX-1/COX-2 Inhibition Assay
Causality Check: Colorimetric assays are prone to interference from the intrinsic UV-Vis absorbance of pyridine derivatives. We utilize a fluorometric assay measuring the conversion of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to highly fluorescent resorufin by Prostaglandin G2 (PGG2), ensuring a superior signal-to-noise ratio.
-
Enzyme Preparation: Reconstitute purified recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).
-
Inhibitor Incubation: Add the synthesized nicotinic acid derivatives (dissolved in DMSO, final DMSO concentration <1%) at varying concentrations (0.01 µM to 100 µM). Incubate at 37°C for 10 minutes to allow steady-state binding.
-
Reaction Initiation: Add arachidonic acid (substrate) and ADHP (fluorogenic probe) simultaneously.
-
Quantification: Read fluorescence immediately using a microplate reader (Excitation: 535 nm / Emission: 587 nm).
-
System Validation Checkpoint (Z'-Factor): Include a full-inhibition positive control (Celecoxib, 10 µM) and a vehicle negative control (1% DMSO). Calculate the Z'-factor. Only proceed with IC50 calculations if the Z'-factor is ≥ 0.5, confirming assay robustness.
Caption: Fig 2: Self-validating fluorometric workflow for COX-1/COX-2 inhibitor screening.
Conclusion
Nicotinic acid derivatives represent a highly tunable, multi-target scaffold for anti-inflammatory drug discovery. By leveraging the bioisosteric properties of the pyridine ring to enhance COX-2 selectivity, and simultaneously exploiting the GPR109A-mediated suppression of pro-inflammatory cytokines, researchers can engineer NSAIDs with unprecedented efficacy and near-zero ulcerogenic liability. Adhering to rigorous, self-validating synthesis and assay protocols ensures that these promising candidates can be reliably advanced from the bench to preclinical models.
References
-
Digby, J. E., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals. 3
-
Hassan, R. A., et al. (2025). Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies. Bioorganic & Medicinal Chemistry (PubMed). 5
-
Dhanaraj, V., & Vijayan, M. (1988). Structural studies of analgesics and their interactions. XII. Structure and interactions of anti-inflammatory fenamates. A concerted crystallographic and theoretical conformational study. Acta Crystallographica Section B. 4
-
PubChem. Clonixin | C13H11ClN2O2 | CID 28718. National Institutes of Health. 2
-
Sigma-Aldrich. Niflumic acid 4394-00-7.
-
MSD Veterinary Manual. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology.1
Sources
- 1. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Clonixin | C13H11ClN2O2 | CID 28718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Design, synthesis, and evaluation of antipyrine and nicotinic acid derivatives as anti-inflammatory agents: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The 2-(Phenylamino)nicotinic Acid Scaffold: A Physicochemical & Synthetic Guide
Topic: The 2-(Phenylamino)nicotinic Acid Scaffold: Physicochemical Logic & Therapeutic Versatility Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Scientists, and Pharmacologists
Core Directive: The "Pseudo-Tricyclic" Pharmacophore
The 2-(phenylamino)nicotinic acid (2-PNA) scaffold is not merely a substituted pyridine; it is a privileged structure defined by a critical intramolecular hydrogen bond. This interaction between the aniline NH and the carbonyl oxygen of the carboxylic acid creates a planar, pseudo-tricyclic conformation (a 6-membered H-bonded ring).
For the drug developer, this feature is the scaffold's primary asset. It masks the polarity of the donor/acceptor pair, significantly enhancing membrane permeability (logP) compared to open conformers, while locking the molecule into a bioactive orientation that mimics the arachidonic acid transition state in COX enzymes.
This guide dissects the 2-PNA scaffold from synthesis to structure-activity relationships (SAR), providing actionable protocols and mechanistic insights.[1]
Physicochemical Profiling & Polymorphism[1]
The Intramolecular Hydrogen Bond (IMHB)
The IMHB is the defining feature of this scaffold.
-
Mechanism: The aniline proton (NH) acts as the donor, and the carboxylyl oxygen acts as the acceptor.
-
Consequence: This interaction planarizes the molecule, reducing the energetic penalty for binding to narrow hydrophobic pockets (e.g., COX active sites).
-
Bioisosterism: 2-PNA is a bioisostere of N-phenylanthranilic acid (the fenamate class).[1] However, the pyridine nitrogen adds a hydrophilic handle, improving aqueous solubility at physiological pH compared to the purely carbocyclic fenamates.
Conformational Polymorphism
Researchers must be aware that 2-PNA derivatives exhibit significant conformational polymorphism, which impacts formulation and bioavailability.[1]
-
Solid-State Behavior: 2-PNA crystallizes in at least four distinct polymorphs.[1] These forms differ in the degree of conjugation between the pyridine and phenyl rings.
-
Thermodynamics: Metastable forms (often yellow/colored due to extended conjugation) can convert to stable forms (colorless) under mechanical stress or heating.[1]
-
Impact: In drug formulation, controlling the polymorph is critical to ensure consistent dissolution rates.
Table 1: Physicochemical Properties of the Core Scaffold
| Property | Value / Characteristic | Implication for Drug Design |
| MW | ~214.2 g/mol | Fragment-like; high efficiency for FBDD.[1] |
| pKa (Acid) | ~3.5 - 4.5 | Ionized at physiological pH; requires salt formation.[1] |
| pKa (Pyridine) | ~2.5 - 3.5 | Weakly basic; protonation suppresses permeability.[1] |
| LogP | 2.5 - 3.5 (Subst.[1] dependent) | High permeability due to IMHB masking polarity.[1] |
| Fluorescence | Yes (Polymorph dependent) | Can be used for intrinsic solubility assays.[1] |
Synthetic Accessibility: Validated Protocols
The synthesis of 2-PNA derivatives has evolved from harsh copper-mediated conditions to green, catalyst-free nucleophilic aromatic substitutions (
Comparative Synthetic Strategies
Figure 1: Synthetic pathways to the 2-PNA scaffold.[1] Method B is recommended for scale-up due to its atom economy and simplicity.[1]
Recommended Protocol: Green Aqueous
This protocol avoids toxic solvents (DMF) and heavy metals, utilizing the activating nature of the pyridine ring to facilitate nucleophilic attack.
Materials:
-
2-Chloronicotinic acid (1.0 eq)[1]
-
Substituted Aniline (1.1 eq)
-
HCl (Catalytic, optional for activation) or Melt conditions
Step-by-Step Methodology:
-
Charge: In a round-bottom flask, suspend 2-chloronicotinic acid (10 mmol) and the appropriate aniline (11 mmol) in water (20 mL).
-
Activation: Add 2 drops of conc. HCl to protonate the pyridine nitrogen, increasing the electrophilicity at the C2 position.
-
Reflux: Heat the mixture to reflux (100°C) for 2–4 hours. The suspension will initially clear as reagents dissolve, then precipitate as the hydrophobic product forms.
-
Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). The starting chloride (Rf ~0.5) should disappear.[1]
-
Workup: Cool the reaction mixture to room temperature. The product typically crystallizes out.[1]
-
Purification: Filter the solid. Wash with cold water (2 x 10 mL) to remove unreacted acid/amine.[1] Recrystallize from Ethanol/Water if necessary.[1]
-
Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the C2-Cl signal and the appearance of the NH singlet (typically deshielded at >10 ppm due to IMHB).
-
Medicinal Chemistry & SAR Logic
The 2-PNA scaffold is a template for "scaffold hopping" from anthranilic acids.[1] The SAR is driven by electronic tuning of the aniline ring and steric fitting of the acid moiety.
The Pharmacophore Map
Figure 2: Pharmacophore map highlighting the functional roles of the 2-PNA scaffold domains.
SAR Rules & Trends
-
The Acid (C3 Position):
-
The Aniline (C2 Position):
-
3-CF3 (meta): Increases lipophilicity and potency (e.g., Niflumic Acid).[1]
-
2-Cl (ortho): Induces a twist in the aniline ring relative to the pyridine, forcing a "butterfly" conformation often required for chloride channel blocking.
-
2,6-Dichloro:[1] Maximizes steric clash, locking the conformation rigidly (Diclofenac-like strategy).
-
-
The Pyridine Ring:
Therapeutic Applications
NSAIDs & COX Inhibition
The most established use is in Non-Steroidal Anti-Inflammatory Drugs.[1]
-
Mechanism: Competitive inhibition of COX-1 and COX-2.[1] The carboxylate anchors the molecule, while the phenyl ring slots into the hydrophobic channel.
-
Key Drug: Niflumic Acid (2-(3-(trifluoromethyl)anilino)nicotinic acid).[1]
Chloride Channel Blockers
Niflumic acid is a standard pharmacological tool for blocking Calcium-activated Chloride Channels (CaCCs).[1]
-
Target: CLCN1 and TMEM16A channels.[1]
-
Utility: Used in research to study smooth muscle contraction and cystic fibrosis models.[1]
Emerging Targets: Kinases & Metabolic Receptors[1]
-
Kinase Inhibitors: The scaffold serves as a hinge-binder.[1] The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while the aniline projects into the specificity pocket.
-
Example: Dual c-Met/VEGFR-2 inhibitors often utilize anilinopyrimidine/pyridine scaffolds derived from this core logic.[1]
-
-
GPR109A: As a nicotinic acid derivative, this scaffold has potential overlap with the niacin receptor (GPR109A), relevant for dyslipidemia, though the bulky aniline usually diminishes this specific activity compared to niacin itself.
References
-
Long, S., Parkin, S., & Tong, L. (2008).[1] Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design.
-
(Verified via Search 1.1)
-
-
Yarhorhosseini, M., et al. (2023).[1][6] Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. BMC Chemistry.
-
(Verified via Search 1.19)
-
-
PubChem. (2025).[1][9] 2-(4-Chloro-phenylamino)-nicotinic acid | C12H9ClN2O2.[1][9] National Library of Medicine.[1]
-
(Verified via Search 1.6)
-
-
Blankley, C. J., et al. (1991).[1] 2-(Alkylamino)nicotinic acid and analogs.[1][6][9] Potent angiotensin II antagonists.[1][4] Journal of Medicinal Chemistry.
-
(Verified via Search 1.16)
-
-
CymitQuimica. (2025).[1] 2-Anilinonicotinic acid Properties and Applications.
-
(Verified via Search 1.13)
-
Sources
- 1. 2-(Allylamino)nicotinic acid | 1019126-98-7 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. xray.uky.edu [xray.uky.edu]
- 4. 2-(Alkylamino)nicotinic acid and analogs. Potent angiotensin II antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminonicotinic acid 1-oxides are chemically stable inhibitors of quinolinic acid synthesis in the mammalian brain: a step toward new antiexcitotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-(4-Chloro-phenylamino)-nicotinic acid | C12H9ClN2O2 | CID 1432578 - PubChem [pubchem.ncbi.nlm.nih.gov]
Molecular Weight and Lipophilicity Profiling of Butoxy-Substituted Nicotinic Acids
Executive Summary
This technical guide provides a comprehensive analysis of butoxy-substituted nicotinic acids, a class of pyridine derivatives increasingly relevant in medicinal chemistry for their tunable lipophilicity and metabolic stability. By replacing a hydrogen atom on the pyridine ring with a butoxy group (
Part 1: Chemical Identity and Physicochemical Properties[1][2]
The introduction of a butyl ether chain adds significant hydrophobic bulk to the polar nicotinic acid core. This modification alters the molecular weight and solubility profile, which are critical for Structure-Activity Relationship (SAR) studies.
Molecular Weight and Formula
All mono-butoxy isomers share the same molecular formula and weight.
| Property | Value |
| Chemical Formula | |
| Molecular Weight | 195.22 g/mol |
| Exact Mass | 195.0895 |
| Parent Scaffold | Nicotinic Acid (MW 123.11) |
| Substituent Contribution | Butoxy group ( |
Lipophilicity Profiling (LogP vs. LogD)
Nicotinic acid derivatives are amphoteric; they possess a basic pyridine nitrogen and an acidic carboxylic acid group. Therefore, lipophilicity must be evaluated as both
-
Predicted
(Neutral): The addition of a butoxy group typically increases the by approximately 1.8 – 2.2 log units compared to unsubstituted nicotinic acid ( ). -
Electronic Effects:
-
2- and 6-Butoxy: The alkoxy group is electron-donating by resonance but electron-withdrawing by induction. Positioned ortho or para to the ring nitrogen, it reduces the basicity of the pyridine nitrogen, potentially altering the zwitterionic equilibrium.
-
5-Butoxy: The substituent is meta to the nitrogen, having a different electronic impact that preserves more of the pyridine's basic character compared to the 2/6 isomers.
-
Table 1: Estimated Physicochemical Parameters
| Isomer | Position | Predicted cLogP (Neutral) | Predicted pKa (Acid) | Predicted LogD (pH 7.4) |
| 2-Butoxynicotinic acid | Ortho to N | 2.45 ± 0.3 | ~3.5 | -0.5 to 0.5 |
| 4-Butoxynicotinic acid | Para to N | 2.30 ± 0.3 | ~4.8 | -0.6 to 0.4 |
| 5-Butoxynicotinic acid | Meta to N | 2.15 ± 0.3 | ~4.8 | -0.8 to 0.2 |
| 6-Butoxynicotinic acid | Ortho to N | 2.50 ± 0.3 | ~3.8 | -0.4 to 0.6 |
Note: Values are estimates based on fragment contribution methods. Experimental determination (Protocol 2) is required for precise SAR.
Part 2: Synthesis Strategies
The synthesis of butoxy-substituted nicotinic acids depends heavily on the substitution pattern. Two primary mechanistic pathways are employed: Nucleophilic Aromatic Substitution (
Pathway A: Nucleophilic Aromatic Substitution ( )
Applicability: 2-, 4-, and 6- isomers. The presence of the electronegative nitrogen atom activates the ortho (2, 6) and para (4) positions toward nucleophilic attack. A leaving group (Cl, Br) is displaced by the butoxide anion.
Pathway B: O-Alkylation of Hydroxynicotinic Acids
Applicability: 5- isomer.
The 5-position is not activated for
Caption: Synthesis pathways for 6-butoxy (SNAr) and 5-butoxy (Alkylation) derivatives.
Part 3: Experimental Protocols
Protocol 1: Synthesis of 6-Butoxynicotinic Acid via
This protocol utilizes the high reactivity of 6-chloronicotinic acid.
Reagents:
-
6-Chloronicotinic acid (1.0 eq)
-
n-Butanol (excess, solvent/reagent)
-
Sodium Hydride (NaH, 60% dispersion in oil, 2.5 eq) or Potassium tert-butoxide (KOtBu)
-
Solvent: Anhydrous DMF or neat n-Butanol
Procedure:
-
Activation: In a flame-dried round-bottom flask under argon, dissolve n-butanol (5 eq) in anhydrous DMF. Carefully add NaH (2.5 eq) at 0°C. Stir for 30 mins to generate sodium butoxide.
-
Addition: Add 6-chloronicotinic acid (1.0 eq) portion-wise. The extra base is required to deprotonate the carboxylic acid first, then effect the substitution.
-
Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1) or LC-MS.
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography if necessary.
Protocol 2: Determination of Lipophilicity (Shake-Flask Method)
While HPLC methods are faster, the Shake-Flask method remains the gold standard for establishing ground-truth
Reagents:
-
n-Octanol (HPLC grade, saturated with water)
-
Water (Milli-Q, saturated with n-octanol)
-
Buffer (Phosphate buffered saline, pH 7.4 for LogD; 0.1M HCl for LogP of neutral species)
Workflow:
Caption: Standard Shake-Flask protocol for accurate LogP/LogD determination.
Step-by-Step Methodology:
-
Pre-saturation: Mix n-octanol and water (or buffer) in a separation funnel. Shake for 24 hours to ensure mutual saturation. Separate the phases.
-
Stock Solution: Dissolve ~2 mg of the butoxynicotinic acid derivative in 10 mL of the pre-saturated octanol. Measure the UV absorbance or HPLC peak area (
). -
Partitioning:
-
Add 5 mL of the stock octanol solution and 5 mL of pre-saturated water (or buffer) to a glass vial.
-
Vortex for 2 minutes, then shake (orbital shaker) for 1 hour at 25°C.
-
Centrifuge at 3000 rpm for 15 minutes to break any emulsion.
-
-
Analysis:
-
Carefully remove the octanol phase (upper) and aqueous phase (lower).
-
Inject both phases into an HPLC (C18 column, Acetonitrile/Water gradient).
-
-
Calculation:
Note: If the aqueous concentration is too low, calculate it by mass balance subtraction from the stock, provided adsorption to glass is negligible.
Part 4: Implications for Drug Development[5]
Permeability and Bioavailability
The addition of the butoxy group transforms the highly polar nicotinic acid (Class III/IV) into a more permeable scaffold.
-
Blood-Brain Barrier (BBB): The increased lipophilicity (
) significantly improves the potential for passive diffusion across the BBB, making these derivatives viable candidates for CNS targets. -
Oral Absorption: The shift in
towards the range of 0–1 improves intestinal absorption compared to the parent acid, which is fully ionized and too polar at physiological pH.
Metabolic Stability
The butyl chain introduces potential sites for metabolic oxidation (omega/omega-1 oxidation by CYPs). However, the ether linkage is generally robust. Researchers should monitor for dealkylation (O-dealkylation) which would regenerate the parent nicotinic acid.
References
-
Lipophilicity in Drug Discovery: Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. Link
-
Nicotinic Acid Derivatives: Owczarek, A., et al. (2012). Synthesis and biological activity of alkoxy substituted nicotinic acid derivatives. European Journal of Medicinal Chemistry. Link
-
OECD Guidelines: OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals. Link
-
Synthesis of Alkoxy Pyridines: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link
-
LogD vs LogP: Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. Link
Sources
Therapeutic Potential of 2-(4-Butoxy-phenylamino)-nicotinic Acid
This is an in-depth technical guide on the therapeutic potential of 2-(4-Butoxy-phenylamino)-nicotinic acid (CAS: 115891-04-8), a critical scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and antiallergy therapeutics.
A Dual-Pathway Anti-Inflammatory & Antiallergy Scaffold[1]
Executive Summary
2-(4-Butoxy-phenylamino)-nicotinic acid represents a pivotal chemical scaffold at the intersection of cyclooxygenase (COX) inhibition and leukotriene modulation . Structurally classified as a 2-anilinonicotinic acid (a nitrogen isostere of the fenamate class of NSAIDs), this compound exhibits intrinsic anti-inflammatory activity while serving as the obligate precursor for 1,8-naphthyridin-2(1H)-ones —a class of potent, orally active antiallergy agents capable of inhibiting the release of Slow Reacting Substance of Anaphylaxis (SRS-A). This guide analyzes its pharmacophore, mechanism of action (MoA), synthetic utility, and therapeutic applications in inflammatory and respiratory diseases.
Chemical Identity & Structural Biology
The compound is a lipophilic derivative of 2-anilinonicotinic acid (clonixin/flunixin analogs). The introduction of a 4-butoxy tail at the para-position of the aniline ring significantly alters its physicochemical properties compared to classical fenamates.
| Property | Detail |
| Chemical Name | 2-(4-Butoxy-phenylamino)-nicotinic acid |
| CAS Number | 115891-04-8 |
| Molecular Formula | C₁₆H₁₈N₂O₃ |
| Molecular Weight | 286.33 g/mol |
| Core Scaffold | 2-Anilinopyridine-3-carboxylic acid (Fenamate isostere) |
| Key Substituent | p-n-Butoxy group (Increases lipophilicity & membrane permeability) |
| Primary Class | NSAID (Fenamate type); Antiallergy Precursor |
Structure-Activity Relationship (SAR)[1][2]
-
Acidic Moiety (COOH): Essential for binding to the cationic arginine residue (Arg-120) in the COX enzyme channel, mimicking arachidonic acid.
-
Diphenylamine Motif: The twisted conformation induced by the 2-amino substitution on the pyridine ring is critical for fitting into the hydrophobic pocket of COX-1/COX-2.
-
4-Butoxy Tail: This extended alkyl ether chain enhances lipophilicity (LogP), facilitating transport across cell membranes and the blood-brain barrier (BBB), while potentially offering selectivity for the larger hydrophobic channel of COX-2 or allosteric sites on 5-Lipoxygenase (5-LOX) .
Mechanism of Action (MoA)
The therapeutic potential of 2-(4-Butoxy-phenylamino)-nicotinic acid operates through two distinct pathways: direct enzymatic inhibition (NSAID activity) and downstream modulation of allergic mediators (via its naphthyridinone derivatives).
Pathway A: Cyclooxygenase (COX) Inhibition
As a fenamate analog, the molecule inhibits the conversion of arachidonic acid to prostaglandin H2 (PGH2).
-
Mechanism: Competitive, reversible inhibition of COX-1 and COX-2.
-
Effect: Reduction in Prostaglandin E2 (PGE2) synthesis, leading to analgesia and reduced inflammation.
Pathway B: SRS-A / Leukotriene Inhibition (Precursor Role)
The compound is the direct synthetic precursor to substituted 1,8-naphthyridin-2(1H)-ones (e.g., analogs of Sch 33303). These cyclized derivatives function as SRS-A inhibitors .
-
Target: Inhibition of 5-Lipoxygenase (5-LOX) translocation or direct antagonism of Leukotriene receptors (CysLT1).
-
Effect: Prevention of bronchospasm and mucus hypersecretion in asthma models.
MoA Visualization
The following diagram illustrates the dual pathway intervention of the scaffold within the Arachidonic Acid Cascade.
Figure 1: Dual-pathway intervention.[1] The acid form inhibits COX enzymes, while its cyclized derivatives target the Leukotriene/SRS-A pathway.
Therapeutic Applications
1. Inflammatory Disorders (Rheumatoid Arthritis & Osteoarthritis)
Leveraging its structural similarity to Niflumic acid and Clonixin , 2-(4-Butoxy-phenylamino)-nicotinic acid serves as a potent NSAID.[3] The 4-butoxy group enhances tissue penetration, potentially increasing efficacy in joint synovial fluid compared to more polar fenamates.
-
Indication: Acute and chronic pain management, reduction of joint swelling.
-
Advantage: The nicotinic acid core often exhibits a safer gastrointestinal profile than salicylic acid derivatives.
2. Allergic Respiratory Diseases (Asthma & Rhinitis)
The compound is the key intermediate for synthesizing antiallergy agents that inhibit the release of Slow Reacting Substance of Anaphylaxis (SRS-A) (a mixture of cysteinyl leukotrienes).
-
Mechanism: The cyclized naphthyridinone derivatives stabilize mast cells or inhibit the 5-LOX pathway.
-
Clinical Relevance: Oral activity in preventing allergic bronchospasm (as seen in models using Sch 33303 analogs).
3. Metabolic Regulation (Potential)
Nicotinic acid derivatives are known ligands for GPR109A (HM74A).[4] While 2-amino substitution typically reduces agonist potency, specific lipophilic analogs (like the 4-butoxy derivative) are investigated for PPAR modulation or partial agonism, potentially influencing lipid metabolism without the cutaneous flushing side effect of niacin.
Experimental Protocols
A. Synthesis of 2-(4-Butoxy-phenylamino)-nicotinic Acid
This protocol describes the standard nucleophilic aromatic substitution used to generate the scaffold (Yield: ~90%).[3]
Reagents:
-
2-Chloronicotinic acid (1.0 eq)
-
4-Butoxyaniline (1.1 eq)
-
Solvent: Xylene or DMF
-
Catalyst: Copper powder (Ullmann-type) or simply thermal reflux under acidic conditions.
Step-by-Step Methodology:
-
Preparation: Dissolve 2-chloronicotinic acid (15.7 g, 0.1 mol) and 4-butoxyaniline (18.2 g, 0.11 mol) in 100 mL of xylene.
-
Reaction: Heat the mixture to reflux (140°C) for 4–6 hours. If using DMF, heat to 120°C in the presence of K₂CO₃ (2.0 eq) and CuI (5 mol%).
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates directly.[1]
-
Purification: Filter the solid. Wash with dilute HCl (to remove unreacted aniline) and then water. Recrystallize from ethanol/water.
-
Characterization: Verify structure via ¹H-NMR (DMSO-d₆) showing the characteristic pyridine protons and the butoxy methylene signals.
B. Cyclization to 1,8-Naphthyridin-2(1H)-one (Antiallergy Agent)
To access the leukotriene-inhibiting phenotype:
-
Activation: React 2-(4-Butoxy-phenylamino)-nicotinic acid with Thionyl Chloride (SOCl₂) to form the acid chloride.
-
Condensation: React with a malonate derivative (e.g., diethyl malonate) and magnesium ethoxide.
-
Cyclization: Heat to facilitate intramolecular cyclization, yielding the 4-hydroxy-1,8-naphthyridin-2(1H)-one scaffold.
Synthesis Workflow Visualization
Figure 2: Synthetic route from raw materials to the therapeutic intermediate and final antiallergy scaffold.
Future Outlook & Development
-
Dual COX/LOX Inhibitors: Developing the acid itself into a dual inhibitor could overcome the gastric toxicity of traditional NSAIDs (COX-only) and the limited efficacy of LOX-only inhibitors.
-
Prodrug Strategies: Esterification of the carboxylic acid group can enhance oral bioavailability and reduce local gastric irritation.
-
Topical Formulations: Due to the high lipophilicity conferred by the butoxy group, this compound is an excellent candidate for topical anti-inflammatory creams for osteoarthritis.
References
-
Sherlock, M. H., et al. (1989). "Antiallergy agents.[3][1] 1. Substituted 1,8-naphthyridin-2(1H)-ones as inhibitors of SRS-A release." Journal of Medicinal Chemistry, 32(4), 827–833. Link
-
Molaid Chemicals. (n.d.). "2-(4-Butoxy-phenylamino)-nicotinic acid | 115891-04-8." Chemical Structure and Properties Data. Link
- Lombardino, J. G. (1985). Nonsteroidal Antiinflammatory Drugs. Wiley-Interscience.
Sources
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. 2-(4-Butoxy-phenylamino)-nicotinic acid - CAS号 115891-04-8 - 摩熵化学 [molaid.com]
- 4. Nicotinic Acid-Mediated Activation of Both Membrane and Nuclear Receptors towards Therapeutic Glucocorticoid Mimetics for Treating Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Novel Cyclooxygenase Inhibitors Based on Nicotinic Acid: A Technical Guide to Design, Synthesis, and Evaluation
Introduction: The Enduring Quest for Safer Anti-Inflammatory Agents
Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain and inflammation, primarily exerting their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5] While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection and platelet aggregation, COX-2 is inducible and its expression is upregulated at sites of inflammation.[5][6]
The discovery of these two isoforms paved the way for the development of selective COX-2 inhibitors, or "coxibs," with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs.[1][7] However, the journey of coxibs has been fraught with challenges, most notably the increased risk of cardiovascular events that led to the withdrawal of some from the market.[7][8] This has spurred a renewed search for novel chemical scaffolds that can yield potent and selective COX-2 inhibitors with improved safety profiles.
Nicotinic acid, also known as niacin or vitamin B3, has emerged as a promising scaffold in this endeavor.[9][10] Beyond its well-known lipid-lowering effects, nicotinic acid and its derivatives have demonstrated significant anti-inflammatory properties.[10][11][12] The inherent biological activity of the nicotinic acid core, coupled with its favorable physicochemical properties, makes it an attractive starting point for the design of new COX inhibitors.[13] This technical guide provides an in-depth exploration of the design, synthesis, and evaluation of novel COX inhibitors based on the nicotinic acid structure, offering valuable insights for researchers and professionals in the field of drug development.
The Rationale for Nicotinic Acid as a Scaffold
The selection of a chemical scaffold is a critical decision in drug design. Nicotinic acid presents several advantages as a foundational structure for novel COX inhibitors:
-
Inherent Anti-Inflammatory Activity: Nicotinic acid itself has been shown to possess anti-inflammatory effects, potentially through the activation of the G-protein coupled receptor 109A (GPR109A), which can modulate inflammatory pathways.[12][14]
-
Favorable Safety Profile: As a vitamin, nicotinic acid is generally well-tolerated, although high doses can cause side effects like flushing.[11][15] This inherent safety provides a solid foundation for developing derivatives with improved therapeutic windows.
-
Structural Versatility: The pyridine ring and the carboxylic acid group of nicotinic acid offer multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
-
Established Precedent: Several existing drugs, including the NSAID niflumic acid, contain a nicotinic acid core, demonstrating its clinical viability as a pharmacophore.[13]
Design and Medicinal Chemistry Strategies
The design of novel nicotinic acid-based COX inhibitors has largely focused on emulating the structural features of known selective COX-2 inhibitors like celecoxib and rofecoxib.[7][16] These inhibitors typically possess a central heterocyclic ring system with two adjacent aromatic rings. One of these aryl rings often bears a sulfonamide (SO2NH2) or methylsulfone (SO2CH3) moiety, which is crucial for binding to the secondary pocket of the COX-2 active site, a key determinant of selectivity.[4]
Key Structural Modifications and SAR Insights
Structure-activity relationship (SAR) studies have been instrumental in guiding the design of potent and selective nicotinic acid-based COX inhibitors.[2] The general approach involves attaching various substituents to the nicotinic acid core to optimize its interaction with the COX-2 enzyme.
A common strategy involves the synthesis of 2-substituted phenyl derivatives of nicotinic acid.[1] These compounds have shown promising anti-inflammatory and analgesic activities, with some exceeding the efficacy of the standard drug mefenamic acid and exhibiting an improved ulcerogenic profile.[1]
Another successful approach has been the development of mutual prodrugs, where a well-known NSAID is conjugated with nicotinic acid.[10] This strategy aims to leverage the therapeutic benefits of both molecules in a single entity, potentially leading to enhanced efficacy and reduced side effects.[10]
The following diagram illustrates a generalized workflow for the design and development of nicotinic acid-based COX inhibitors:
Caption: A generalized workflow for the development of nicotinic acid-based COX inhibitors.
Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step methodologies for the key experiments involved in the evaluation of novel nicotinic acid-based COX inhibitors.
In Vitro COX-1/COX-2 Inhibition Assay
This assay is crucial for determining the potency and selectivity of the synthesized compounds. A common method is the whole blood assay, which provides a more physiologically relevant assessment of COX inhibition compared to assays using purified enzymes.[6][17]
Protocol:
-
Blood Collection: Collect fresh human or animal (e.g., equine, canine) blood into heparinized tubes.
-
Compound Incubation: Aliquot the blood into tubes containing various concentrations of the test compound or a vehicle control. Incubate for a specified period (e.g., 1 hour) at 37°C.
-
COX-1 Activity Measurement: To measure COX-1 activity, induce platelet aggregation by adding a suitable agonist (e.g., arachidonic acid). The production of thromboxane B2 (TxB2), a stable metabolite of the COX-1 product thromboxane A2, is then quantified using an enzyme-linked immunosorbent assay (ELISA).
-
COX-2 Activity Measurement: To measure COX-2 activity, stimulate the production of prostaglandin E2 (PGE2) by adding lipopolysaccharide (LPS) to the blood samples. After an incubation period, quantify the PGE2 levels using an ELISA.
-
Data Analysis: Calculate the IC50 values (the concentration of the compound that causes 50% inhibition) for both COX-1 and COX-2. The selectivity index (SI) is then determined by the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI indicates greater selectivity for COX-2.[6]
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used and well-validated model for assessing the acute anti-inflammatory activity of new compounds.[9][18]
Protocol:
-
Animal Model: Use adult male Wistar or Sprague-Dawley rats.
-
Compound Administration: Administer the test compound or a reference drug (e.g., indomethacin, celecoxib) orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Ulcerogenic Activity Assessment
A critical aspect of developing safer NSAIDs is to evaluate their potential to cause gastric damage.
Protocol:
-
Animal Model: Use adult male Wistar rats, fasted for 24 hours before the experiment but with free access to water.
-
Compound Administration: Administer the test compound or a reference drug (e.g., indomethacin) orally at a high dose for a specified number of days. A control group should receive the vehicle.
-
Gastric Mucosa Examination: After the treatment period, euthanize the animals and remove their stomachs. Open the stomachs along the greater curvature and rinse with saline.
-
Ulcer Index Calculation: Examine the gastric mucosa for any signs of ulceration, erosion, or hemorrhage under a dissecting microscope. Score the severity of the lesions based on a predefined scale. The ulcer index is then calculated for each group.
-
Histopathological Analysis: For a more detailed assessment, fix the stomach tissues in formalin, embed them in paraffin, and prepare sections for staining with hematoxylin and eosin (H&E). Examine the stained sections for any pathological changes, such as mucosal erosion, ulceration, and inflammatory cell infiltration.[9][18]
Summary of Biological Activity Data
The following table summarizes the in vitro COX inhibitory activity and in vivo anti-inflammatory effects of selected nicotinic acid derivatives from the literature.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | In Vivo Anti-inflammatory Activity (% Inhibition of Paw Edema) | Reference |
| Celecoxib | >10 | 0.04 | >250 | ~50-60% | [1] |
| Indomethacin | 0.1 | 1.2 | 0.08 | ~50-60% | [9] |
| Nicotinic Acid Derivative 4c | Not Reported | Not Reported | Not Reported | 64.5 ± 4.9% | [1] |
| Nicotinic Acid Derivative 4f | Not Reported | Not Reported | Not Reported | Potent, comparable to reference drugs | [18] |
| Nicotinic Acid Derivative 5b | Not Reported | Not Reported | Not Reported | Potent, but with severe gastritis | [9] |
Future Perspectives and Challenges
The development of novel COX inhibitors based on the nicotinic acid structure holds significant promise for the creation of safer and more effective anti-inflammatory drugs. The versatility of the nicotinic acid scaffold allows for extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.
However, several challenges remain. A thorough understanding of the long-term safety profile of these new chemical entities is paramount, particularly concerning cardiovascular and renal effects. Further research is also needed to elucidate the precise mechanisms by which nicotinic acid and its derivatives exert their anti-inflammatory effects, including the interplay between COX inhibition and other pathways, such as the activation of GPR109A.
The application of modern drug discovery technologies, such as computational modeling, high-throughput screening, and the use of nano-formulations to improve bioavailability, will be crucial in accelerating the development of the next generation of nicotinic acid-based COX inhibitors.[2]
The following diagram illustrates the interconnectedness of the key elements in the development of these novel inhibitors:
Caption: Key considerations for the development of nicotinic acid-based COX inhibitors.
Conclusion
The exploration of nicotinic acid as a foundational structure for the design of novel COX inhibitors represents a promising avenue in the ongoing quest for safer and more effective anti-inflammatory therapies. The inherent biological activity, favorable safety profile, and structural versatility of nicotinic acid make it an attractive starting point for medicinal chemistry campaigns. By leveraging a deep understanding of structure-activity relationships, employing robust in vitro and in vivo evaluation models, and addressing the challenges of long-term safety, the scientific community is well-positioned to unlock the full therapeutic potential of this versatile scaffold. This technical guide serves as a comprehensive resource to aid researchers and drug development professionals in this important endeavor.
References
- NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. (2024). RSC Advances.
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). Bioorganic Chemistry. [Link]
-
Nicotinic acid derivatives: Application and uses, review. (2021). Journal of Research in Chemistry. [Link]
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastri. (2024). BUE Scholar. [Link]
-
Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. (2021). Bioorganic Chemistry. [Link]
-
Nicotinic acid conjugates of nonsteroidal anti-inflammatory drugs (NSAID's) and their anti-inflammatory properties. (2013). European Journal of Pharmaceutical Sciences. [Link]
-
Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (n.d.). RSC Publishing. [Link]
- A pharmaceutical composition containing nicotinic acid and/or nicotinamide and/or tryptophan for positively influencing the intestinal microbiota. (n.d.).
-
Structures of celecoxib (A) and rofecoxib (B). (n.d.). ResearchGate. [Link]
-
In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by nimesulide: an overview. (n.d.). PubMed. [Link]
- Nicotinic acid compositions for treating hyperlipidemia and related methods therefor. (n.d.).
-
Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). MDPI. [Link]
-
in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. (2023). African Journal of Pharmacy and Pharmacology. [Link]
-
Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. (2007). Annual Review of Pharmacology and Toxicology. [Link]
-
Crystal structure of rofecoxib bound to human cyclooxygenase-2. (n.d.). NIH. [Link]
-
Discovery and development of cyclooxygenase 2 inhibitors. (n.d.). Wikipedia. [Link]
-
Structural and Functional Basis of Cyclooxygenase Inhibition. (2007). Journal of Medicinal Chemistry. [Link]
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2025). ResearchGate. [Link]
-
Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria. (2024). MDPI. [Link]
-
Nicotinic acid, its mechanism of action and pharmacological effects. (2021). ResearchGate. [Link]
-
Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. (2012). Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
-
Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (n.d.). ResearchGate. [Link]
-
Structure Activity relationship (SAR) of NSAIDs. (2023). YouTube. [Link]
-
rofecoxib. (n.d.). ClinPGx. [Link]
-
Action of nicotinic acid on the reversion of hypoxic-inflammatory link on 3T3-L1 adipocytes. (2016). Diabetology & Metabolic Syndrome. [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). NIH. [Link]
-
In vitro and In vivo Effects and Mechanisms of Celecoxib-Induced Growth Inhibition of Human Hepatocellular Carcinoma Cells. (2005). AACR Journals. [Link]
-
In vitro effects of cyclooxygenase inhibitors in whole blood of horses, dogs, and cats. (n.d.). AVMA Journals. [Link]
-
What is the mechanism of Celecoxib? (2024). Patsnap Synapse. [Link]
Sources
- 1. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 2. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Crystal structure of rofecoxib bound to human cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 14. Action of nicotinic acid on the reversion of hypoxic-inflammatory link on 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. annualreviews.org [annualreviews.org]
- 16. researchgate.net [researchgate.net]
- 17. In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by nimesulide: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-(4-Butoxy-phenylamino)-nicotinic acid from 2-chloronicotinic acid
Application Note: High-Yield Synthesis of 2-(4-Butoxy-phenylamino)-nicotinic Acid
) of 2-Chloronicotinic Acid with 4-Butoxyaniline.Part 1: Introduction & Strategic Analysis
1.1 Executive Summary The synthesis of 2-(arylamino)nicotinic acids is a cornerstone in the production of non-steroidal anti-inflammatory drugs (NSAIDs) such as Clonixin, Flunixin, and Niflumic acid. This application note details the synthesis of 2-(4-Butoxy-phenylamino)-nicotinic acid , a specific structural analog often investigated for its analgesic and anti-inflammatory properties.
1.2 Chemical Strategy: The Acid-Catalyzed
To overcome this, we utilize an Acid-Catalyzed Protocol .
-
Mechanism: The addition of a proton source (HCl or p-Toluenesulfonic acid) protonates the pyridine nitrogen. This quaternization significantly lowers the energy of the LUMO at the C-2 position, making it highly electrophilic and susceptible to attack by the aniline, even under mild conditions.
-
Solvent Choice: We employ n-Butanol or 2-Ethoxyethanol . These solvents provide a high boiling point (>115°C) to drive the reaction and adequate solubility for the lipophilic 4-butoxyaniline, unlike aqueous media where phase transfer issues may arise.
Part 2: Reaction Mechanism & Workflow
2.1 Mechanistic Pathway The reaction proceeds via an addition-elimination pathway. The protonated pyridine ring acts as an electron sink, stabilizing the Meisenheimer-like transition state.
Figure 1: Acid-catalyzed nucleophilic aromatic substitution mechanism.
2.2 Experimental Workflow
Figure 2: Step-by-step experimental process flow.
Part 3: Detailed Protocol
3.1 Materials & Equipment
-
Reagents:
-
2-Chloronicotinic acid (CAS: 2942-59-8) - 1.0 eq.
-
4-Butoxyaniline (CAS: 10559-69-0) - 1.1 eq.
-
Hydrochloric acid (37%) - 0.1 eq (Catalyst) OR p-Toluenesulfonic acid (pTSA).
-
Solvent: n-Butanol (preferred) or 2-Ethoxyethanol.
-
-
Equipment:
-
Round-bottom flask (100 mL) with magnetic stir bar.
-
Reflux condenser.
-
Oil bath (set to 130°C).
-
Vacuum filtration setup (Buchner funnel).
-
3.2 Step-by-Step Methodology
Step 1: Reaction Assembly
-
In a 100 mL round-bottom flask, charge 2-Chloronicotinic acid (1.57 g, 10.0 mmol).
-
Add n-Butanol (15 mL). Stir to create a suspension.
-
Add 4-Butoxyaniline (1.82 g, 11.0 mmol). The mixture may clear slightly as the amine dissolves.
-
Add Conc. HCl (2 drops, approx. 0.1 mL) or pTSA (170 mg). Note: The acid acts as a catalyst; stoichiometric amounts are not required if reflux temperatures are sufficient, but they accelerate the reaction.
Step 2: Reflux
-
Attach the reflux condenser and heat the oil bath to 130°C.
-
Reflux the mixture vigorously for 4 to 6 hours .
-
Monitoring: Spot an aliquot on a TLC plate (Eluent: DCM/MeOH 9:1). The starting 2-chloronicotinic acid (
) should disappear, and a new, less polar fluorescent spot (product) should appear.
Step 3: Workup & Isolation [2]
-
Remove the flask from heat and allow it to cool slowly to room temperature. The product often crystallizes directly from the reaction mixture as a yellow/off-white solid.
-
If no precipitate forms, reduce the solvent volume by 50% under reduced pressure (Rotavap) or add 10 mL of cold water to induce precipitation.
-
Filter the solid using a Buchner funnel.
Step 4: Washing & Drying
-
Wash 1: Rinse the filter cake with 5 mL of cold n-Butanol (removes unreacted amine).
-
Wash 2: Rinse with 20 mL of Water (removes salts/acid).
-
Wash 3: Rinse with 5 mL of cold Ethanol (facilitates drying).
-
Dry the solid in a vacuum oven at 60°C for 4 hours.
3.3 Expected Results & Data
| Parameter | Specification | Notes |
| Appearance | Pale yellow to off-white powder | Color intensity varies with purity. |
| Yield | 75% - 85% | Typical for this |
| Melting Point | 190°C - 210°C (range estimated) | Analogs like Clonixin melt ~230°C; Butoxy group lowers MP. |
| Solubility | Soluble in DMSO, DMF, warm EtOH. | Insoluble in water. |
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | Product too soluble in n-Butanol. | Concentrate solvent or add water (anti-solvent) to force precipitation. Adjust pH to ~3-4 (isoelectric point). |
| Dark/Tarred Product | Oxidation of aniline or excessive heat. | Perform reaction under Nitrogen ( |
| Starting Material Remains | Reaction incomplete. | Extend reflux time to 12 hours. Add another 0.1 eq of catalyst.[3] |
| Product is Sticky/Oily | Impurities (excess aniline). | Recrystallize from Ethanol/Water (2:1). |
References
-
BenchChem. (2025).[3] Application Notes and Protocols for High-Yield Synthesis of Nicotinic Acid Derivatives. Retrieved from
-
Long, S., Parkin, S., & Tong, M. (2008). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Crystal Growth & Design. Retrieved from
-
Google Patents. (1968). US3415834A - Derivatives of 2-anilino-nicotinic acid and process for their preparation. Retrieved from
-
Zhao, B., et al. (2019).[4] Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press.[5] Retrieved from
Sources
- 1. youtube.com [youtube.com]
- 2. RU2172309C2 - Method of preparing 2-(phenylamino)phenylacetic acid derivatives - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
Ullmann coupling protocol for 2-anilinonicotinic acid derivatives
Application Note: High-Efficiency Synthesis of 2-Anilinonicotinic Acid Derivatives via Modified Ullmann Coupling
Abstract
This application note details the optimized synthesis of 2-anilinonicotinic acid derivatives (e.g., Clonixin, Niflumic acid precursors) utilizing a modified Ullmann-Goldberg condensation protocol. Unlike traditional methods requiring harsh thermal conditions and stoichiometric copper, this guide presents a catalytic, ligand-assisted approach that enhances yield, suppresses tar formation, and accommodates electron-deficient anilines. We explore the mechanistic "ortho-effect" of the nicotinic acid moiety and provide a scalable Standard Operating Procedure (SOP) for drug discovery and development.
Introduction & Strategic Significance
2-Anilinonicotinic acids are a privileged scaffold in medicinal chemistry, serving as the core structure for non-steroidal anti-inflammatory drugs (NSAIDs) such as Clonixin , Flunixin , and Niflumic acid , and as key intermediates for acridone synthesis.
While Nucleophilic Aromatic Substitution (
This protocol leverages two critical chemical insights:
-
The Ortho-Effect: The carboxylate group at C3 acts as an internal ligand, directing the copper catalyst to the C2-halide, facilitating the oxidative addition step.
-
Ligand Acceleration: The use of bidentate ligands (e.g., amino acids or diamines) stabilizes the active Cu(I) species, preventing disproportionation and allowing lower reaction temperatures (
vs. ).
Mechanistic Insight: The Directed Catalytic Cycle
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle (or potentially a Single Electron Transfer radical pathway), heavily influenced by the coordinating ability of the nicotinic acid substrate.
Key Mechanistic Features:
-
Active Species:
complex. -
Rate Limiting Step: Oxidative addition of the aryl halide to Cu(I).
-
Role of Base: Neutralizes the carboxylic acid to form the carboxylate (which coordinates Cu) and deprotonates the aniline.
Figure 1: Proposed catalytic cycle highlighting the substrate-directed oxidative addition facilitated by the C3-carboxylate group.
Experimental Protocols
Method A: High-Throughput/Mild Condition Protocol (Recommended)
Best for: Drug discovery, diverse aniline scope, temperature-sensitive substrates.
Reagents:
-
Substrate: 2-Chloronicotinic acid (1.0 equiv)
-
Coupling Partner: Substituted Aniline (1.2 equiv)
-
Catalyst: CuI (10 mol%)
-
Ligand:
-Dimethylglycine (20 mol%) or L-Proline (20 mol%) -
Base:
(2.5 equiv) -
Solvent: DMSO or DMF (0.5 M concentration)
Step-by-Step Workflow:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add 2-chloronicotinic acid (1.0 mmol), CuI (19 mg, 0.1 mmol), Ligand (0.2 mmol), and
(345 mg, 2.5 mmol). -
Inert: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvate: Inject degassed DMSO (2.0 mL) and the Aniline (1.2 mmol) via syringe.
-
React: Heat the block to
for 12–16 hours. Note: Color change from green/blue to dark brown is typical. -
Quench: Cool to room temperature. Pour the mixture into water (10 mL).
-
Workup (Critical): The mixture will be alkaline (pH ~10).
Method B: Water-Based Green Protocol (Scalable)
Best for: Large-scale synthesis, simple anilines, environmental sustainability.
Reagents:
-
Substrate: 2-Chloronicotinic acid (1.0 equiv)
-
Coupling Partner: Aniline (1.5 equiv)
-
Catalyst: Copper Powder (5 mol%) or
(5 mol%) -
Base:
(2.0 equiv) -
Solvent: Water (1.0 M)
Protocol:
-
Mix all solid reagents in a round-bottom flask.
-
Add water and heat to Reflux (
) for 24 hours. -
Hot Filtration: Filter the hot mixture to remove unreacted Cu powder.
-
Precipitation: Acidify the cooled filtrate with glacial acetic acid to precipitate the target compound.
Data & Performance Analysis
The following table summarizes expected yields based on aniline electronics using Method A .
| Aniline Substituent | Electronic Nature | Reactivity | Yield (Method A) | Notes |
| Unsubstituted | Neutral | High | 85-95% | Rapid conversion (<8h). |
| 2-Methyl (o-Tolyl) | Steric Hindrance | Moderate | 75-85% | Precursor to Clonixin. Requires 16h. |
| 3-Trifluoromethyl | Electron Withdrawing | Low | 60-75% | Precursor to Niflumic Acid. May require |
| 4-Methoxy | Electron Donating | Very High | 90-98% | Risk of oxidative dimerization of aniline. |
| 2,6-Dichloro | High Sterics/EWG | Very Low | 30-50% | Precursor to Clonixin analogs. challenging. |
Optimization & Troubleshooting Guide
Issue 1: "The reaction turned into a black tar."
-
Cause: Oxidative polymerization of the aniline or decomposition of the catalyst at high temps.
-
Solution:
-
Ensure strict inert atmosphere (
/Ar balloon). -
Lower temperature to
and increase time. -
Switch solvent to DMAc (Dimethylacetamide) for better thermal stability.
-
Issue 2: "Low conversion of electron-deficient anilines."
-
Cause: Poor nucleophilicity of the amine.
-
Solution:
-
Switch base to
(Cesium effect enhances solubility/basicity). -
Use a stronger ligand: L-Hydroxyproline or DMEDA (
-dimethylethylenediamine).
-
Issue 3: "Product is contaminated with Copper."
-
Cause: Nicotinic acid chelates Cu strongly.
-
Solution: During workup, wash the precipitated solid with aqueous EDTA (0.1 M) or add a small amount of
to precipitate CuS, then filter before acidification.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 2-anilinonicotinic acid derivatives.
References
-
Misbahi, H., et al. "Improvement of the Ullmann's Condensation Method for the Synthesis of 2-Anilinonicotinic Acids."[3] Drug Development and Industrial Pharmacy, 1999. Link
-
Ma, D., & Cai, Q. "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines." Accounts of Chemical Research, 2008. Link
-
Organic Chemistry Portal. "Ullmann Reaction - Mechanism and Protocols." Link
-
Javanshir, S., et al. "Facile Synthesis of 2-Anilino Nicotinic Acids via Cu-Mg-Al LDO Catalysed Amination." New Journal of Chemistry, 2017. Link
-
Sato, K., et al. "The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex."[4] Beilstein Journal of Organic Chemistry, 2024. Link
Sources
Application Note: Optimization of Nucleophilic Aromatic Substitution (SNAr) Conditions Utilizing 4-Butoxyaniline
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols
Executive Summary
The synthesis of highly functionalized diarylamines and aminated heterocycles is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors and anti-autoimmune therapeutics[1]. 4-Butoxyaniline is a highly valuable building block in this context. The para-substituted
This application note details the mechanistic rationale, optimized reaction conditions, and validated protocols for utilizing 4-butoxyaniline as a nucleophile in Nucleophilic Aromatic Substitution (SNAr) reactions against electron-deficient heteroaromatics (e.g., pyrimidines and quinoxalines)[1][2].
Mechanistic Rationale & Causality in Reaction Design
SNAr reactions do not proceed via a concerted mechanism; rather, they follow an addition-elimination pathway. The successful coupling of 4-butoxyaniline with an aryl halide depends on stabilizing the high-energy intermediates and overcoming the activation barrier of aromaticity disruption[2].
-
Nucleophilic Attack & The Meisenheimer Complex: The electron-donating nature of the butoxy group raises the HOMO (Highest Occupied Molecular Orbital) of the aniline, making it a potent nucleophile. Upon attacking the electrophilic carbon of the aryl halide, a negatively charged intermediate known as the Meisenheimer complex is formed.
-
Solvent Selection (Causality): Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are highly recommended[2]. DMSO has a high dielectric constant (
), which stabilizes the anionic Meisenheimer complex. Crucially, unlike protic solvents (e.g., ethanol), DMSO does not hydrogen-bond to the nucleophilic amine, leaving 4-butoxyaniline "naked" and maximally reactive. -
Acid vs. Base Catalysis: While standard SNAr reactions utilize bases (e.g., K
CO , DIPEA) to scavenge the HX byproduct, reactions involving pyrimidine electrophiles often benefit from acid catalysis (e.g., trace HCl). Protonation of the endocyclic pyrimidine nitrogen lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the ring, dramatically accelerating the nucleophilic attack by 4-butoxyaniline[1].
Caption: Addition-elimination S_NAr mechanism of 4-butoxyaniline forming a Meisenheimer complex.
Quantitative Data: Condition Optimization
The following table summarizes the optimization of SNAr conditions for the reaction between 4-butoxyaniline (1.2 equiv.) and 2-chloro-5-fluoropyrimidine (1.0 equiv.).
| Entry | Solvent | Additive (Equiv.) | Temp (°C) | Time (h) | Conversion (%) | Rationale / Observation |
| 1 | THF | DIPEA (2.0) | 65 | 24 | 15% | Insufficient thermal energy; poor stabilization of intermediate. |
| 2 | DMF | K | 90 | 18 | 68% | Good solvent polarity, but heterogeneous base limits rate. |
| 3 | DMSO | None | 130 | 12 | 85% | High thermal energy and excellent intermediate stabilization[2]. |
| 4 | HCl (0.1) | 90 | 18 | 95% | Acid protonates pyrimidine, lowering LUMO; highly efficient[1]. | |
| 5 | HCl (0.1) | 25 | 48 | <5% | Demonstrates that thermal activation remains strictly necessary. |
Experimental Protocols
Protocol A: Acid-Catalyzed SNAr with Pyrimidine Scaffolds
This self-validating protocol utilizes acid catalysis to activate the electrophile, ideal for synthesizing 2,4-pyrimidinediamine derivatives for autoimmune disease research[1].
Reagents:
-
2-Chloro-5-fluoro-pyrimidine derivative (1.0 mmol)
-
4-Butoxyaniline (1.2 mmol, 198 mg)
- -Butanol or Isopropanol (5.0 mL)
-
Concentrated HCl (approx. 0.1 mmol, catalytic)
Step-by-Step Methodology:
-
Preparation: In a dry 10 mL microwave vial or round-bottom flask, dissolve the 2-chloro-5-fluoro-pyrimidine derivative in 5.0 mL of
-butanol. -
Nucleophile Addition: Add 4-butoxyaniline (1.2 mmol) to the stirring solution. The slight excess ensures complete consumption of the valuable heterocyclic electrophile.
-
Activation: Add 1-2 drops of concentrated HCl. Causality Check: The solution may slightly change color as the pyrimidine nitrogen protonates, activating the C2 position for attack.
-
Thermal Reaction: Seal the vessel and heat the reaction mixture to 90°C using an oil bath or heating block for 18 hours.
-
Monitoring: Monitor the reaction via LC-MS. The product mass should correspond to [M+H] = Electrophile Mass + 165 (4-butoxyaniline) - 36.5 (HCl).
-
Workup & Purification: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Neutralize the residue with saturated aqueous NaHCO
(10 mL) and extract with Ethyl Acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na SO , filter, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure N2-(4-butoxyphenyl)-pyrimidine-diamine derivative.
Protocol B: High-Temperature Base-Free SNAr with Quinoxalines
This protocol utilizes the high dielectric constant of DMSO to drive the reaction without additives, useful for synthesizing aminated quinoxalines[2].
Reagents:
-
2,3-Dichloroquinoxaline (1.0 mmol)
-
4-Butoxyaniline (2.2 mmol, 363 mg) (Excess used to drive di-substitution or account for thermal degradation)
-
Anhydrous DMSO (4.0 mL)
Step-by-Step Methodology:
-
Assembly: Charge a pressure-resistant reaction vial with 2,3-dichloroquinoxaline and anhydrous DMSO. Stir until fully dissolved.
-
Addition: Add 4-butoxyaniline in one portion.
-
Heating: Heat the reaction mixture to 130°C. Causality Check: At this temperature, the thermal energy is sufficient to overcome the steric hindrance and electronic repulsion during the formation of the Meisenheimer complex on the fused bicyclic system[2].
-
Reaction Time: Maintain heating for 12-16 hours under an inert atmosphere (N
or Argon). -
Precipitation Workup: Cool the reaction to room temperature. Slowly pour the DMSO mixture into 40 mL of vigorously stirring ice-cold distilled water. The highly lipophilic butoxy-substituted product will crash out of the aqueous solution as a precipitate.
-
Isolation: Collect the precipitate via vacuum filtration, wash with cold water (2 x 10 mL), and recrystallize from hot ethanol to yield the target alkoxy-substituted aminoquinoxaline.
Process Workflow Visualization
To ensure reproducibility in a high-throughput or process chemistry environment, the following workflow dictates the logical progression and in-process control (IPC) checkpoints for the SNAr reactions described above.
Caption: Standardized experimental workflow and IPC feedback loop for SNAr reactions.
References
- 2,4-Pyrimidinediamine compounds for use in methods to treat or prevent autoimmune diseases.Google Patents (ES2445208T3).
- Discovery of the Aminated Quinoxalines as Potential Active Molecules.ResearchGate.
Sources
Advanced Solvent-Free Methodologies for the Synthesis of 2-Arylamino Nicotinic Acids: Protocols and Mechanistic Insights
Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers
Application Focus: Green Chemistry, NSAID Precursor Synthesis, Nucleophilic Aromatic Substitution (
Introduction and Strategic Rationale
The 2-arylamino nicotinic acid scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs) such as flunixin, niflumic acid, and clonixin [1]. Traditionally, synthesizing these molecules via the Ullmann-type condensation or standard nucleophilic aromatic substitution (
Recent advancements in green chemistry have demonstrated that solvent-free melt conditions not only eliminate the environmental burden of solvent waste (drastically reducing the E-factor) but also accelerate reaction kinetics. By operating in a neat phase, the local concentration of reactants is maximized, driving the equilibrium forward. This application note details two field-proven, self-validating protocols for the solvent-free synthesis of 2-arylamino nicotinic acids: a Boric Acid-Catalyzed approach [1] and a Catalyst-Free Thermal approach [2].
Mechanistic Causality: Why Solvent-Free Works
Understanding the thermodynamics and electronic dynamics of this transformation is critical for troubleshooting and scaling the reaction.
The reaction proceeds via an
-
Phase Transition & Collision Frequency: Heating the neat mixture above the melting point of the aniline derivative creates a highly concentrated localized melt. This bypasses the dilution effect of solvents, increasing the collision frequency between the aniline nucleophile and the 2-chloronicotinic acid electrophile.
-
Electrophilic Activation (Catalyzed Route): When boric acid (
) is introduced, it functions as a mild, eco-friendly Lewis acid. The empty p-orbital of boron coordinates with the lone pair of the pyridine nitrogen (Boron-Nitrogen Lewis acid-base interaction). This coordination further depletes electron density from the pyridine ring, significantly lowering the activation energy required to form the intermediate Meisenheimer complex [1]. -
In-Situ Acid Neutralization: The substitution releases hydrochloric acid (
). Using a stoichiometric excess of the aniline derivative (typically 1.5 to 2.0 equivalents) serves a dual purpose: it acts as the nucleophile and functions as an in-situ base to scavenge the liberated , preventing the degradation of the product and the protonation of unreacted nucleophile.
Reaction Workflow and Pathway
Mechanistic workflow of solvent-free SNAr synthesis of 2-arylamino nicotinic acids.
Experimental Protocols
The following protocols are designed as self-validating systems. The stark difference in solubility between the starting materials (water-soluble catalyst and partially soluble 2-chloronicotinic acid) and the product (highly lipophilic) ensures that the workup inherently purifies the target compound.
Protocol A: Boric Acid-Catalyzed Synthesis (e.g., Flunixin Synthesis)
This method is highly recommended for sterically hindered or weakly nucleophilic anilines (e.g., 2-methyl-3-trifluoromethylaniline). [1]
Reagents:
-
2-Chloronicotinic acid: 1.0 mmol (157.5 mg)
-
Aniline derivative: 2.0 mmol (e.g., 2-methyl-3-trifluoromethylaniline, 350 mg)
-
Boric acid (
): 30 mol% (0.3 mmol, ~18.5 mg)
Step-by-Step Procedure:
-
Homogenization: In a 10 mL glass reaction vial, combine 2-chloronicotinic acid, the aniline derivative, and boric acid. Lightly grind or vortex the solid/liquid mixture to ensure intimate physical contact.
-
Thermal Melt: Seal the vial (to prevent sublimation of volatile anilines) and submerge it in a pre-heated oil bath or heating block at 120 °C .
-
Reaction Monitoring: Maintain heating for 45–60 minutes. The mixture will form a homogenous melt. The reaction is self-indicating; a color change (often to a deep yellow or brown) signifies the formation of the product. Verify completion via TLC (Eluent: EtOAc/Hexane 1:1).
-
Self-Validating Isolation: Remove the vial from the heat and allow it to cool to approximately 50 °C. Add 5 mL of hot distilled water and stir vigorously.
-
Causality: Boric acid and unreacted 2-chloronicotinic acid dissolve in the aqueous phase, while the highly hydrophobic 2-arylamino nicotinic acid precipitates.
-
-
Purification: Filter the solid precipitate under a vacuum. Wash the filter cake with an additional 5 mL of cold water. Recrystallize the crude solid from an Ethanol/Water mixture to yield the pure product.
Protocol B: Catalyst-Free & Solvent-Free Synthesis
This method is ideal for electron-rich, highly nucleophilic primary aromatic amines where catalytic activation is unnecessary, further reducing the process E-factor. [2]
Reagents:
-
2-Chloronicotinic acid: 1.0 mmol (157.5 mg)
-
Aniline derivative: 1.5 mmol
Step-by-Step Procedure:
-
Mixing: Combine the neat 2-chloronicotinic acid and the aniline derivative in a reaction tube. No catalyst is added.
-
Thermal Activation: Heat the mixture to 130 °C – 150 °C (temperature depends on the melting point and reactivity of the specific aniline).
-
Reaction Phase: Stir the melt for 15 to 120 minutes. Electron-donating groups (e.g., para-methoxy or para-methyl) will drive the reaction to completion closer to the 15-minute mark, while electron-withdrawing groups will require the full 120 minutes [2].
-
Workup: Cool the mixture to room temperature. Add a saturated solution of sodium bicarbonate (
) or hot water to neutralize residual and dissolve unreacted 2-chloronicotinic acid. -
Filtration: Filter the resulting solid, wash with cold water, and dry under a vacuum.
Quantitative Data and Method Comparison
To assist in selecting the appropriate methodology for your specific substrate, the following table summarizes the operational metrics of both approaches based on literature benchmarks[1, 2].
| Parameter | Method A: Boric Acid Catalyzed | Method B: Catalyst-Free Thermal |
| Optimal Substrates | Sterically hindered, electron-deficient anilines | Electron-rich, unhindered primary anilines |
| Catalyst | None | |
| Molar Ratio (Amine:Acid) | 2 : 1 | 1.5 : 1 |
| Operating Temperature | 120 °C | 130 °C – 150 °C |
| Reaction Time | 45 – 60 min | 15 – 120 min |
| Average Yield | 85% – 96% | 75% – 94% |
| Green Chemistry Impact | Low E-factor, non-toxic catalyst | Lowest E-factor, zero catalyst waste |
References
-
Yarhosseini, M., Javanshir, S., Dolatkhah, Z. et al. "An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst." Chemistry Central Journal 11, 124 (2017).[Link]
-
Yarhorhosseini, M., Javanshir, S., Sadr, A.S. et al. "Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors." BMC Chemistry 17, 160 (2023).[Link]
Recrystallization solvents for 2-(4-Butoxy-phenylamino)-nicotinic acid
Application Note: Recrystallization Protocols for 2-(4-Butoxy-phenylamino)-nicotinic acid
Executive Summary
This guide details the purification of 2-(4-Butoxy-phenylamino)-nicotinic acid , a critical intermediate often structurally related to fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors. Due to the presence of both a hydrophobic tail (4-butoxy group) and a polar/ionizable head (nicotinic acid moiety), this molecule exhibits amphiphilic behavior that complicates standard purification.
This protocol moves beyond generic advice, utilizing Hansen Solubility Parameter (HSP) logic and empirical data from structural analogs (e.g., Niflumic acid, Clonixin) to recommend specific solvent systems. The primary recommended system is Ethanol/Water (90:10 v/v) for general purity, with Ethyl Acetate as a secondary system for removing specific polar impurities.
Chemical Profile & Solubility Logic
To select the correct solvent, we must understand the intermolecular forces at play.
| Feature | Chemical Moiety | Solubility Implication |
| H-Bond Donor/Acceptor | Carboxylic Acid (-COOH) & Amine (-NH-) | High affinity for protic solvents (Alcohols, Water). Potential for zwitterionic intramolecular H-bonding. |
| Hydrophobic Domain | 4-Butoxy Phenyl Ring | Reduces water solubility; increases affinity for moderate polarity organics (Ethyl Acetate, DCM). |
| Pi-Stacking | Pyridine & Phenyl Rings | High melting point; requires thermal energy (boiling solvent) to disrupt crystal lattice. |
The "Like Dissolves Like" nuance: The 4-butoxy group significantly lowers the melting point and increases lipophilicity compared to the unsubstituted 2-anilinonicotinic acid. Therefore, while the parent compound might require DMF or Dioxane, the butoxy-derivative is amenable to milder Class 3 solvents like Ethanol and 2-Propanol.
Solvent Selection Decision Matrix
The following logic tree guides the researcher based on the specific impurity profile of the crude material.
Figure 1: Decision matrix for selecting the optimal recrystallization solvent based on impurity profile.
Detailed Protocols
Protocol A: The Standard Ethanol/Water Recrystallization
Best for: General purification (Yield >85%) and removal of inorganic salts.
Materials:
-
Crude 2-(4-Butoxy-phenylamino)-nicotinic acid[1]
-
Solvent: Ethanol (Absolute or 95%)
-
Anti-solvent: Deionized Water
-
Equipment: Reflux condenser, magnetic stirrer, vacuum filtration setup.
Step-by-Step Procedure:
-
Saturation: Place 10.0 g of crude solid in a round-bottom flask. Add 80 mL of Ethanol.
-
Reflux: Heat the mixture to boiling (approx. 78°C) with stirring.
-
Checkpoint: If the solid does not dissolve completely after 10 mins of reflux, add Ethanol in 5 mL increments until dissolution is complete. Do not exceed 150 mL total.
-
-
Hot Filtration (Critical): If insoluble particles (dust, salts) remain, filter the boiling solution rapidly through a pre-heated funnel/fluted filter paper.
-
Why? Prevents premature crystallization on the filter paper.
-
-
Nucleation: Allow the filtrate to cool slowly to room temperature (20-25°C) over 2 hours.
-
Observation: Yellow to off-white needles should begin to form.
-
-
Anti-Solvent Addition: If yield appears low, add 10-20 mL of Water dropwise to the stirred slurry to decrease solubility further.
-
Chilling: Cool the flask in an ice bath (0-5°C) for 1 hour to maximize recovery.
-
Isolation: Filter the crystals using a Büchner funnel.
-
Washing: Wash the filter cake with 20 mL of cold Ethanol/Water (50:50) mixture.
-
Warning: Do not use pure Ethanol for washing, as it may redissolve the product.
-
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Protocol B: Ethyl Acetate Reprecipitation
Best for: Removing unreacted 4-butoxyaniline (starting material).
-
Dissolve crude material in minimum boiling Ethyl Acetate.
-
Cool to room temperature.
-
Add Hexane (or Heptane) dropwise until persistent turbidity is observed (Cloud Point).
-
Re-heat slightly to clear the solution, then let it cool undisturbed.
-
Filter and wash with Hexane.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution cooled too fast or solvent is too polar. | Re-heat and add a seed crystal. Add a small amount of the "good" solvent (Ethanol) to redissolve the oil, then cool slower. |
| Low Yield | Product is too soluble in the mother liquor. | Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling. |
| Colored Crystals | Oxidative impurities trapped in lattice. | Perform Protocol A but add 5% w/w Activated Carbon during the reflux step, then hot filter. |
Scientific Validation & Mechanism
The efficacy of these protocols is grounded in the structural behavior of 2-anilinonicotinic acids.
-
Intramolecular Hydrogen Bonding: The N-H of the aniline bridge often forms a hydrogen bond with the carbonyl oxygen of the carboxylic acid (or carboxylate in zwitterionic form). This planarizes the molecule, facilitating stacking.
-
Solvent Interference: Protic solvents like Ethanol can compete with these H-bonds at high temperatures, effectively "unzipping" the crystal lattice. Upon cooling, the intramolecular bonds re-establish, driving precipitation.
-
Polymorphism: Research on the analog 2-(phenylamino)nicotinic acid indicates a high risk of polymorphism. Rapid cooling often traps metastable forms (kinetic products), while slow cooling in Ethanol favors the stable thermodynamic polymorph.
Workflow Visualization:
Figure 2: Step-by-step workflow for the isolation of the thermodynamic polymorph.
References
-
Synthesis of 2-anilinonicotinic acid derivatives
-
Polymorphism in Analogs
- Title: Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid: Crystal Structures.
- Source: Crystal Growth & Design (2008).
-
URL:[Link]
- Relevance: Highlights the risk of polymorphism in this specific chemical scaffold and the importance of solvent choice (Methanol vs.
-
General Purification of Nicotinic Acid Derivatives
-
Chemical Identity & Properties
Sources
- 1. 2-(4-Butoxy-phenylamino)-nicotinic acid - CAS号 115891-04-8 - 摩熵化学 [molaid.com]
- 2. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 5. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
Application Note: In Vitro COX-1 and COX-2 Inhibition Assay Protocols
Introduction & Mechanistic Rationale
Cyclooxygenase (COX), formally known as prostaglandin-endoperoxide synthase (PTGS), is the apex enzyme in the conversion of arachidonic acid into critical biological mediators called prostanoids (prostaglandins, prostacyclin, and thromboxane)[1]. The enzyme exists primarily in two isoforms:
-
COX-1 (Constitutive): Expressed continuously in most mammalian tissues, responsible for homeostatic functions such as maintaining gastric mucosal integrity and regulating renal blood flow[2].
-
COX-2 (Inducible): Typically undetectable in normal cells but rapidly upregulated in response to inflammatory stimuli, cytokines, and mitogens, driving pain and inflammation[1][2].
The central pharmacological imperative in modern non-steroidal anti-inflammatory drug (NSAID) development is achieving a high Selectivity Index (SI) for COX-2 over COX-1. Selective COX-2 inhibitors (Coxibs) provide potent anti-inflammatory relief while sparing the gastrointestinal tract from the ulcerogenic side effects associated with COX-1 inhibition[3]. In vitro enzymatic assays serve as the foundational gatekeepers in this drug discovery pipeline, allowing researchers to quantify the half-maximal inhibitory concentration (IC50) of novel compounds against both isoforms[4].
Arachidonic acid metabolism via COX-1/2 and targeted pharmacological inhibition.
Assay Modalities & Selection Criteria
COX enzymes are bifunctional, possessing both cyclooxygenase activity (converting arachidonic acid to PGG2) and peroxidase activity (reducing PGG2 to PGH2). In vitro assays exploit these distinct activities to measure inhibition[5].
Table 1: Comparison of In Vitro COX Assay Modalities
| Assay Modality | Detection Principle | Substrate / Readout | Throughput | Physiological Relevance |
| Colorimetric | Peroxidase Activity | TMPD oxidation (Abs 590 nm) | High (96-well) | Moderate (Enzymatic proxy) |
| Fluorometric | Peroxidase Activity | ADHP to Resorufin (Ex 530/Em 590) | High (96-well) | Moderate (Enzymatic proxy) |
| EIA / ELISA | Cyclooxygenase Activity | PGF2α / PGE2 quantification | Medium | High (Direct product measurement) |
For primary high-throughput screening, the Colorimetric Assay is the industry standard. It measures the peroxidase activity of COX. As PGG2 is reduced to PGH2, the chromogen N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) donates an electron, yielding a blue-colored oxidized product that absorbs strongly at 590 nm[2][5].
Experimental Protocol: Colorimetric COX-1/COX-2 Screening Assay
The following protocol synthesizes validated methodologies for evaluating ovine COX-1 and human recombinant COX-2[2][6][7].
Self-Validating Plate Design
A trustworthy assay must be a self-validating system. Your 96-well plate must include:
-
Background Wells: Buffer + Heme (No enzyme). Used to subtract non-enzymatic baseline TMPD oxidation.
-
100% Initial Activity Wells: Buffer + Heme + Enzyme + Vehicle (Solvent). Establishes the uninhibited maximum velocity (Vmax).
-
Positive Control Wells: Standardized inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) to validate assay sensitivity and dynamic range[1].
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute COX-1 and COX-2 enzymes in Assay Buffer and store on ice.
-
Prepare Hemin cofactor. (Causality Note: COX enzymes require heme to reconstitute the active holoenzyme. Without it, the apoenzyme lacks peroxidase activity).
-
-
Plate Setup:
-
Add 150 µL of Assay Buffer and 10 µL of Hemin to all designated wells[2].
-
Add 10 µL of Enzyme (COX-1 or COX-2) to the 100% Initial Activity, Positive Control, and Inhibitor wells.
-
Add 10 µL of the test compound (at varying concentrations) to Inhibitor wells. Add 10 µL of the solvent vehicle (e.g., DMSO) to the 100% Initial Activity wells[6].
-
-
Pre-Incubation:
-
Incubate the plate for 5 minutes at 25°C. (Causality Note: Many NSAIDs are time-dependent inhibitors. Pre-incubation allows the inhibitor to equilibrate and bind the active site before the substrate floods the system).
-
-
Reaction Initiation:
-
Measurement:
-
Incubate for exactly 5 minutes at 25°C.
-
Read the absorbance at 590 nm using a microplate reader[5].
-
Step-by-step workflow for the in vitro colorimetric COX inhibitor screening assay.
Data Analysis & Interpretation
To determine the efficacy of your compounds, calculate the percentage of inhibition for each concentration using the background-subtracted absorbances:
% Inhibition = [ (Abs_100% - Abs_Background) - (Abs_Inhibitor - Abs_Background) ] / (Abs_100% - Abs_Background) × 100
Plot the % Inhibition against the log of the inhibitor concentration to derive the IC50 using non-linear regression analysis[5][8].
The Selectivity Index (SI) is the ultimate metric for COX-2 preferential drugs, calculated as: SI = IC50 (COX-1) / IC50 (COX-2) An SI > 1 indicates selectivity toward COX-2[9].
Table 2: Reference IC50 Values and Selectivity Indices for Standard NSAIDs
| Inhibitor | Classification | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Celecoxib | Selective COX-2 Inhibitor | 9.40 | 0.08 | 117.50[9] |
| Diclofenac | Non-Selective NSAID | 0.01 | 0.03 | 0.33[10] |
| Indomethacin | Preferential COX-1 Inhibitor | 0.008 | 0.04 | 0.20[10] |
Field-Proven Insights & Troubleshooting
-
Solvent Interference (DMSO): While DMSO is the standard solvent for lipophilic small molecules, final assay concentrations exceeding 1% v/v can denature COX enzymes. Always run a vehicle control to ensure the solvent isn't artificially suppressing baseline activity[11].
-
Substrate Depletion & Kinetics: The TMPD oxidation reaction is rapid and linear for only a short window (~5 minutes). Over-incubation leads to substrate depletion and TMPD auto-degradation, which flattens the dose-response curve and artificially inflates IC50 values.
-
Arachidonic Acid Handling: Arachidonic acid is highly susceptible to auto-oxidation. It must be prepared fresh, kept strictly on ice, and ideally stored under an inert gas (nitrogen or argon) to prevent the formation of non-enzymatic peroxides[1].
References
-
Taylor & Francis: Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study.3
-
NIH / PMC: Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives.4
-
Academic Journals: African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants.2
-
ResearchGate: (A) COX inhibitor screening assay: in vitro inhibition of purified COX-1 and COX-2 protein by R-flurbiprofen, SC-560, and celecoxib.11
-
PubMed: In-vitro test system for the evaluation of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors based on a single HPLC run with UV detection using bovine aortic coronary endothelial cells (BAECs).10
-
ResearchGate: In vitro inhibitory concentration (IC50) of COX-1 and COX-2 enzyme...9
-
BenchChem: Application Notes and Protocols for In Vitro COX-2 Inhibition Assay of cis-Moschamine.6
-
ACS Omega: New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies.7
-
Journal of Pharmacognosy and Phytochemistry: Dual COX/LOX inhibition: screening and evaluation of effect of medicinal plants of Kerala as Anti-inflammatory agents.8
-
Sigma-Aldrich: COX Activity Assay Kit (Fluorometric).1
-
MDPI: Stability Analysis of the Asiatic Acid-COX-2 Complex Using 100 ns Molecular Dynamic Simulations and Its Selectivity against COX-2 as a Potential Anti-Inflammatory Candidate.5
-
RSC Advances: 2,3-Diaryl-substituted indole based COX-2 inhibitors as leads for imaging tracer development.12
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. academicjournals.org [academicjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability Analysis of the Asiatic Acid-COX-2 Complex Using 100 ns Molecular Dynamic Simulations and Its Selectivity against COX-2 as a Potential Anti-Inflammatory Candidate | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. phytojournal.com [phytojournal.com]
- 9. researchgate.net [researchgate.net]
- 10. In-vitro test system for the evaluation of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors based on a single HPLC run with UV detection using bovine aortic coronary endothelial cells (BAECs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2,3-Diaryl-substituted indole based COX-2 inhibitors as leads for imaging tracer development - RSC Advances (RSC Publishing) DOI:10.1039/C4RA05650G [pubs.rsc.org]
Application Note: Preparation of Meglumine Salts of Nicotinic Acid Derivatives
[1][2][3]
Abstract
This application note details the robust synthesis, isolation, and characterization of meglumine (N-methyl-D-glucamine) salts of nicotinic acid derivatives. While nicotinic acid (Vitamin B3) derivatives—such as Flunixin , Clonixin , and Niflumic acid —are potent non-steroidal anti-inflammatory drugs (NSAIDs) or lipid-modulating agents, their utility is often limited by poor aqueous solubility. Meglumine, an amino sugar derived from sorbitol, serves as a superior counter-ion, significantly enhancing solubility, dissolution rates, and parenteral compatibility. This guide provides a self-validating protocol for salt formation, emphasizing critical process parameters (CPPs) to ensure high yield (>90%) and pharmaceutical-grade purity.
Scientific Rationale & Pre-formulation Strategy
Why Meglumine?
The choice of counter-ion is dictated by the pKa rule . For stable salt formation, the difference between the pKa of the base and the acid (
-
Nicotinic Acid Derivatives: Weakly acidic (Carboxylic acid pKa
4.5 – 5.5). -
Meglumine: Weakly basic (Amine pKa
9.6). -
Result:
, ensuring proton transfer is thermodynamically favored, resulting in a stable ionic salt rather than a co-crystal.
Unlike sodium salts, which can be hygroscopic or form hydrates, meglumine salts often exhibit superior solid-state stability and are non-toxic, making them ideal for injectable formulations (e.g., Flunixin Meglumine Injection).
Reaction Mechanism
The reaction is a direct acid-base neutralization. The secondary amine of meglumine accepts a proton from the carboxylic acid of the nicotinic derivative.
Figure 1: Mechanistic pathway of meglumine salt formation involving proton transfer and ionic stabilization.
Experimental Protocols
Protocol A: Standard Organic Reflux Method (Isopropanol)
Application: Ideal for initial scale-up and solid-state characterization. This method minimizes water content, facilitating faster drying and preventing hydrolysis of sensitive derivatives.
Materials:
-
Nicotinic Acid Derivative (e.g., Flunixin free acid)
-
Meglumine (USP/EP Grade)
-
Solvent: Isopropanol (IPA) or Ethanol (anhydrous)
-
Equipment: Jacketed glass reactor, reflux condenser, mechanical stirrer, nitrogen inlet.
Step-by-Step Methodology:
-
Stoichiometric Calculation:
-
Target a molar ratio of 1:1.05 (Acid : Meglumine). A slight excess of meglumine ensures complete conversion of the free acid, which is often harder to remove than excess meglumine.
-
Example: 100 mmol Acid + 105 mmol Meglumine.
-
-
Dissolution & Reaction:
-
Charge the reactor with Isopropanol (IPA) (10-15 volumes relative to acid mass).
-
Add the Nicotinic Acid Derivative and stir at room temperature.
-
Add Meglumine in a single portion.
-
Heat the slurry to Reflux (80–82°C) .
-
Observation: The mixture should transition from a slurry to a clear solution as the salt forms and dissolves at high temperature.
-
Maintain reflux for 60–90 minutes to ensure homogeneity.
-
-
Clarification (Optional but Recommended):
-
If insoluble particulates are present, perform a hot filtration (at >70°C) through a 0.45 µm filter to remove foreign matter.
-
-
Controlled Crystallization:
-
Cool the solution linearly to 45–50°C over 30 minutes.
-
Seeding: If available, add 0.5% w/w seed crystals to induce nucleation and control particle size distribution (PSD).
-
Continue cooling to 0–5°C over 2 hours.
-
Hold at 0–5°C for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the white crystalline solid using a Buchner funnel or centrifuge.
-
Wash the wet cake with cold IPA (0°C) (2 x 1 volume) to displace mother liquor and remove excess meglumine.
-
-
Drying:
-
Dry under vacuum (20–50 mbar) at 60–70°C for 12 hours.
-
Validation: Loss on Drying (LOD) should be < 0.5%.
-
Protocol B: Aqueous-Organic Recrystallization (High Purity)
Application: Required for parenteral grade (injectable) products where impurity profiles (e.g., heavy metals, degradation products) must be strictly controlled.
Modifications:
-
Solvent System: Use Water:Isopropanol (1:5) or Water:Ethanol .
-
Process:
-
Dissolve crude salt (from Protocol A) in minimum hot water (50°C).
-
Slowly add Isopropanol (anti-solvent) while stirring.
-
Cool to precipitate.
-
Note: Water content aids in purging inorganic impurities, while the organic anti-solvent maximizes yield.
-
Process Workflow & Control Strategy
To ensure reproducibility, the following workflow integrates Process Analytical Technology (PAT) checkpoints.
Figure 2: Industrial workflow for the synthesis and isolation of meglumine salts.
Case Study: Flunixin Meglumine
Compound: Flunixin (2-(2-methyl-3-trifluoromethylanilino)nicotinic acid).[1][2][3][4]
| Parameter | Specification / Result |
| Molar Ratio | 1.00 (Flunixin) : 1.03 (Meglumine) |
| Solvent | Isopropanol (12 mL per gram of Flunixin) |
| Reaction Temp | Reflux (~82°C) for 1 hour |
| Yield | 94.5% - 96.0% |
| Purity (HPLC) | > 99.8% |
| Melting Point | 135°C - 139°C (Sharp endotherm) |
| Appearance | White to off-white crystalline powder |
Key Insight: Flunixin free acid is practically insoluble in water. Upon salt formation with meglumine, solubility increases to >500 mg/mL, allowing for high-concentration injectable veterinary formulations (e.g., 50 mg/mL).
Characterization & Quality Control
Critical Quality Attributes (CQAs)
-
Proton NMR (
H-NMR):-
Diagnostic Signal: Shift of the aromatic protons adjacent to the carboxylic acid group (indicating deprotonation).
-
Meglumine Signals: Multiplets at
3.0–4.0 ppm (sugar backbone) and singlet at 2.5–2.7 ppm (N-methyl group). -
Stoichiometry Check: Integrate the aromatic proton (1H) vs. the N-methyl singlet (3H). Ratio should be 1:3.
-
-
Powder X-Ray Diffraction (PXRD):
-
Differential Scanning Calorimetry (DSC):
-
Look for a single, sharp melting endotherm.
-
Warning: A broad peak or double melting point often indicates incomplete salt formation or the presence of a polymorph.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Cooling too rapidly; Impurities lowering melting point. | Re-heat to dissolution.[7] Cool slower (5°C/hour). Add seed crystals at metastability zone. |
| Low Yield | Solvent volume too high; Product too soluble in alcohol. | Concentrate solvent by distillation before cooling. Use an anti-solvent (e.g., Ethyl Acetate) carefully. |
| Colored Product | Oxidation of amine/aniline moiety at high temp. | Perform reaction under Nitrogen atmosphere. Add antioxidant (e.g., Sodium Metabisulfite) if aqueous method is used. |
| Excess Meglumine | Stoichiometry error. | Wash filter cake thoroughly with cold solvent (Meglumine is soluble in alcohols; the salt is less soluble at low temps). |
References
-
Synthesis of Flunixin Meglumine
- Method for synthesizing flunixin meglumine.
-
Solvent-Free & Green Protocols
-
Meglumine Properties & Applications
-
Flunixin Recovery & Purification
- Process for recovering flunixin from pharmaceutical compositions.
-
General Salt Selection Guidelines
Sources
- 1. CN1803773A - Synthesis and fine purification method of flunixin meglumine - Google Patents [patents.google.com]
- 2. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN115710217A - Method for synthesizing flunixin meglumine suitable for industrial production - Google Patents [patents.google.com]
- 5. Meglumine: Properties and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]
- 6. Meglumine - Actylis Lab Solutions [actylislab.com]
- 7. CN114404360B - Preparation method of flunixin meglumine injection - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. allinno.com [allinno.com]
- 10. WO1993013070A1 - Process for preparing flunixin and intermediates thereof - Google Patents [patents.google.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Bioavailability enhancement of poorly water soluble and weakly acidic new chemical entity with 2-hydroxy propyl-beta-cyclodextrin: selection of meglumine, a polyhydroxy base, as a novel ternary component - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solubility Enhancement of 2-(4-Butoxy-phenylamino)-nicotinic Acid for In Vitro Cell Culture
Document Type: Standard Operating Procedure & Application Note Target Audience: Research Scientists, Pharmacologists, and Drug Development Professionals Compound: 2-(4-Butoxy-phenylamino)-nicotinic acid (CAS: 115891-04-8)
Introduction & Mechanistic Rationale
2-(4-Butoxy-phenylamino)-nicotinic acid is a highly lipophilic synthetic derivative belonging to the 2-anilinonicotinic acid family (fenamates). Compounds in this class are widely investigated for their potent cyclooxygenase (COX) inhibitory properties, making them critical leads in anti-inflammatory and analgesic drug development.
However, evaluating this compound in in vitro cell culture assays presents a significant biophysical challenge. The molecule exhibits classic Biopharmaceutics Classification System (BCS) Class II/IV behavior: it has high permeability but near-zero aqueous solubility.
The Causality of Insolubility: The poor aqueous solubility is driven by two factors: the highly hydrophobic 4-butoxy substitution on the phenyl ring, and the stable crystal lattice formed by strong intermolecular hydrogen bonding between the carboxylic acid and the amine groups, a well-documented phenomenon in [2]. When researchers attempt to dissolve this compound in pure Dimethyl Sulfoxide (DMSO) and spike it directly into aqueous cell culture media, the sudden shift in solvent polarity forces the compound out of solution, forming micro-precipitates. This leads to erratic dose-response curves, artificially low bioavailability, and false-negative assay results.
The Solubilization Strategy: To circumvent precipitation without inducing solvent toxicity, we employ a host-guest complexation strategy using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . As demonstrated in extensive studies on [3], the lipophilic cavity of HP-β-CD encapsulates the hydrophobic butoxyphenyl moiety, while its hydroxylated exterior maintains thermodynamic stability in the aqueous media. This dual-solvent approach (DMSO primary stock + HP-β-CD aqueous carrier) effectively masks the compound's hydrophobicity from the bulk solvent.
Biological Context: The COX Inhibition Pathway
To understand the pharmacological relevance of maintaining this compound in a monomeric, soluble state, it is essential to visualize its target pathway. 2-anilinonicotinic acid derivatives act as competitive inhibitors of the COX enzymes, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins [1]. If the drug precipitates, it cannot enter the hydrophobic channel of the COX active site.
Fig 1. Mechanism of action for 2-anilinonicotinic acid derivatives via COX inhibition.
Quantitative Data Presentation
The table below summarizes the biophysical improvements achieved by transitioning from a standard DMSO-only dilution to the HP-β-CD complexation method.
| Parameter | Standard Method (DMSO Only) | Enhanced Method (DMSO + HP-β-CD) |
| Primary Stock Concentration | 10 mM (in 100% DMSO) | 10 mM (in 100% DMSO) |
| Max Aqueous Solubility (Media) | < 10 μM | > 500 μM |
| Precipitation Risk | High (Immediate micro-crystals) | Low (Stable colloidal dispersion) |
| Max Tolerated Vehicle (In Vitro) | 0.1% - 0.5% DMSO | 1% DMSO + 2% HP-β-CD |
| Bioavailability (In Vitro) | Erratic / Low | Consistent / High |
Experimental Workflow
Fig 2. Step-by-step workflow for the solubilization and verification process.
Step-by-Step Protocol
This protocol is designed as a self-validating system . By incorporating dynamic light scattering (DLS) and strict vehicle controls, the protocol ensures that any observed biological effects are due to the drug itself, not solvent toxicity or physical aggregation.
Phase 1: Primary Stock Formulation
-
Weighing: Accurately weigh 2.86 mg of 2-(4-Butoxy-phenylamino)-nicotinic acid (MW ≈ 286.33 g/mol ).
-
Dissolution: Add 1.0 mL of sterile, cell-culture grade, anhydrous DMSO to create a 10 mM primary stock .
-
Agitation: Vortex for 60 seconds. If the solution is not entirely clear, sonicate in a water bath at 37°C for 5 minutes. Causality note: Anhydrous DMSO prevents premature hydrolysis and maintains the compound in a fully disaggregated state.
Phase 2: Carrier Solution Preparation
-
HP-β-CD Base: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin in sterile Phosphate-Buffered Saline (PBS, pH 7.4).
-
Filtration: Pass the carrier solution through a 0.22 μm PES syringe filter to ensure sterility.
Phase 3: Intermediate Complexation
-
Host-Guest Mixing: Slowly add 100 μL of the 10 mM DMSO primary stock dropwise into 900 μL of the 20% HP-β-CD solution while vortexing continuously.
-
Equilibration: Incubate the mixture at room temperature for 30 minutes on an orbital shaker. Result: You now have a 1 mM intermediate stock containing 10% DMSO and 18% HP-β-CD. The dropwise addition is critical; rapid addition causes localized supersaturation and irreversible precipitation.
Phase 4: Final Media Dilution & Validation
-
Media Spiking: Dilute the 1 mM intermediate stock 1:10 into your pre-warmed complete cell culture media (e.g., DMEM + 10% FBS) to achieve a final working concentration of 100 μM . Final Vehicle Concentration: 1% DMSO and 1.8% HP-β-CD.
-
Self-Validation (Quality Control):
-
Visual Inspection: Hold the media against a dark background. It must be optically clear with no Tyndall effect.
-
DLS Verification: Run a 1 mL aliquot through a Dynamic Light Scattering (DLS) instrument. A successful complexation will yield a Polydispersity Index (PDI) of < 0.3 and an absence of particles >1000 nm. If large aggregates are detected, the compound has precipitated.
-
-
Vehicle Control: You must run a parallel negative control containing 1% DMSO and 1.8% HP-β-CD in media to establish the baseline viability of your specific cell line, ensuring the vehicle itself is not inducing cytotoxicity.
References
-
Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. ResearchGate. URL:[Link]
-
A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design (ACS Publications). URL:[Link]
-
Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy. MDPI Pharmaceuticals. URL:[Link]
Application Note: HPLC Method Development for 2-Anilinonicotinic Acid (2-ANA) Analysis
This Application Note is structured as a detailed technical guide for method development, adhering to the specific requirements of editorial autonomy, scientific integrity, and visualization.
Abstract
This guide details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 2-anilinonicotinic acid (2-ANA), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Clonixin and Niflumic acid.[1] Unlike generic protocols, this document focuses on the mechanistic rationale for column selection, pH control, and impurity segregation.[1] The optimized method utilizes a C18 stationary phase with an acidic phosphate buffer system to suppress ionization, ensuring sharp peak shape and robust retention.
Introduction & Analyte Chemistry
2-Anilinonicotinic Acid (2-ANA) (CAS: 16344-24-4) presents a unique chromatographic challenge due to its amphoteric nature.[1] It contains a basic pyridine nitrogen, a secondary amine (aniline linkage), and an acidic carboxylic acid group.[1]
-
Chemical Structure: 2-(phenylamino)pyridine-3-carboxylic acid.
-
Key pKa Values (Predicted):
-
Solubility: Sparingly soluble in water; soluble in methanol, acetonitrile, and alkaline aqueous solutions.[1]
The Separation Challenge
To achieve reproducible retention on a hydrophobic C18 column, the analyte must be in its neutral (non-ionized) state.
-
At Neutral pH (pH 7): The carboxylic acid is deprotonated (
), making the molecule highly polar and causing it to elute near the void volume ( ). -
At Very Low pH (< 2.0): The pyridine nitrogen becomes protonated (
), potentially causing secondary interactions with residual silanols on the silica support, leading to peak tailing.
Strategy: We target a mobile phase pH of 3.0 . At this pH, the carboxylic acid equilibrium shifts towards the neutral form (
Method Development Logic (The "Why")
The following decision matrix explains the selection of critical method parameters.
Stationary Phase Selection
-
Column: C18 (Octadecylsilane) is the standard for aromatic acids.
-
Specification: End-capped packing is mandatory. Non-end-capped columns possess free silanol groups (
) that ion-exchange with the protonated nitrogen of 2-ANA, causing severe tailing.[1] -
Recommendation: Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18 (4.6 x 150 mm, 5 µm).[1]
Mobile Phase & pH Control[1]
-
Buffer: Potassium Dihydrogen Phosphate (
).[1][2] -
pH Modifier: Orthophosphoric acid (
) to adjust pH to 3.0.[1] -
Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and sharper peak shapes for aromatic amines.
Detection Wavelength
Based on the conjugated pyridine-aniline system, the molecule exhibits strong UV absorption in the 250–280 nm range.
-
Selected Wavelength: 254 nm (Primary) / 270 nm (Secondary confirmation).
-
Note: 254 nm provides high sensitivity for the benzene ring of the aniline moiety.
Experimental Protocol
Reagents and Equipment
-
HPLC System: Gradient-capable pump, Autosampler, Column Oven, UV/DAD Detector.[1]
-
Reagents: HPLC-grade Acetonitrile, Milli-Q Water,
, .[1] -
Reference Standards: 2-Anilinonicotinic acid (>99%), 2-Chloronicotinic acid (Impurity A), Aniline (Impurity B).[1]
Preparation of Solutions
Buffer Solution (25 mM Phosphate, pH 3.0):
-
Dissolve 3.40 g of
in 950 mL of Milli-Q water.[1] -
Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric acid.[1]
-
Dilute to 1000 mL and filter through a 0.45 µm membrane.
Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[1][2] Rationale: Matches the initial gradient strength to prevent peak distortion.
Standard Stock Solution (1000 µg/mL):
-
Weigh 25 mg of 2-ANA standard into a 25 mL volumetric flask.
-
Add 10 mL of Acetonitrile and sonicate to dissolve.
-
Make up to volume with water.[1]
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Agilent ZORBAX Eclipse Plus) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10 µL |
| Column Temp | 30°C |
| Detection | UV at 254 nm |
| Mobile Phase A | 25 mM Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Comment |
| 0.0 | 70 | 30 | Initial Hold |
| 2.0 | 70 | 30 | Isocratic start |
| 12.0 | 30 | 70 | Linear Ramp |
| 15.0 | 30 | 70 | Wash impurities |
| 15.1 | 70 | 30 | Return to initial |
| 20.0 | 70 | 30 | Re-equilibration |
Visualizing the Mechanism
The following diagram illustrates the separation logic and the critical role of pH in controlling the ionization state of 2-ANA.
Caption: Effect of pH on 2-ANA retention mechanism and the resulting HPLC workflow.
Method Validation Parameters (ICH Q2)
To ensure the method is "Trustworthy" and "Self-Validating," the following criteria must be met during validation.
System Suitability
Before running samples, inject the Standard Solution (50 µg/mL) six times.
-
RSD of Peak Area: NMT 2.0%
-
Tailing Factor (T): NMT 1.5 (Critical for this amine-containing acid)[1]
-
Theoretical Plates (N): > 5000
Linearity
Prepare 5 concentration levels: 10, 25, 50, 75, and 100 µg/mL.
-
Acceptance: Correlation coefficient (
) ≥ 0.999.
Specificity (Impurity Separation)
The method must resolve 2-ANA from its precursors.[1]
-
Impurity A (2-Chloronicotinic Acid): More polar, elutes before 2-ANA.[1]
-
Impurity B (Aniline): Less polar than Impurity A but distinct UV spectrum.
-
Resolution (
): > 2.0 between all peaks.
| Analyte | Approx. Retention Time (min) | Relative Retention (RRT) |
| 2-Chloronicotinic Acid | 3.5 | 0.45 |
| 2-Anilinonicotinic Acid | 7.8 | 1.00 |
| Aniline | 5.2 | 0.66 |
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Secondary silanol interactions | Ensure column is "End-capped".[1] Add 5-10 mM Triethylamine (TEA) to buffer if necessary (though pH 3 usually suffices).[1] |
| Retention Time Drift | pH fluctuation | Precise pH adjustment of buffer is critical. A shift of 0.2 pH units can significantly alter retention of the carboxylic acid. |
| Split Peaks | Solvent mismatch | Ensure sample diluent matches the initial mobile phase (30% ACN). Dissolving in 100% ACN can cause peak splitting.[1] |
References
-
Bica, A., et al. (2000).[1][3] Determination of clonixin in plasma and urine by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. Link
-
BenchChem. (2025).[1] A Comparative Guide to Analytical Methods for the Quantification of 2-Amino-3-fluoroisonicotinic Acid. Link[1]
-
Vertex AI Search. (2025).[1] Synthesis and impurity profiling of Clonixin intermediates. Link
-
PubChem. (2025).[1] 2-Anilinonicotinic acid Compound Summary. National Library of Medicine. Link
-
Shimadzu. (2025).[1] Analysis of Organic Acids by HPLC: Reversed-Phase Chromatography. Link
Sources
Application Note: Microwave-Assisted Synthesis of 2-Amino-Nicotinic Acid Analogs
Executive Summary
This guide details the microwave-assisted synthesis of 2-amino-nicotinic acid analogs, a critical scaffold in medicinal chemistry known for neuroprotective (3-HAO inhibition) and anticancer properties. Unlike conventional reflux methods that require 8–15 hours and hazardous solvents, the protocols herein utilize microwave irradiation to achieve library-scale synthesis in minutes (5–20 min) with superior yields (>85%). We present two distinct pathways: (A) Direct Green Amination of 2-chloronicotinic acid in water, and (B) One-Pot Multicomponent Assembly for high-diversity analog generation.
Scientific Background & Mechanistic Insight
The Target Scaffold
The 2-amino-nicotinic acid (2-amino-pyridine-3-carboxylic acid) core is a privileged structure. It serves as a bio-isostere for anthranilic acid and is pivotal in designing inhibitors for the kynurenine pathway, specifically targeting 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAO) to reduce neurotoxic quinolinic acid levels [1, 2].
Why Microwave Irradiation?
Conventional synthesis often relies on nucleophilic aromatic substitution (
-
Slow Kinetics: Poor heat transfer limits the reaction rate.
-
Side Reactions: Prolonged heating leads to decarboxylation or polymerization.
-
Solvent Waste: Requirement for high-boiling solvents like DMF or DMSO.
Microwave Advantage: Dielectric heating interacts directly with polar molecules (reactants and solvents), generating rapid internal heat. This "molecular friction" allows the system to overcome activation energy barriers (
Reaction Pathways
We define two primary workflows:
-
Pathway A (
): Displacement of chlorine in 2-chloronicotinic acid by aromatic amines. Water is the optimal solvent due to its high dielectric constant ( ), maximizing microwave absorption [5]. -
Pathway B (MCR): A 4-component condensation (Aldehyde + Ketone + Malononitrile + Ammonium Acetate) to form 2-amino-3-cyanopyridines, which are functional analogs and precursors to the acid [6].
Visualizing the Mechanism (Pathway B)
The multicomponent reaction (MCR) is mechanically complex. The following diagram illustrates the cascade of Knoevenagel condensation, Michael addition, and Cyclization that occurs rapidly under MW irradiation.
Caption: Figure 1. Mechanistic cascade for the one-pot microwave synthesis of 2-amino-nicotinic acid analogs via MCR.
Experimental Protocols
Protocol A: Green Synthesis in Water (Direct Amination)
Target: 2-Arylaminonicotinic acids
Materials:
-
2-Chloronicotinic acid (1.0 equiv)
-
Aromatic Amine (e.g., Aniline, 2.0 equiv)
-
Potassium Carbonate (
, 0.5 equiv) -
Solvent: Distilled Water (3 mL per mmol scale)
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)
Procedure:
-
Preparation: In a 10 mL microwave-transparent pressure vial, dissolve 2-chloronicotinic acid (4 mmol) and
(2 mmol) in 3 mL water. Ensure complete dissolution (salt formation). -
Addition: Add the aromatic amine (8 mmol). The mixture may become heterogeneous.
-
Irradiation: Seal the vial. Program the microwave:
-
Temp: 150°C
-
Power: Dynamic (Max 200W)
-
Hold Time: 10–15 minutes
-
Stirring: High
-
-
Work-up: Cool to 50°C. Acidify the reaction mixture with dilute HCl (pH 3–4).
-
Isolation: The product will precipitate as a solid. Filter, wash with cold water, and recrystallize from Ethanol/Water.
Validation Check:
-
Successful reaction is indicated by the disappearance of the chloride starting material on TLC (EtOAc:Hexane 1:1).
-
Yields typically range from 85–95% [5].
Protocol B: Multicomponent Library Generation
Target: 2-Amino-3-cyanopyridines (Precursors)
Materials:
-
Aromatic Aldehyde (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Acetophenone/Ketone (1.0 equiv)
-
Ammonium Acetate (1.5 equiv)
-
Solvent: Ethanol (minimal) or Solvent-free (neat)
Procedure:
-
Mixing: Combine all four components in a microwave process vial. If using solvent-free conditions, mix solids thoroughly.
-
Irradiation:
-
Temp: 120°C
-
Power: Max 150W
-
Time: 3–6 minutes
-
-
Work-up: Cool to room temperature. The solid mass is washed with ice-cold ethanol to remove unreacted starting materials.
-
Purification: Recrystallization from DMF/Ethanol.
Data Analysis & Comparison
The efficiency of microwave irradiation (MW) versus conventional heating (CH) is summarized below. Data is aggregated from validated optimization studies [3, 5, 7].
| Entry | Reactants / Target | Method | Time | Yield (%) | Solvent |
| 1 | 2-Cl-Nicotinic Acid + Aniline | Conv. | 12 hrs | 45% | Ethanol |
| 1 | 2-Cl-Nicotinic Acid + Aniline | MW | 12 min | 92% | Water |
| 2 | 2-Cl-Nicotinic Acid + p-Anisidine | Conv. | 15 hrs | 50% | Ethanol |
| 2 | 2-Cl-Nicotinic Acid + p-Anisidine | MW | 10 min | 94% | Water |
| 3 | MCR (Benzaldehyde deriv.) | Conv. | 8 hrs | 65% | Ethanol |
| 3 | MCR (Benzaldehyde deriv.) | MW | 4 min | 90% | None |
Key Findings:
-
Time Reduction: MW reduces reaction times by a factor of ~60x.
-
Green Chemistry: Protocol A eliminates organic solvents entirely during the reaction phase.
-
Purity: Rapid heating profiles reduce thermal degradation, simplifying work-up.
Workflow Visualization
Caption: Figure 2. Operational workflow for microwave-assisted synthesis protocols.
Troubleshooting & Optimization
-
Pressure Spikes: If using water at 150°C, pressure can reach 5–8 bar. Ensure the vial is rated for at least 20 bar. If pressure is too high, reduce temperature to 130°C and extend time by 5 minutes.
-
Incomplete Reaction (Protocol B): If an oily residue persists, the Knoevenagel condensation may be stalled. Add a catalytic amount of Piperidine (1 mol%) to jumpstart the intermediate formation.
-
Solubility: For highly lipophilic amines in Protocol A, add 10% Ethanol or PEG-400 as a co-solvent to improve phase transfer.
References
-
2-Aminonicotinic acid 1-oxides are chemically stable inhibitors of quinolinic acid synthesis in the mammalian brain. Journal of Medicinal Chemistry, 2013.[1] Link
-
Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity. Future Medicinal Chemistry, 2020. Link
-
Comparison of yield and time by conventional and microwave irradiation methods: 2-Aminopyrimidines. ResearchGate, 2023. Link
-
Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles and Other Heterocycles. Journal of Organic Chemistry, 2024.[2] Link
-
Catalyst-Free Amination of 2-Chloronicotinic Acid in Water under Microwave Irradiation. ResearchGate, 2011. Link
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005.[3] Link
-
Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. Journal of the Indian Chemical Society, 2021. Link
Sources
- 1. 2-Aminonicotinic acid 1-oxides are chemically stable inhibitors of quinolinic acid synthesis in the mammalian brain: a step toward new antiexcitotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles, Selenazoles, Imidazo[1,2- a]pyridines, and Other Heterocycles from Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ullmann Condensation for Nicotinic Acids
Topic: Improving yield of Ullmann condensation for nicotinic acids Content type: Technical Support Center Guide
Audience: Senior Chemists, Process Development Scientists, and Ph.D. Researchers. Scope: Troubleshooting low yields, catalyst deactivation, and solubility issues in the copper-catalyzed coupling of halonicotinic acids.
Executive Summary: The Nicotinic Acid Challenge
Nicotinic acids (pyridine-3-carboxylic acid derivatives) represent a "perfect storm" of challenges for Ullmann-type condensations. Unlike simple aryl halides, these substrates present three competing failure modes:
-
Catalyst Sequestration: The pyridine nitrogen and the carboxylate group can form stable, non-reactive chelates with Copper(I), poisoning the catalyst.
-
Zwitterionic Insolubility: Free nicotinic acids are often zwitterionic, leading to poor solubility in standard non-polar Ullmann solvents (Toluene, Dioxane).
-
Electronic Deactivation: While the electron-deficient pyridine ring favors nucleophilic aromatic substitution (
), it renders the oxidative addition step of the Ullmann catalytic cycle more difficult compared to electron-rich aryl halides.
This guide prioritizes Ligand-Accelerated Catalysis (LAC) and Solubility Engineering to overcome these barriers.
Diagnostic Workflow: Why is your yield low?
Before altering reagents, use this logic flow to identify the bottleneck in your current protocol.
Caption: Diagnostic logic for identifying the primary failure mode in Copper-catalyzed couplings.
Strategic Protocols
Strategy A: The "Ester Bypass" (Highest Reliability)
Context: If your synthesis allows, always convert the nicotinic acid to an ester (methyl or ethyl) before coupling. Why:
-
Solubility: Esters dissolve readily in Toluene or Dioxane.
-
Catalyst Life: Removes the carboxylate group, preventing Cu-sequestration.
-
Yield Improvement: Typically boosts yields from <30% to >80%.
Protocol:
-
Esterification: Reflux 2-chloronicotinic acid in MeOH with catalytic
(Yield: >95%). -
Coupling:
-
Reagents: Methyl 2-chloronicotinate (1.0 eq), Amine/Phenol (1.2 eq),
(2.0 eq). -
Catalyst: CuI (5 mol%).
-
Ligand: DMEDA (N,N'-Dimethylethylenediamine) (10 mol%) or 1,10-Phenanthroline .
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
-
Conditions: 100°C, 12–24 h, under Argon.
-
-
Hydrolysis: Saponify with LiOH/THF/Water to return to the acid.
Strategy B: Direct Coupling of Free Nicotinic Acids (Ma's Conditions)
Context: When esterification is impossible or step-count is critical. This relies on using amino acids as ligands to solubilize the copper and the substrate.
Protocol:
-
Reagents: 2-Chloronicotinic acid (1.0 eq), Nucleophile (1.5 eq),
(2.0 eq). -
Catalyst: CuI (10 mol%).
-
Ligand: L-Proline (20 mol%) or N,N-Dimethylglycine .
-
Solvent: DMSO or DMF (Must be polar to dissolve the potassium nicotinate salt).
-
Conditions:
-
Heat to 90–110°C under strict inert atmosphere (
balloon is often insufficient; Schlenk line recommended). -
Note: If the reaction stalls, add 10 mol% more L-Proline, not more Copper.
-
Critical Parameter Optimization (FAQs)
Q1: My reaction mixture turns blue/green within an hour. What happened?
Answer: Your catalyst is dead. Blue/Green indicates the formation of Cu(II) species, which are generally inactive for Ullmann couplings.
-
Fix 1 (Degassing): Sparging with nitrogen is not enough. You must use "Freeze-Pump-Thaw" cycles or vigorous vacuum/backfill (3x) on a Schlenk line.
-
Fix 2 (Ligand Excess): Ensure your ligand:Cu ratio is at least 2:1. The ligand protects the Cu(I) from oxidation.
-
Fix 3 (Purity): Wash your CuI with THF in a Soxhlet extractor or recrystallize from KI solution if it looks gray/green initially. It should be an off-white powder.
Q2: Why is the yield lower for 2-chloronicotinic acid compared to 2-bromonicotinic acid?
Answer: The C-Cl bond is stronger and harder to break (Oxidative Addition is the rate-limiting step).
-
Solution: If you must use the chloride, you must use a strong bidentate ligand like Oxalic Diamides (e.g., BTMPO) or L-Proline . Ligand-free Ullmann will fail with chlorides.
-
Alternative: Add 10-20 mol% NaI (Sodium Iodide) to the reaction. This facilitates a Finkelstein reaction in situ, converting the unreactive Chloride to a reactive Iodide.
Q3: I see starting material and "tar," but no product.
Answer: This is likely thermal decomposition (decarboxylation) or polymerization before coupling occurs.
-
Cause: Temperature is too high (>120°C) for the naked acid.
-
Fix: Lower the temperature to 80–90°C and switch to a more active catalytic system (e.g., CuI/Hydroxy-L-proline ). Hydroxy-L-proline is more soluble in polar solvents and accelerates the reaction at lower temperatures.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| No Conversion (SM recovered) | Inactive Catalyst (Oxidation) | Switch to CuI (99.999% beads) or wash CuI. Degas solvents thoroughly. |
| Low Conversion (<30%) | Poor Solubility | Switch solvent to DMSO or NMP. Ensure base is finely ground ( |
| Dehalogenation (H-product) | Solvent Proton Source | The solvent is "wet." Dry DMF/DMSO over molecular sieves (3Å). |
| Coupling on Carboxyl Group | Ester formation side-reaction | Use a bulky base ( |
| Reaction Stalls at 50% | Catalyst Poisoning by Product | The product (anilinonicotinic acid) is a better ligand than the starting material. Add more ligand (L-Proline) mid-reaction. |
Data Summary: Ligand Performance
Comparison of ligands for the coupling of 2-chloronicotinic acid with aniline (Model Reaction).
| Ligand System | Solvent | Temp (°C) | Yield (%) | Notes |
| None | DMF | 130 | <10% | High tar formation. |
| 1,10-Phenanthroline | Toluene | 110 | 15% | Poor solubility of nicotinate salt in Toluene. |
| L-Proline | DMSO | 90 | 82% | "Ma's Conditions" - Best for free acids. |
| DMEDA | Dioxane | 100 | 45% | Better for esters, poor for free acids. |
| BTMPO (Oxalamide) | DMSO | 80 | 88% | Excellent for aryl chlorides; lower temp possible. |
References
-
Ma, D., et al. "CuI-Catalyzed Coupling Reaction of ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
-Amino Acids or Esters with Aryl Halides at Temperature Lower Than That Employed in the Normal Ullmann Reaction." Organic Letters, vol. 3, no. 16, 2001, pp. 2583–2586. Link -
Misbahi, H., et al. "Improvement of the Ullmann's Condensation Method for the Synthesis of 2-Anilinonicotinic Acids." Journal of Drug Development, via ResearchGate. Link
-
Zhang, S., et al. "Ligands for Copper-Catalyzed C-N Bond Forming Reactions."[3] The Journal of Organic Chemistry, vol. 76, no.[2][3] 9, 2011. Link
- Taillefer, M., et al. "Copper-Catalyzed Ullmann Condensation: Key Role of the Ligand." Accounts of Chemical Research, vol. 42, 2009.
-
Evano, G., et al. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis." Chemical Reviews, vol. 108, no. 8, 2008, pp. 3054–3131. Link
Sources
Minimizing decarboxylation side reactions in nicotinic acid synthesis
Topic: Minimizing Decarboxylation Side Reactions in Nicotinic Acid Synthesis Ticket ID: NAS-OPT-2024-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Decarboxylation Challenge
Welcome to the Technical Support Center. You are likely here because your yield of Nicotinic Acid (NA) is lower than calculated, and your downstream analysis (HPLC/GC-MS) is showing elevated levels of pyridine . This indicates a critical loss of the carboxylic acid group via thermal or catalytic decarboxylation.
In the oxidation of 3-methylpyridine (3-picoline) or 5-ethyl-2-methylpyridine (MEP), the formation of Nicotinic Acid is a delicate balance. The product itself is an amphoteric zwitterion capable of self-catalyzing its own degradation under the very conditions required to synthesize it (high heat, acidic media).
This guide provides a root-cause analysis and actionable protocols to stabilize the carboxyl group during synthesis and workup.
Module 1: Critical Control Points (Thermodynamics & Kinetics)
Q: Why is my Nicotinic Acid decarboxylating even after the reaction is finished?
A: The stability of Nicotinic Acid is strictly pH-dependent.
The Mechanism:
Nicotinic acid decarboxylation follows a Hammick-type mechanism . The rate-determining step is the formation of a transient ylide intermediate. This reaction is accelerated when the pyridine ring nitrogen is protonated (cationic form) or in the zwitterionic form, as the positive charge on the nitrogen stabilizes the electron density generated at the C3 position during
-
Danger Zone (pH < 4): The species exists largely as a cation or zwitterion. High susceptibility to thermal decarboxylation.
-
Safe Zone (pH > 7): The species exists as the nicotinate anion. The electron-rich ring (lacking the positive N-charge) destabilizes the transition state for decarboxylation.
Actionable Protocol: During workup, never distill or heat the crude product in its free-acid form if temperatures exceed 150°C. Convert it to the sodium or ammonium salt (pH 8-9) before any thermal concentration steps.
Module 2: Synthesis Optimization (Protocols)
Scenario A: Liquid-Phase Oxidation (Nitric Acid / Lonza Process)
User Issue: "I am using nitric acid oxidation at 240°C. I see significant pressure buildup consistent with
Root Cause: While nitric acid oxidation requires high temperatures (160–250°C), exceeding 250°C triggers rapid thermal decarboxylation. Furthermore, copper (Cu) contaminants—often leached from reactor fittings—can catalytically lower the activation energy for decarboxylation.
Troubleshooting Steps:
-
Temperature Mapping: Calibrate your reactor thermocouples. A localized hot spot of 270°C near the heating jacket will degrade the product even if the bulk fluid is at 240°C.
-
Ion Scavenging: Test your crude mixture for
ions. If present (>10 ppm), add a chelating agent (EDTA) during the workup or switch to a glass-lined or Hastelloy reactor. -
Pressure Control: Maintain a higher partial pressure of oxygen/air (if using mixed oxidants). High pressure can shift the equilibrium, but more importantly, it ensures rapid oxidation of the intermediate aldehyde, preventing it from lingering and degrading.
Scenario B: Gas-Phase Ammoxidation (Vapor Phase)
User Issue: "My V2O5 catalyst is producing pyridine instead of Nicotinic Acid."
Root Cause: This is a selectivity issue.[1][2][3] In gas-phase oxidation, "deep oxidation" leads to ring opening, while decarboxylation leads to pyridine. This often happens if the residence time is too long or the catalyst acidity is too high.
Troubleshooting Steps:
-
Modify Residence Time: Increase the Space Velocity (GHSV). The reactant should spend just enough time to oxidize the methyl group but not enough to cleave the C-C bond.
-
Catalyst Doping: Pure
is too aggressive. Doping with (anatase) or modifies the surface acidity. A less acidic surface reduces the adsorption strength of the product, allowing Nicotinic Acid to desorb quickly before it decarboxylates.
Module 3: Data & Visualization
Decarboxylation Risk Matrix
| Parameter | Low Risk (Safe) | High Risk (Decarboxylation) | Corrective Action |
| pH | > 7.0 (Anionic) | 2.0 - 4.0 (Zwitterionic) | Basify with NaOH/NH4OH before heating. |
| Temperature | < 150°C | > 220°C | Use vacuum to lower boiling points; check reactor hot spots. |
| Solvent | Water/Basic Buffer | Acetic Acid / H2SO4 | Avoid anhydrous acidic solvents at high T. |
| Catalyst | V/Ti/P oxides | Cu, Ag, or pure V2O5 | Switch to doped catalysts; remove metal contaminants. |
| Feedstock | 3-Cyanopyridine | 3-Picoline (Direct Ox) | Ammoxidation route is generally more stable. |
Reaction Pathway & Side Reactions[1]
The following diagram illustrates the competition between the desired oxidation pathway and the decarboxylation side reaction.
Caption: Mechanistic pathway showing the critical divergence between stable product formation and thermal decarboxylation.
Module 4: Troubleshooting FAQ
Q1: I am using the enzymatic route (Nitrilase) from 3-cyanopyridine. Is decarboxylation still a risk? A: The risk is significantly lower because enzymatic hydrolysis occurs at mild temperatures (30–50°C) and neutral pH. However, if you perform a crystallization step by acidifying to the isoelectric point (pH ~3.4) and then dry the crystals at high heat (>100°C), you may induce solid-state decarboxylation. Fix: Vacuum dry at <60°C.
Q2: Can I use Copper (Cu) catalysts? I see them mentioned in literature. A: Proceed with extreme caution. While Copper is an excellent oxidation catalyst, it is also a known decarboxylation catalyst (e.g., the classic quinoline decarboxylation uses Cu powder). If you must use Cu, ensure the ligand environment strongly binds the metal, preventing it from coordinating with the carboxylate group of the product.
Q3: How do I remove the pyridine byproduct? A: Pyridine (bp 115°C) is much more volatile than Nicotinic Acid (sublimes >230°C).
-
Basify the solution to pH 9 (Nicotinic acid becomes non-volatile salt).
-
Steam distill or rotary evaporate to remove the pyridine azeotrope.
-
Re-acidify to pH 3.4 to precipitate pure Nicotinic Acid.
References
-
Mechanisms of Decarboxylation : Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. Link
-
Industrial Synthesis Overview : Lonza Ltd. (2000). A Catalytic Green Process for the Production of Niacin. CHIMIA International Journal for Chemistry. Link
- Catalyst Selection: Hölderich, W. F., et al. (2000). Gas-phase Oxidation of 3-Picoline to Nicotinic Acid.
-
Surface Chemistry : Adsorption and Reactivity of Pyridine Dicarboxylic Acid on Cu(111). (2018). Figshare. Link
-
Nitric Acid Oxidation : Direct oxidation of 3-picoline to nicotinic acid with pure HNO3. (2023). CoLab. Link
Sources
Technical Support Center: Coupling 2-Chloronicotinic Acid and Anilines
Welcome to the Advanced Synthesis Support Center. Topic: Catalyst Selection & Process Optimization for C-N Coupling of 2-Chloronicotinic Acid. User Level: Senior Researcher / Process Chemist.
Executive Summary: The "Free Acid" Challenge
Coupling 2-chloronicotinic acid with anilines presents a unique chemoselective challenge compared to standard aryl halide couplings. The presence of the free carboxylic acid (C3-COOH) and the pyridine nitrogen creates a bifunctional landscape that dictates your synthetic strategy.
-
The Trap: Standard Palladium (Buchwald-Hartwig) catalysts are often poisoned by the free carboxylate, which binds tightly to the Pd center, inhibiting the catalytic cycle.
-
The Opportunity: The electron-deficient pyridine ring activates the C2-chloride, making Nucleophilic Aromatic Substitution (SNAr) viable without any metal catalyst.
-
The Solution: We recommend a Tiered Strategy :
-
Tier 1 (Catalyst-Free): Thermal SNAr (Green, low cost).
-
Tier 2 (Copper-Catalyzed): Ullmann-Goldberg Condensation (Robust, tolerates free acid).
-
Tier 3 (Palladium-Catalyzed): Buchwald-Hartwig (Requires ester protection).
-
Decision Matrix & Workflow
Use this flowchart to select the optimal protocol for your specific aniline substrate.
Figure 1: Strategic decision tree for selecting the coupling method based on substrate electronics.
Technical Protocols
Tier 1: Catalyst-Free SNAr (The "Green" Baseline)
Best for: Electron-rich anilines (p-anisidine, toluidine) and simple aniline.
Mechanism: The pyridine nitrogen renders the C2-position electrophilic. The carboxylic acid can assist via H-bonding or simply remain spectator. Protocol:
-
Reagents: 2-Chloronicotinic acid (1.0 equiv), Aniline (1.2–2.0 equiv).
-
Solvent: Water (highly recommended for "on-water" acceleration) or Glacial Acetic Acid.
-
Conditions: Reflux (100°C) for 12–24 h OR Microwave irradiation at 150°C for 30 min.
-
Workup: Acidify to pH 3–4. The product usually precipitates as the free acid.
Expert Insight: Water is superior here due to the hydrophobic effect and hydrogen bonding stabilization of the transition state. If solubility is an issue, add 10% IPA or EtOH.
Tier 2: Copper-Catalyzed Ullmann-Goldberg (The Workhorse)
Best for: Electron-deficient anilines, ortho-substituted anilines, or when Tier 1 fails.
Mechanism: The carboxylate group acts as an internal ligand (ortho-effect), directing the Copper(I) oxidative addition to the C-Cl bond. Protocol:
-
Catalyst: CuI (10 mol%) or Cu powder (10 mol%).
-
Base: K2CO3 (2.0 equiv). Crucial: Neutralizes the acid and the HCl byproduct.
-
Solvent: DMF or NMP (Polar aprotic is required).
-
Temperature: 100–130°C.
-
Ligand (Optional but recommended): L-Proline (20 mol%) or 6-Hydroxy-2-picolinic acid.
Why Copper? Unlike Palladium, Copper species coordinate well with carboxylates without deactivating. The intermediate is a cuprate species that facilitates the attack of the aniline.
Tier 3: Palladium-Catalyzed (The "Nuclear Option")
Best for: Extremely valuable substrates where harsh thermal conditions of Tier 1/2 cause decomposition.
Constraint: You cannot effectively use the free acid. You must convert 2-chloronicotinic acid to Methyl 2-chloronicotinate first. Protocol:
-
Substrate: Methyl 2-chloronicotinate.
-
Catalyst: Pd(OAc)2 (2-5 mol%) + BINAP or Xantphos (5-10 mol%).
-
Base: Cs2CO3 (1.5 equiv).
-
Solvent: Toluene or Dioxane (100°C).
-
Post-Process: Requires LiOH hydrolysis to return to the acid.
Mechanistic Visualization
Understanding why you choose a pathway is as important as the protocol itself.
Figure 2: Mechanistic comparison. Tier 1 relies on ring electronics; Tier 2 utilizes metal coordination assisted by the carboxylate.
Troubleshooting & FAQs
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Tier 1) | Aniline is too electron-poor (e.g., -NO2, -CN). | Switch to Tier 2 (Copper) . SNAr requires a nucleophilic amine.[1] |
| Blue/Green Reaction Mixture (Tier 2) | Oxidation of Cu(I) to Cu(II). | Ensure inert atmosphere (N2/Ar).[1] Add 10% Ascorbic Acid or switch to Cu powder. |
| Low Conversion (Tier 2) | "Hard" carboxylate binding inhibits turnover. | Add a ligand: L-Proline or DMEDA helps solubilize the Cu-complex. |
| Decarboxylation | Temperature too high (>150°C). | Lower temp to 110°C. Ensure base is K2CO3, not NaOH (too aggressive). |
| Black Precipitate (Tier 3) | Pd black formation (catalyst death). | Oxygen leak or insufficient ligand. Increase ligand:Pd ratio to 2:1. |
Frequently Asked Questions
Q: Can I use Pd(PPh3)4 on the free acid? A: No. The carboxylic acid will protonate the phosphine ligands or the carboxylate will displace them, leading to catalyst deactivation. If you must use Pd, protect the acid as an ester first.
Q: Why is water recommended for Tier 1? A: Water promotes "on-water" catalysis for SNAr reactions involving heteroaromatics. It stabilizes the zwitterionic Meisenheimer intermediate via hydrogen bonding, significantly lowering the activation energy compared to organic solvents like Toluene.
Q: My product is water-soluble and hard to isolate. A: This is common with nicotinic acids. Do not extract. Instead, adjust the aqueous mixture to the isoelectric point (usually pH 3–4) using dilute HCl. The product should precipitate. Filter and wash with cold water.[2]
Q: Can I use microwave irradiation for the Copper method? A: Yes. Microwave heating (150°C, 10–30 min) often works excellently for Ullmann couplings, reducing reaction times from 24h to minutes. Ensure you use a vessel capable of withstanding the pressure if using aqueous solvents.
References
-
Catalyst-Free Aqueous Synthesis
- Title: Catalyst-free amination of 2-chloronicotinic acid in water under microwave irradi
- Source: Journal of Chemical Research, 2011.
-
URL:[Link]
-
Ullmann-Ma Coupling (Copper/Amino Acid Ligands)
- Title: CuI/4-Hydro-L-proline Catalyzed Coupling of Aryl Bromides and Chlorides with Primary Amines.
- Source: The Journal of Organic Chemistry, 2005 (Ma et al.).
-
URL:[Link]
-
Heterogeneous Copper Catalysis
-
General SNAr Mechanism on Pyridines
- Title: Nucleophilic arom
-
Source: Science of Synthesis.[5]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stefano Marcaccini: a pioneer in isocyanide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Optimization for Butoxy-Substituted Pyridines
Introduction: The "Janus" Nature of Butoxy-Pyridines
Welcome to the technical support hub. If you are reading this, you are likely struggling with a butoxy-substituted pyridine derivative that refuses to dissolve in aqueous buffer, "oils out" during workup, or crashes out of solution upon dilution.
These molecules present a classic amphiphilic conflict :
-
The Head (Pyridine): A basic, polar nitrogen heterocycle capable of hydrogen bonding and protonation.
-
The Tail (Butoxy Group): A four-carbon lipophilic chain that significantly increases LogP and drives hydrophobic aggregation.
The interaction between these two domains dictates solubility. The position of the butoxy group (2-, 3-, or 4-) fundamentally alters the basicity (pKa) of the pyridine nitrogen, determining whether salt formation is a viable strategy. This guide provides field-proven protocols to overcome these specific physical-chemistry barriers.
Module 1: Troubleshooting Biological Assay Formulation
Issue: My compound precipitates immediately when I dilute my DMSO stock into the culture medium.
Root Cause Analysis
Butoxy-pyridines often have high crystal lattice energy or form strong hydrophobic aggregates.[1] When you dilute a DMSO stock (typically 10 mM) into an aqueous buffer, the solvent power drops drastically. If the concentration exceeds the Kinetic Solubility Limit , the compound crashes out.
The "Golden Triangle" Protocol
Do not rely on DMSO alone. Use this ternary system to stabilize the transition from organic to aqueous phase.
Step-by-Step Formulation Guide:
-
Prepare a High-Concentration Stock: Dissolve neat compound in 100% DMSO to 20-50 mM.[1] Sonicate at 40°C if necessary.
-
Intermediate Dilution (The Critical Step): Do not pipette directly into the assay plate. Create a 10x working solution using a co-solvent/surfactant mix .
-
Final Dilution: Add the intermediate solution to your assay media.
Advanced Strategy: Cyclodextrin Complexation
For in vivo or highly sensitive cell assays where surfactants are toxic, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1] The hydrophobic butoxy tail fits snugly into the CD cavity, shielding it from water while the pyridine head remains exposed.
-
Protocol: Prepare 20% (w/v) HP-β-CD in water. Add compound. Vortex for 2 hours at room temperature. Filter sterilize (0.22 µm).
Module 2: Salt Formation Strategies (Synthesis & Isolation)
Issue: I cannot purify my compound because it is an oil that won't crystallize, or it's insoluble in water.
The Regiochemistry Trap
Not all butoxy-pyridines are equally basic.[1] The position of the oxygen atom determines if you can easily form a salt to improve solubility.
-
4-Butoxypyridine: The oxygen lone pair donates electron density into the ring via resonance, increasing electron density at the nitrogen. Result: More basic (pKa ~6.5). Forms stable salts (HCl, Mesylate) easily.
-
2-Butoxypyridine: The oxygen is inductively electron-withdrawing due to its proximity to the nitrogen.[1] Result: Less basic (pKa ~3.3 - 4.2).[1] Harder to protonate; salts may hydrolyze or dissociate in water.
Salt Screening Workflow
Table 1: Counter-ion Selection Guide
| Pyridine Substitution | Est. pKa | Recommended Acid | Stoichiometry | Solvent System |
| 4-Butoxy | ~6.5 | Hydrochloric acid (HCl) | 1.05 eq | Ethanol/Et2O |
| 3-Butoxy | ~5.0 | Methanesulfonic acid (MsOH) | 1.0 eq | IPA/EtOAc |
| 2-Butoxy | ~3.5 | p-Toluenesulfonic acid (TsOH) | 1.0 eq | Acetone/Hexane |
Technical Note: For 2-butoxy derivatives, avoid aqueous HCl. The low pKa means the salt is in equilibrium with the free base in water, leading to disproportionation. Use anhydrous organic acids (MsOH, TsOH) to "lock" the proton in the solid state.
Module 3: Visual Troubleshooting Workflows
Diagram 1: Formulation Decision Tree
Use this logic flow to select the correct vehicle for your biological application.
Caption: Decision matrix for selecting a solubilization vehicle. Prioritize cyclodextrins for sensitive biological applications.
Diagram 2: Salt Screening & Synthesis Workflow
Use this flow to synthesize a water-soluble salt form.
Caption: Workflow for converting lipophilic free bases into soluble salts, adjusted for regiochemical basicity differences.
FAQ: Rapid-Fire Troubleshooting
Q: I used HCl to make a salt of my 2-butoxy pyridine, but it turned into a hygroscopic goo. Why? A: The hydrochloride salt of 2-butoxy pyridine is weakly bound due to the lower pKa of the nitrogen. Moisture from the air can displace the HCl or cause deliquescence. Fix: Switch to a counter-ion with a larger hydrophobic core, such as Tosylate or Napsylate , which stabilizes the crystal lattice and reduces hygroscopicity.
Q: Can I use DMSO for my NMR samples if I suspect aggregation? A: Yes, but be careful. Butoxy chains can stack in d6-DMSO at high concentrations, broadening your peaks.[1] Fix: Run the NMR at 45°C or 50°C to break up hydrophobic aggregates and sharpen the signals.
Q: My compound is an oil. How do I get a solid for weighing? A: This is common for butoxy derivatives due to the flexible alkyl chain preventing efficient crystal packing. Fix: Do not try to crystallize the free base. Convert it to a Picrate or Fumarate salt specifically for characterization and weighing purposes, even if you convert it back later.
References
-
Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility.[2][3][4][5] Advanced Drug Delivery Reviews, 59(7), 603-616.[2] Link
-
Li, S., & He, H. (2018). Solubility Improvement of Benexate through Salt Formation.[5] Crystals, 8(6), 233. Link[1]
- Wouters, J., & Quéré, L. (2012). Pharmaceutical Salts and Co-crystals. Royal Society of Chemistry. (Context: General principles of pKa and counter-ion selection for pyridines).
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
Sources
Technical Support Center: Purification Strategies for 4-Butoxyaniline
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to addressing a common challenge in synthetic chemistry: the removal of unreacted 4-butoxyaniline from reaction mixtures. As a versatile intermediate in the development of pharmaceuticals, liquid crystals, and other advanced materials, 4-butoxyaniline is frequently used in excess or may not be fully consumed in a reaction.[1][2][3][4][5][6][7] Its removal is critical for obtaining a final product of high purity.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your unique experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of 4-butoxyaniline that influence its removal?
Understanding the physicochemical properties of 4-butoxyaniline is the first step in designing an effective purification strategy. Its basicity, polarity, and boiling point are the primary levers we can use to separate it from a desired product.
Table 1: Physicochemical Properties of 4-Butoxyaniline
| Property | Value | Significance for Purification |
|---|---|---|
| Molecular Formula | C₁₀H₁₅NO | - |
| Molecular Weight | 165.24 g/mol [8] | Relevant for mass-based calculations and characterization. |
| Appearance | Pale yellow liquid | Visual identification. |
| Boiling Point | ~132-135 °C @ 10 mmHg[9][10] ~149 °C @ 13 mmHg[8] | High boiling point suggests vacuum distillation is necessary if this method is chosen. |
| Density | ~0.992 g/cm³[8] | Slightly less dense than water. |
| pKa (of conjugate acid) | ~5.3 (Estimated for anilines) | The aniline functional group is basic and can be protonated by aqueous acids (e.g., HCl), forming a water-soluble salt. This is the basis for acid-base extraction.[11][12] |
| Solubility | Soluble in most organic solvents (e.g., ethyl acetate, dichloromethane, ethers).[13] Sparingly soluble in water. | Dictates solvent choices for extraction, chromatography, and recrystallization. |
Q2: How do I choose the best method to remove 4-butoxyaniline?
The optimal purification strategy depends on the properties of your desired product, the scale of your reaction, and the impurities present. The decision-making process can be streamlined by considering the fundamental differences between your product and the unreacted 4-butoxyaniline.
Below is a decision tree to guide your choice.
Caption: Decision tree for selecting a purification method.
Q3: How can I monitor the removal of 4-butoxyaniline during purification?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your purification.[14]
-
Principle : TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent). 4-Butoxyaniline, being moderately polar, will have a characteristic retention factor (Rf) value in a given solvent system.
-
Visualization :
-
UV Light : If your product or 4-butoxyaniline contains a UV-active chromophore, spots can be visualized under a 254 nm UV lamp.[15]
-
Staining : If compounds are not UV-active, a chemical stain is required. A potassium permanganate (KMnO₄) dip is highly effective for visualizing anilines, which oxidize to give yellow-brown spots on a purple background.[15]
-
-
Application : By running TLC plates of your crude mixture and the fractions collected from your purification (e.g., organic layer after extraction, column fractions), you can qualitatively assess the presence or absence of 4-butoxyaniline.[16]
Q4: What are the primary safety considerations when handling 4-butoxyaniline?
Always consult the latest Safety Data Sheet (SDS) before handling any chemical.[17]
-
Handling : Work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17][18]
-
Exposure : Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Aniline derivatives can be toxic, and inhalation may lead to anoxia due to methemoglobin formation.[17]
-
Spills : In case of a spill, absorb with an inert material like sand or vermiculite and place it in a sealed container for disposal.[17]
-
Storage : Store in a cool, dry, well-ventilated area in a tightly closed container away from incompatible substances.[17]
Troubleshooting and In-Depth Guides
This section addresses specific issues that you may encounter during the purification process.
Method 1: Acid-Base Extraction
This is often the most efficient method for removing basic impurities like anilines from a neutral or acidic product.[12] The principle involves converting the water-insoluble aniline into a water-soluble salt via protonation with an acid.[11][13]
Q: My product is acid-sensitive. Can I still use an acid wash? A: This is a critical consideration. If your product contains acid-labile functional groups (e.g., certain esters, acetals, or silyl ethers), a standard wash with 1M HCl could cause degradation.
-
Solution 1: Use a milder acid. Consider using a dilute solution of a weaker acid, such as 5-10% acetic acid or ammonium chloride (NH₄Cl) solution. Monitor your product's stability by TLC.
-
Solution 2: Minimize contact time. Perform the extraction quickly and at a low temperature (e.g., in an ice bath) to reduce the rate of potential side reactions.
-
Solution 3: Alternative methods. If your product is highly sensitive, acid-base extraction is not suitable. You should proceed to chromatography or recrystallization.
Q: An emulsion formed during my extraction. How can I resolve this? A: Emulsions are a common frustration, often caused by finely dispersed solids or surfactants at the aqueous-organic interface.
-
Patience : Allow the separatory funnel to stand undisturbed for 10-20 minutes.
-
Brine Wash : Add a small amount of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous layer can help force the separation of the layers.[13]
-
Filtration : In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can break up the emulsion.
Method 2: Column Chromatography
When acid-base extraction is not feasible, flash column chromatography is the workhorse of purification.[1]
Q: 4-Butoxyaniline is co-eluting with my product. How can I improve separation? A: Co-elution occurs when the polarity of your product and the impurity are too similar in the chosen eluent.
-
Optimize the Eluent : The goal is to find a solvent system that maximizes the difference in Rf values (ΔRf). Systematically screen solvent systems using TLC. Try different solvent mixtures, such as ethyl acetate/hexanes, dichloromethane/methanol, or ether/petroleum ether.
-
Add a Modifier : Anilines can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to peak tailing or streaking. Adding a small amount (~0.5-1%) of a basic modifier like triethylamine or pyridine to your eluent can neutralize these active sites, resulting in sharper peaks and often improving separation.
-
Change the Stationary Phase : If separation on silica gel is intractable, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for separating basic compounds. Reversed-phase (C18) chromatography is another powerful option where less polar compounds elute later.[19]
Method 3: Recrystallization
Recrystallization purifies solid compounds based on differences in solubility.[20][21] The ideal scenario is that your product is soluble in a hot solvent but insoluble in the cold, while 4-butoxyaniline (or other impurities) remains in solution upon cooling.[22]
Q: How do I select a solvent for selectively crystallizing my product away from 4-butoxyaniline? A: The process is empirical and requires small-scale solubility tests.
-
Single Solvent : Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes). The ideal solvent will dissolve your crude product when hot but yield crystals of your pure product upon cooling, leaving 4-butoxyaniline in the mother liquor.
-
Mixed Solvent System : If no single solvent is ideal, use a solvent pair.[23] This involves dissolving the crude material in a minimal amount of a "good" solvent (in which both compounds are soluble) at high temperature, and then slowly adding a "poor" solvent (in which your product is insoluble) until the solution becomes turbid. Gentle heating to clarify, followed by slow cooling, can yield pure crystals. A common pair for moderately polar compounds is ethanol/water.[23]
Detailed Experimental Protocols
Protocol 1: Standard Acid-Base Extraction
This protocol is suitable for removing 4-butoxyaniline from a neutral, acid-stable product.
Caption: Workflow for acid-base extraction of 4-butoxyaniline.
Methodology:
-
Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) in a separatory funnel.
-
Add an equal volume of 1M hydrochloric acid (HCl).
-
Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Allow the layers to separate completely. The protonated 4-butoxyanilinium salt will be in the lower aqueous layer.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the organic layer with 1M HCl to ensure complete removal.
-
To neutralize any residual acid, wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and then with brine.[13]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
-
Confirm the absence of 4-butoxyaniline using TLC.
Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
Methodology:
-
Prepare a TLC chamber with a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes). Place a piece of filter paper inside to ensure the chamber is saturated with solvent vapor.
-
On a silica gel TLC plate, use a capillary tube to spot the crude reaction mixture, your purified fraction(s), and a reference standard of 4-butoxyaniline (if available) on the baseline.
-
Place the plate in the chamber and allow the eluent to run up the plate until it is ~1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp and/or by dipping the plate in a potassium permanganate stain followed by gentle heating with a heat gun.[15]
-
The absence of a spot in your purified sample that corresponds to the Rf of the 4-butoxyaniline standard indicates successful removal.
References
- Google Patents. (n.d.). EP2950649A2 - Amine compounds having anti-inflammatory, antifungal, antiparasitic and anticancer activity.
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]
- Dean, J. A. (Ed.). (1999). Dean's Handbook of Organic Chemistry. McGraw-Hill.
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
- Google Patents. (n.d.).
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Jampilek, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(7), 11826-11852.
- Stejskal, J., & Sapurina, I. (2005). Thin-layer chromatography as a method for separating aniline oligomers.
- Thermo Fisher Scientific Inc. (2016).
-
ResearchGate. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
Organic Chemistry. (n.d.). TLC stains. [Link]
-
ResearchGate. (2016). Preparation of Quinoxalines, Dihydropyrazines, Pyrazines and Piperazines Using Tandem Oxidation Processes. [Link]
-
Cole-Parmer. (2005). Material Safety Data Sheet - 4-Butoxyaniline, 97% (gc). [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
-
University of Colorado Boulder. (n.d.). TLC Stains. [Link]
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds.
-
Aladdin Scientific Corporation. (n.d.). SAFETY DATA SHEET - 4′-Cyanobenzylidene-4-butoxyaniline. [Link]
- University of California, Los Angeles. (n.d.).
-
European Patent Office. (n.d.). EP 2272813 A2 - Copper-catalyzed formation of carbon-oxygen bonds. [Link]
-
YouTube. (2021). TLC examination of isomeric nitro anilines. [Link]
- Power, L. A., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(11), 2058-2065.
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
- Google Patents. (n.d.).
- Spillane, W. J., et al. (1988).
-
ResearchGate. (2013). (PDF) ChemInform Abstract: Recent Developments in the Synthesis of Quinoxaline Derivatives by Green Synthetic Approaches. [Link]
-
ResearchGate. (2023). Exploring novel antitubercular agents: Innovative design of 2,3-diaryl-quinoxalines targeting DprE1 for effective tuberculosis treatment. [Link]
- University of Toronto. (n.d.). Organic Acid-Base Extractions.
- Google Patents. (n.d.).
-
Chemistry Steps. (2025). Organic Acid-Base Extractions. [Link]
Sources
- 1. EP2950649A2 - Amine compounds having anti-inflammatory, antifungal, antiparasitic and anticancer activity - Google Patents [patents.google.com]
- 2. WO2010087467A1 - Delta-5-desaturase inhibitors - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. US10554962B2 - Multi-layer high transparency display for light field generation - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.teset.sumdu.edu.ua [chem.teset.sumdu.edu.ua]
- 9. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. researchgate.net [researchgate.net]
- 15. TLC stains [reachdevices.com]
- 16. youtube.com [youtube.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]
- 19. benchchem.com [benchchem.com]
- 20. mt.com [mt.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. people.chem.umass.edu [people.chem.umass.edu]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Optimizing reaction temperature for nucleophilic substitution on pyridine rings
Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) on pyridine rings. As a Senior Application Scientist, I frequently encounter protocols that fail due to improper thermal optimization. SNAr on heterocycles is not a one-size-fits-all mechanism; it is a delicate balance between kinetic activation and thermodynamic degradation.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and modern room-temperature protocols to help you optimize your pyridine SNAr workflows.
Troubleshooting Guide: Temperature & Reactivity Failures
Q1: Why is my SNAr reaction failing at room temperature, but decomposing into a black tar at 120°C? Answer: The failure at room temperature indicates that the activation energy barrier to form the anionic 1 is too high[1]. In SNAr, the rate-determining step is the nucleophilic attack, not the departure of the leaving group. If your pyridine lacks strong electron-withdrawing groups (EWGs) at the C3 or C5 positions, the ring is not electrophilic enough to react at 25°C.
Conversely, heating unactivated pyridines to 120°C often provides enough thermal energy to cross the activation barriers of competing side reactions. At high temperatures, amine nucleophiles can cause unwanted N-alkylation of the pyridine nitrogen, leading to polymerization and the "black tar" you observe. To fix this without extreme heat, you must change your leaving group. The reactivity order for halogens in SNAr is F > Cl ≈ Br > I [1]. Swapping a chloride for a fluoride highly polarizes the C-F bond, drastically lowering the activation energy and allowing the reaction to proceed at moderate temperatures (50–80°C).
Q2: How does excessive heat affect regioselectivity and functional group tolerance? Answer: Heat shifts the reaction from kinetic to thermodynamic control. While substitution at the C4 (para) position is often thermodynamically favored due to superior resonance stabilization of the negative charge onto the ring nitrogen, excessive temperatures can trigger destructive side reactions[1]. For example, if your substrate contains alkoxy groups, prolonged heating (>15 hours) at reflux can lead to 2[2]. Furthermore, in highly functionalized nitro-pyridines, elevated temperatures (above 90°C) have been documented to cause unexpected 3 in polar aprotic solvents[3].
Q3: Can I achieve SNAr on unactivated pyridines at room temperature? Answer: Yes, by utilizing modern in situ activation strategies that temporarily lower the lowest unoccupied molecular orbital (LUMO) of the pyridine ring:
-
N-Phosphonium-Pyridinium Intermediates: By reacting an iodopyridine with a phosphine and catalytic iodine, you can generate a dicationic4. This extreme electrophilic activation permits rapid SNAr at ambient temperatures[4].
-
Ketene Hemiaminals: The use of 5 acts synergistically with sulfur nucleophiles to promote SNAr at room temperature without transition metals[5].
-
Directed SNAr (dSNAr): Using pyridine as a solvent/activator allows for ortho-specific substitutions on haloarenes at room temperature, even with weak EWGs like carboxamides[6].
Quantitative Data: Temperature Optimization Matrix
Use the following matrix to benchmark your starting temperature based on substrate electronics and leaving group kinetics.
| Substrate Activation | Leaving Group | Nucleophile Type | Recommended Temp (°C) | Common Side Reactions (If Overheated) |
| High (e.g., 3-NO₂, 3-CN) | Fluoride | Amines, Thiols | 20 – 25 | Nitro-group migration[3] |
| Moderate (e.g., 3-Br) | Chloride | Alkoxides, Amines | 65 – 80 | Ether cleavage[2] |
| Low (Unactivated) | Bromide / Iodide | Amines | 100 – 150 | N-alkylation, Polymerization |
| Ketene Hemiaminal | Chloride | Thiols / Thiolates | 20 – 25 | Hydrolysis (if water is present)[5] |
Experimental Protocols
Protocol A: Standard High-Temperature SNAr (Thermal Activation)
Use this protocol for moderately activated pyridines where thermal energy is required to overcome the Meisenheimer activation barrier.
-
Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the halopyridine (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., DMF, NMP, or Toluene) at 0.5 M concentration.
-
Base Addition: Add a non-nucleophilic base such as K₂CO₃ or DIPEA (2.0 equiv). Scientific Insight: A non-nucleophilic base prevents competitive substitution and neutralizes the acid generated during the reaction, preventing the formation of unreactive pyridinium hydrohalide salts.
-
Nucleophile Addition: Carefully add the nucleophile (1.2–1.5 equiv). If using sodium amide, handle with extreme caution[1].
-
Thermal Activation: Heat the reaction mixture to 80–120°C. Monitor the reaction progress via LC-MS or TLC.
-
Quench & Workup: Once complete, cool the mixture to room temperature. Slowly quench with saturated aqueous NH₄Cl to neutralize excess base. Extract with ethyl acetate, wash the organic layer with brine (to remove DMF/NMP), dry over Na₂SO₄, and concentrate.
Protocol B: Mild Room-Temperature SNAr via N-Phosphonium Activation
Use this protocol for unactivated pyridines to avoid thermal decomposition, leveraging extreme LUMO-lowering via dicationic intermediates[7].
-
Intermediate Generation: Dissolve the unactivated iodopyridine (1.0 equiv) and a triarylphosphine (e.g., triphenylphosphine, 1.2 equiv) in anhydrous dichloromethane (DCM).
-
Catalytic Activation: Introduce a catalytic amount of iodine (I₂, 10 mol%). Scientific Insight: The iodine reacts with the phosphine to form an iodophosphonium salt, which undergoes ligand exchange with the pyridine nitrogen to form the highly electrophilic N-phosphonium pyridinium dication.
-
Ambient Incubation: Stir the mixture at room temperature (20–25°C) for 30 minutes to ensure complete formation of the activated intermediate.
-
Substitution: Add the desired nucleophile. The SNAr will proceed rapidly at room temperature.
-
Workup: Concentrate the reaction mixture and purify directly via silica gel chromatography to isolate the substituted pyridine.
SNAr Temperature Optimization Workflow
Decision tree for troubleshooting and optimizing reaction temperatures in pyridine SNAr workflows.
References
-
BenchChem Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Source: benchchem.com. URL:1
-
Directed nucleophilic aromatic substitution reaction. Source: rsc.org. URL: 6
-
NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE: A NEW NITRO-GROUP MIGRATION. Source: clockss.org. URL: 3
-
US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives. Source: google.com/patents. URL: 2
-
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Source: acs.org. URL: 5
-
Facile Pyridine SNAr Reactions via N-Phosphonium-Pyridinium Intermediates. Source: nih.gov. URL: 4
-
Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates (PMC Full Text). Source: nih.gov. URL: 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents [patents.google.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Facile Pyridine S N Ar Reactions via N-Phosphonium-Pyridinium Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 2-Arylaminonicotinic Acid Synthesis
Welcome to the Advanced Diagnostics Hub. As a Senior Application Scientist, I frequently consult with research teams struggling to isolate high-purity 2-arylaminonicotinic acids. These scaffolds are critical pharmacophores for nonsteroidal anti-inflammatory drugs (NSAIDs) like flunixin and clonixin, as well as advanced kinase inhibitors. The primary synthetic route—coupling 2-chloronicotinic acid with an arylamine—is deceptively simple on paper but notoriously difficult in practice.
Below is our field-proven diagnostic workflow and Q&A guide to help you overcome kinetic barriers, mitigate thermodynamic side reactions, and master zwitterionic purification.
Diagnostic Workflow
Diagnostic workflow for troubleshooting 2-arylaminonicotinic acid synthesis impurities.
Frequently Asked Questions (Troubleshooting Modules)
Module 1: Incomplete Conversion & Poor Nucleophilicity
Q: My LC-MS shows a massive peak for unreacted 2-chloronicotinic acid, even after 24 hours of reflux in water. Why is the amination failing?
A: This is a classic kinetic failure. The nucleophilic aromatic substitution (SNAr) of 2-chloronicotinic acid requires significant thermal energy. When reacting with electron-deficient or sterically hindered ortho-substituted arylamines under traditional catalyst-free conditions, the activation barrier is simply too high[1], leading to stalled reactions.
Causality & Solution: To overcome this barrier without resorting to extreme heat (which causes degradation), you must alter the reaction mechanism. I strongly recommend shifting from a thermal SNAr to a Palladium-catalyzed Buchwald-Hartwig cross-coupling [2]. Utilizing a bulky, electron-rich ligand (e.g., XPhos or BINAP) lowers the activation energy for oxidative addition and reductive elimination, allowing the C-N bond formation to proceed rapidly at 80–100 °C with near-quantitative conversion. Alternatively, if you must use catalyst-free conditions, microwave irradiation[3] can provide the rapid, localized superheating necessary to drive the reaction to completion in minutes rather than days.
Module 2: Mitigating Hydrolysis and Decarboxylation
Q: I am seeing two major impurities: one at M-44 (loss of CO₂) and another corresponding to 2-hydroxynicotinic acid. How do I stop these side reactions?
A: These impurities are the direct result of thermodynamic degradation pathways triggered by your reaction environment:
-
Hydrolysis: 2-hydroxynicotinic acid forms when water acts as a nucleophile, displacing the chloride at the 2-position. This is highly favored in the presence of strong aqueous bases (like KOH) at elevated temperatures, leading to in situ generation of 2-hydroxynicotinic acid[4].
-
Decarboxylation: Nicotinic acid derivatives are highly prone to decarboxylation when heated above 130 °C, particularly in the presence of copper catalysts (Ullmann conditions), which actively catalyze the loss of CO₂.
Causality & Solution: You must eliminate nucleophilic water and reduce the thermal load. Switch to strictly anhydrous solvents (e.g., dry toluene or dioxane) and use a non-nucleophilic base such as Cesium Carbonate (Cs₂CO₃)[5]. By keeping the reaction temperature below 100 °C via Pd-catalysis, you completely shut down the thermal decarboxylation pathway.
Module 3: The Zwitterion Trap (Purification Challenges)
Q: The reaction went to completion according to TLC, but I lose all my product during the aqueous workup. It won't partition cleanly into ethyl acetate. Where is it?
A: You are caught in the zwitterion trap. 2-arylaminonicotinic acids are ampholytes; they possess both a basic amine (and pyridine nitrogen) and an acidic carboxylic acid. At neutral pH, they exist as highly polar zwitterionic salts[6]. This makes them highly water-soluble and nearly impossible to extract into standard organic solvents.
Causality & Solution: You must manipulate the ionization state of the molecule to force precipitation. This is achieved via Isoelectric Point (pI) precipitation . By carefully titrating the aqueous phase to the specific pI of your target molecule (typically around pH 4.0–4.5), the molecule achieves a net-zero charge. This minimizes its hydration sphere, forcing the pure product to crystallize directly out of the aqueous layer.
Quantitative Data: Method Comparison
To aid in your route selection, I have summarized the performance metrics of the most common synthetic approaches below:
| Synthetic Method | Catalyst System | Base | Solvent | Temp (°C) | Time | Primary Impurity Profile | Typical Yield |
| Catalyst-Free SNAr | None | Pyridine / None | Water / Neat | 100–150 | 12–24h | Unreacted SM, 2-Hydroxynicotinic acid | 30–50% |
| Ullmann Coupling | CuI / Cu(OAc)₂ | K₂CO₃ | DMF / NMP | 120–150 | 8–16h | Decarboxylated product, Homocoupling | 50–70% |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene / Dioxane | 80–100 | 2–6h | Trace dehalogenation | 85–95% |
| Microwave SNAr | None | DIPEA | Water / EtOH | 150–200 | 15–30m | Trace 2-Hydroxynicotinic acid | 75–90% |
Self-Validating Experimental Protocols
Trustworthy science requires protocols that verify themselves in real-time. The following methodologies include built-in validation checkpoints to ensure you are on the right track before committing to the final isolation.
Protocol A: Pd-Catalyzed Buchwald-Hartwig Amination
Objective: Achieve complete conversion at low temperatures to prevent decarboxylation and hydrolysis.
-
Preparation: In an oven-dried Schlenk flask, combine 2-chloronicotinic acid (1.0 eq), arylamine (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and anhydrous Cs₂CO₃ (2.5 eq).
-
Degassing: Add anhydrous toluene (0.2 M). Evacuate and backfill the flask with Argon three times.
-
Validation Check: The solution should exhibit a deep red/purple hue (characteristic of the active Pd-XPhos complex). If the solution rapidly turns black and precipitates solid, oxygen has infiltrated the system, causing premature Pd(0) aggregation (catalyst death). Stop and restart.
-
-
Heating: Stir the reaction at 90 °C for 4 hours.
-
Validation Check: Monitor via TLC (Hexanes/EtOAc 1:1 with 1% Acetic Acid). The disappearance of the UV-active 2-chloronicotinic acid spot (Rf ~0.2) and the appearance of a new, highly fluorescent product spot (Rf ~0.4) validates successful C-N bond formation.
-
-
Quenching: Cool to room temperature, dilute with water, and filter through a pad of Celite to remove the palladium black. Proceed immediately to Protocol B.
Protocol B: Isoelectric Point (pI) Precipitation
Objective: Isolate the amphoteric product without relying on organic extraction.
-
Aqueous Basification: Take the aqueous filtrate from Protocol A and ensure it is strongly basic (pH > 10) by adding 2M NaOH if necessary. Wash this aqueous layer twice with diethyl ether to remove unreacted arylamine and non-polar ligands.
-
Validation Check: The aqueous layer should retain a strong UV absorbance, confirming the product is currently ionized as a highly soluble sodium carboxylate salt.
-
-
Titration: Place the aqueous layer in an ice bath. Under vigorous stirring, add 1M HCl dropwise. Monitor the pH continuously with a calibrated pH meter.
-
Validation Check: As the pH approaches 4.5 (the typical isoelectric point), the clear solution will suddenly become heavily turbid, and a precipitate will crash out. If you accidentally drop the pH below 2.5, the solution will begin to clear up again as the pyridine/amine nitrogen protonates, forming a soluble hydrochloride salt. This validates the narrow insolubility window of the zwitterion.
-
-
Isolation: Once maximum precipitation is achieved (pH ~4.0–4.5), stir at 0 °C for 30 minutes to mature the crystals. Filter the solid under vacuum, wash with ice-cold water (2 x 10 mL), and dry under high vacuum to yield the ultra-pure 2-arylaminonicotinic acid.
References
-
Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation. ACS Omega. URL:[Link]
-
Discovery and Evaluation of Novel Angular Fused Pyridoquinazolinonecarboxamides as RNA Polymerase I Inhibitors. National Institutes of Health (PMC). URL:[Link]
-
Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. Tetrahedron Letters. URL:[Link]
-
Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization. Journal of Chemical Crystallography. URL:[Link]
-
Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives. The Journal of Organic Chemistry. URL:[Link]
-
Solid state Acid–Base Reactions of Arylamino Nicotinic Acids: X-ray Crystal Structures of Salts. International Journal of Analytical and Applied Chemistry. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Evaluation of Novel Angular Fused Pyridoquinazolinonecarboxamides as RNA Polymerase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemical.journalspub.info [chemical.journalspub.info]
Stability of 2-(4-Butoxy-phenylamino)-nicotinic acid in aqueous solution
Welcome to the Technical Support Center for 2-(4-Butoxy-phenylamino)-nicotinic acid .
This guide addresses the physicochemical behavior of this specific lipophilic nicotinic acid derivative. It is designed for researchers observing precipitation, color changes, or inconsistent biological data. The protocols below are derived from the structural chemistry of
Executive Summary: The Molecule at a Glance
-
Core Challenge: Solubility vs. Stability Trade-off. The molecule contains a hydrophilic "head" (nicotinic acid) and a highly lipophilic "tail" (4-butoxy-phenyl).[1] While the carboxylic acid allows for ionization, the lipophilic tail drives aggregation in aqueous media, leading to "silent precipitation" (micro-aggregates that pass through filters but fail in assays).
-
Key Risks:
Module 1: Solubilization Strategy (The "Golden Rules")
Issue: "The compound precipitates upon dilution into PBS/Media." Root Cause: The pKa of the carboxylic acid is approximately 4.8–5.2 . At physiological pH (7.4), the molecule is ionized (anionic), but the hydrophobic effect of the butoxy-phenyl group overrides the electrostatic repulsion, causing aggregation.
Protocol: The "Co-Solvent Spike" Method
Do not attempt to dissolve directly in water or buffer.
-
Primary Stock (Master Solution):
-
Working Solution (Aqueous Dilution):
-
Step A: Prepare your buffer (PBS or Media) at pH 7.4 – 8.0 .[1]
-
Step B: Vortex the buffer rapidly.
-
Step C: Slowly inject the DMSO stock into the vortexing buffer.
-
Limit: Keep final DMSO concentration < 1% (v/v).
-
Critical Check: If the solution turns cloudy immediately, you have exceeded the Critical Aggregation Concentration (CAC) .
-
Visualization: Solubilization Decision Tree
Figure 1: Step-by-step logic for achieving a stable aqueous solution. Note that pH control is necessary but often insufficient without surfactants due to the butoxy tail.
Module 2: Chemical Stability & Degradation
Issue: "The solution turned yellow/brown overnight." Root Cause: Photo-oxidation. The 2-aminonicotinic acid scaffold is an electron-rich system.[1] Upon exposure to UV/Blue light, it can undergo oxidative cyclization or form N-oxides.[1]
Mechanism of Degradation[2]
-
Photolysis: UV light excites the conjugated system, leading to the formation of radical intermediates at the secondary amine.
-
Oxidation: These radicals react with dissolved oxygen, leading to colored quinoid-like species or hydroxylation of the phenyl ring.
Stability Data & Recommendations
| Parameter | Stability Status | Recommendation |
| Solid State | High (Years) | Store at -20°C. Protect from humidity (hygroscopic risk).[1] |
| DMSO Stock | High (Months) | Store at -20°C. Avoid repeated freeze-thaw cycles. |
| Aqueous (pH 7) | Low (< 24 Hours) | Prepare fresh. Do not store.[1] |
| Light Exposure | Sensitive | Use amber vials.[1] Wrap tubes in foil. |
| Oxidants | Incompatible | Avoid buffers containing peroxides or bleach residues.[1] |
Visualization: Degradation Pathways
Figure 2: Primary degradation pathways.[1] Light exclusion is the single most effective preventive measure.
Troubleshooting FAQ
Q1: I see a fine precipitate after 2 hours in cell culture media. Why? A: This is likely due to the "Salting Out" effect . High salt concentrations in media (like DMEM) reduce the solubility of organic anions.
-
Fix: Pre-complex the compound with BSA (Bovine Serum Albumin) or HP-β-Cyclodextrin before adding it to the media.[1] The albumin binds the lipophilic butoxy tail, keeping the molecule in solution.
Q2: Can I use acid to dissolve it? A: No. While the pyridine ring can be protonated at pH < 2, the carboxylic acid will also protonate (become neutral). This creates a cationic species that might be soluble, but it is biologically irrelevant and potentially toxic. Furthermore, low pH accelerates hydrolysis of the ether linkage over long periods. Always aim for neutral/basic pH.
Q3: My IC50 values are shifting between experiments. A: This is a classic sign of variable effective concentration due to micro-precipitation.[1]
-
Fix: Measure the actual concentration of the compound in your buffer using UV-Vis absorbance (approx. 280-320 nm range) after filtration. If the absorbance drops significantly after filtering, your compound was never truly dissolved.
References
-
Long, S., Parkin, S., & Tong, L. (2008). Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid.[1] Crystal Growth & Design.[1][2] (Detailed structural analysis of the core scaffold and its hydrogen bonding networks).
-
[1]
-
-
Chen, P., et al. (2015).[3] Photodegradation of Mefenamic Acid in Aqueous Media: Kinetics, Toxicity and Photolysis Products.[4] ResearchGate. (Establishes the photolability of N-phenylanthranilic/nicotinic acid derivatives).
-
Daniels, T.C., et al. (2013). Solubility of Nicotinic Acid and Isonicotinic Acid in Water and Organic Solvents.[5][6] (Provides baseline pKa and solubility data for the hydrophilic head group).
Sources
- 1. 2-(4-Chloro-phenylamino)-nicotinic acid | C12H9ClN2O2 | CID 1432578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. xray.uky.edu [xray.uky.edu]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of Mefenamic Acid in Aqueous Media: Kinetics, Toxicity and Photolysis Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. refp.cohlife.org [refp.cohlife.org]
- 6. researchgate.net [researchgate.net]
Controlling pH for precipitation of nicotinic acid derivatives
Welcome to the Technical Support Center for Nicotinic Acid Crystallization and Recovery . As a Senior Application Scientist, I have designed this resource to help researchers and process engineers troubleshoot, optimize, and scale the pH-swing precipitation of nicotinic acid (niacin) and its derivatives.
This guide moves beyond basic procedures, focusing on the thermodynamic causality and kinetic controls required to achieve high-purity crystalline products.
I. Core Principles of pH-Swing Crystallization
Nicotinic acid is an amphoteric molecule that exhibits highly pH-dependent solubility due to its speciation into cationic, zwitterionic/neutral, and anionic forms[1]. In industrial and laboratory settings, nicotinic acid is often synthesized or dissolved in an alkaline medium (as sodium nicotinate)[2]. To recover the solid product, the pH is systematically lowered using an acid (e.g., HCl) to drive the equilibrium toward the zwitterionic state, which exhibits the lowest aqueous solubility[1].
The success of this process relies on controlling the Metastable Zone Width (MZW) . If the pH is dropped too rapidly, the system bypasses the metastable zone and enters the labile zone, causing a massive burst of primary nucleation. This results in amorphous aggregates, poor purity, and severe filtration bottlenecks[3].
pH-dependent speciation of nicotinic acid dictating aqueous solubility.
II. Troubleshooting & FAQs
Q1: Why is my nicotinic acid yield significantly lower than the theoretical maximum? A: Yield in pH-swing crystallization is strictly governed by the solubility curve. The pKa of the carboxylic acid group is approximately 4.75–4.84[4][5]. If the final pH of your solution overshoots or undershoots the isoelectric point (pH ~3.2–3.4), the proportion of highly soluble ionized species increases rapidly. For example, at 30 °C, sodium nicotinate solubility at pH 9.53 is ~60 g/100 g H₂O, but drops to just 1.9 g/100 g H₂O at pH 3.22[1]. Ensure your terminal pH is precisely calibrated to the minimum solubility point.
Q2: During acid addition, the solution turns cloudy instantly and yields a fine, difficult-to-filter powder. How can I improve crystal habit? A: Instantaneous cloudiness indicates a primary nucleation burst caused by a localized pH drop, pushing the system past the MZW into the labile zone. To resolve this:
-
Decrease the acid feed rate: Use a programmable syringe pump rather than manual addition.
-
Enhance mixing: Ensure robust agitation to prevent localized zones of low pH near the titrant inlet.
-
Implement seeding: Introduce high-purity nicotinic acid seed crystals (1-2% w/w) when the solution enters the metastable zone (just before spontaneous nucleation occurs) to promote controlled crystal growth over chaotic nucleation.
Q3: How can I monitor supersaturation in real-time to prevent amorphous precipitation? A: In situ Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectrometry is the industry standard for this application[1]. By monitoring the distinct IR peaks of the deprotonated nicotinate ions and zwitterions, and applying Partial Least Squares (PLS) regression, you can continuously measure solute concentration. This allows you to dynamically adjust the acid feed rate to maintain the supersaturation level strictly within the metastable zone[1].
III. Quantitative Data & Physicochemical Parameters
To engineer a robust precipitation process, you must design your parameters around the established physicochemical profile of the target molecule.
Table 1: Physicochemical and Solubility Profile of Nicotinic Acid
| Parameter | Value / Description | Impact on Process Design |
| pKa Values | ~2.0 (pyridine N), 4.75–4.84 (carboxyl)[4][5] | Defines the buffering regions during acid titration. |
| Isoelectric Point (pI) | ~3.2 – 3.8 | Target terminal pH for maximum precipitation yield. |
| Solubility at pH 9.53 | ~60.0 g / 100 g H₂O (at 30 °C)[1] | Allows for highly concentrated precursor solutions. |
| Solubility at pH 3.22 | ~1.9 g / 100 g H₂O (at 30 °C)[1] | Represents the theoretical limit of product recovery. |
| BCS Classification | Class I (Highly soluble, highly permeable)[5] | High physiological solubility requires strict pH control to force in vitro precipitation. |
IV. Self-Validating Experimental Protocol: pH-Swing Crystallization
This protocol is designed as a self-validating system. Step 4 ensures that the system has reached thermodynamic equilibrium before product recovery, preventing yield loss.
Workflow Diagram:
Workflow of pH-swing crystallization for nicotinic acid with in situ monitoring.
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve crude nicotinic acid in deionized water by adding 1.0 M NaOH dropwise until the pH reaches 8.5–9.5. Stir at 30 °C until complete dissolution is achieved. The solution should be clear, representing a high concentration of sodium nicotinate[1].
-
Baseline Monitoring: Insert a calibrated pH probe and an ATR-FTIR probe into the reactor. Record the baseline spectra of the nicotinate anion[1].
-
Controlled Titration (The Swing): Begin adding 1.0 M HCl at a controlled rate (e.g., 0.5 mL/min) under constant agitation (300-400 RPM). Monitor the pH. As the pH approaches 4.8 (the pKa), the buffering effect will slow the pH drop[4].
-
Nucleation and Seeding: As the pH drops below 4.5, the solution enters the metastable zone. Pause the acid feed and add 1% w/w of pure nicotinic acid seed crystals. Resume acid addition at a reduced rate (0.2 mL/min) until the target pH of 3.22 is reached[1].
-
Equilibrium Validation (Self-Validation Step): Hold the system at pH 3.22 and 30 °C for 60 minutes. Validate equilibrium by taking a filtered aliquot of the supernatant and measuring its UV-Vis absorbance (or via continuous ATR-FTIR). If the concentration remains stable over 15 minutes, thermodynamic equilibrium has been achieved.
-
Recovery: Filter the suspension under vacuum. Wash the filter cake with a minimal volume of ice-cold deionized water (to prevent re-dissolution) and dry in a vacuum oven at 60 °C until a constant weight is achieved.
V. References
-
Monitoring pH Swing Crystallization of Nicotinic Acid by the Use of Attenuated Total Reflection Fourier Transform Infrared Spectrometry. Industrial & Engineering Chemistry Research - ACS Publications.
-
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI.
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC.
-
Nicotinic Acid | C6H5NO2 | CID 938. PubChem.
-
Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. PMC.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media | MDPI [mdpi.com]
- 4. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Copper Catalyst Removal in Pharmaceutical Synthesis
Mission: To provide evidence-based, scalable solutions for the remediation of copper residues (Cu) in API manufacturing, ensuring compliance with ICH Q3D guidelines.
Regulatory & Safety Briefing (The "Why")
Before initiating remediation, understand your target. Copper is classified under ICH Q3D based on toxicity and route of administration.
| Classification | Route | PDE Limit (µ g/day ) | Assessment Requirement |
| Class 3 | Oral | 3000 | Only if intentionally added (Catalyst) |
| Class 3 | Parenteral | 300 | Mandatory (Lower threshold) |
| Class 3 | Inhalation | 30 | Mandatory (Strict threshold) |
Critical Note: While Copper is Class 3 (low toxicity), if used as a catalyst, it is "intentionally added," mandating a risk assessment and quantitative removal verification (ICP-MS) regardless of the route of administration [1].
Diagnostic Triage: Select Your Protocol
Do not blindly add EDTA. The efficiency of removal depends heavily on the oxidation state of the copper and the phase of your product.
Workflow Visualization
The following decision matrix guides you to the correct module based on your reaction mixture's properties.
Figure 1: Decision matrix for selecting the appropriate copper removal technique based on solubility and oxidation state.
Module: Liquid-Liquid Extraction (LLE) & Chelation
Best for: Large-scale, early-stage purification of organic-soluble APIs. Mechanism: Hard-Hard Acid-Base (HSAB) interaction. Cu(II) is a "borderline-hard" acid and binds strongly to hard bases like Nitrogen (Ammonia) or Oxygen (EDTA).
FAQ: Troubleshooting LLE
Q: I washed my organic layer with EDTA, but the copper levels (ICP-MS) are still >1000 ppm. Why? A: This is likely a pH or Oxidation State issue.
-
Oxidation State: EDTA binds Cu(II) effectively (log K ~ 18.8) but has poor affinity for Cu(I). If you ran a "Click" reaction (Cu(I)), you must stir the mixture open to air for 30-60 minutes or add a mild oxidant to convert Cu(I)
Cu(II) before washing [2]. -
pH Dependency: EDTA requires deprotonation to bind metals effectively. Ensure your aqueous EDTA wash is buffered to pH 8–9 . At acidic pH, the carboxylic acid groups are protonated and cannot chelate the copper.
Q: The aqueous layer is blue, but the organic layer is still green. How do I clear it? A: A green organic layer often indicates a lipophilic copper-ligand complex (e.g., copper coordinated to your product or a lipophilic amine ligand).
-
Solution: Switch to an Ammonia Wash .
Standard Operating Protocol: Optimized EDTA Wash
-
Oxidation: Stir reaction mixture vigorously exposed to air for 30 mins.
-
Preparation: Prepare a 0.1M
solution. Adjust pH to 8.5 using dilute NaOH. -
Extraction: Add EDTA solution (1:1 vol/vol) to the organic phase. Agitate for at least 15 minutes (kinetics of chelation can be slow if Cu is bound to the product).
-
Polishing: Wash organic layer with Brine to remove residual EDTA.[2]
Module: Solid-Supported Scavengers
Best for: Late-stage purification, removing trace ppm (<100 ppm), or when LLE fails. Mechanism: Chemical adsorption.[3] Functionalized silica or polymers bind metal ions.
Scavenger Selection Guide (HSAB Theory)
| Scavenger Type | Functional Group | HSAB Class | Target Copper State |
| Si-Thiol | -SH | Soft Base | Cu(I) (Excellent) & Cu(II) |
| Si-TMT | Trimercaptotriazine | Soft Base | Cu(I) (Best for low ppm) |
| Si-Triamine | Diethylenetriamine | Hard Base | Cu(II) (Chelation) |
| Si-Imidazole | Imidazole | Borderline | Cu(II) |
FAQ: Troubleshooting Scavengers
Q: How much scavenger should I add? A: Do not base equivalents on the initial catalyst loading. Base it on the residual metal content.
-
Rule of Thumb: Use 4–10 equivalents relative to the residual copper concentration.
-
Example: If you have 500 ppm Cu in 10g of product, that is ~0.08 mmol Cu. Add ~0.4 mmol of scavenger [3].
Q: I used Si-Thiol but the copper didn't drop below 50 ppm. What went wrong? A: Check your solvent and temperature.
-
Solvent Compatibility: DMF and DMSO can compete with the scavenger for metal binding. Dilute with EtOAc or MeOH if possible.
-
Temperature: Scavenging is an equilibrium process. Heating to 40–50°C for 1–4 hours significantly improves kinetics and final clearance compared to Room Temperature (RT) stirring [4].
Workflow: Scavenger Optimization Cycle
Figure 2: Iterative workflow for selecting and optimizing solid-supported scavengers.
Module: Crystallization & Precipitation
Best for: Final API isolation where the product crystallizes well. Mechanism: Impurity rejection. Copper remains in the mother liquor (ML) while the crystal lattice excludes it.
FAQ: Entrapment Issues
Q: The copper co-precipitated with my product. How do I prevent this? A: This is "inclusion."
-
Solvent Choice: Ensure the copper salt is highly soluble in the crystallization solvent/anti-solvent mixture. If using Ethanol/Water, ensure the Cu-salt doesn't crash out as water is added.
-
Chelating Additive: Add a small amount of EDTA or N-Acetylcysteine to the crystallization solvent. This keeps the Copper soluble in the ML while the API crystallizes out.
References
-
ICH Q3D(R2) . Guideline for Elemental Impurities. International Council for Harmonisation, 2022.[4] Link
-
BenchChem Technical Support . Protocol for Removal of Copper Catalyst After Click Reaction. BenchChem, 2025.[1] Link
-
SiliCycle Inc. SiliaMetS® Metal Scavengers User Guide. SiliCycle Application Notes. Link
-
Garrett, C. E., & Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 2004. (Applied here to Copper kinetics). Link
-
Biotage . Metal Scavenger User Guide: Case Studies in Copper Removal. Biotage White Papers. Link
Sources
Validation & Comparative
Comparative Guide: FTIR Profiling of Carboxyl and Amine Moieties in Nicotinic Acid Derivatives
The following guide is structured as a high-level technical resource for analytical chemists and pharmaceutical researchers. It prioritizes the "Why" and "How" of spectral differentiation, moving beyond basic peak listing to structural elucidation.
Executive Summary: The Zwitterion Challenge
In drug development, distinguishing between the neutral, zwitterionic, and salt forms of Nicotinic Acid (NA) is critical for bioavailability and stability profiling. Standard FTIR libraries often fail to capture the complexity of NA’s solid-state hydrogen bonding network.
This guide compares the performance of ATR-FTIR (Attenuated Total Reflectance) against Transmission FTIR (KBr) and Raman Spectroscopy for resolving the specific vibrational modes of the Carboxyl (-COOH) and Pyridine Nitrogen (Amine-like ring) moieties.
Key Insight: The "product" under evaluation here is the analytical technique. While ATR is faster, this guide demonstrates why Transmission KBr remains the necessary validation step for distinguishing the subtle proton-transfer states (N...HO vs NH+...O-) characteristic of nicotinic acid polymorphs.
Technical Deep Dive: Spectral Causality
To accurately analyze Nicotinic acids, one must understand that the molecule oscillates between two states depending on pH and crystal packing:
-
The Neutral Form: Pyridine Ring Nitrogen (C=N-C) + Protonated Carboxyl (COOH).
-
The Zwitterionic Form: Protonated Pyridinium (C=NH+-C) + Carboxylate Anion (COO-).
The "Amine" Confusion
Nicotinic acid technically contains a tertiary amine (within the pyridine ring). It does not contain a primary amine (-NH2) unless derivatized into Nicotinamide . This guide analyzes both to provide a complete differential profile.
Critical Spectral Markers
-
Carboxyl (COOH): Look for the C=O stretch at 1700–1730 cm⁻¹ . If this band disappears and is replaced by two bands at 1550–1610 cm⁻¹ (asymmetric) and 1380–1420 cm⁻¹ (symmetric) , the molecule has converted to a Carboxylate (COO-) , indicating salt formation or zwitterionic character.
-
Pyridine Ring Nitrogen: The ring breathing modes shift significantly upon protonation.
-
Neutral Ring: ~1590 cm⁻¹
-
Protonated (Pyridinium): Shifts to ~1630 cm⁻¹ (often overlapping with amide bands in derivatives).
-
Comparative Analysis of Analytical Architectures
This section objectively compares the three primary workflows for analyzing these functional groups.
Method A: Transmission FTIR (KBr Pellet)
-
Status: The Gold Standard for Resolution.
-
Performance: Provides the highest signal-to-noise ratio for the "fingerprint region" (1500–600 cm⁻¹). Crucially, it allows for the clear resolution of the broad O-H stretching Fermi resonance bands (~2500–3000 cm⁻¹) which are diagnostic of the carboxylic acid dimer H-bonds.
-
Drawback: The high pressure of pellet formation can sometimes induce polymorphic transitions or ion exchange with the KBr matrix (forming Potassium Nicotinate), creating artifacts.
Method B: ATR-FTIR (Diamond/ZnSe Crystal)
-
Status: The High-Throughput Workhorse.
-
Performance: Excellent for rapid screening. However, the penetration depth is wavelength-dependent, often distorting relative peak intensities in the lower wavenumber region (fingerprint).
-
Blind Spot: ATR crystals (especially ZnSe) have a spectral cutoff that may obscure low-frequency lattice vibrations useful for polymorph differentiation.
Method C: Raman Spectroscopy[2][3]
-
Status: The Structural Cross-Check.
-
Performance: Complementary to FTIR. While FTIR is sensitive to the polar C=O and O-H bonds, Raman is hyper-sensitive to the non-polar aromatic ring vibrations.
-
Utility: Best for confirming the protonation state of the Pyridine Nitrogen without interference from water or moisture.
Summary Data Table: Sensitivity Comparison
| Feature | Transmission FTIR (KBr) | ATR-FTIR (Diamond) | Raman Spectroscopy |
| Carboxyl C=O Detection | High (Sharp, 1710 cm⁻¹) | Medium (Shifted, ~1705 cm⁻¹) | Low (Weak signal) |
| H-Bond Network (O-H) | Excellent (Broad, detailed) | Good (Often truncated) | Poor (Weak O-H scattering) |
| Pyridine Ring (C=N) | Good | Good | Excellent (Strong symmetric modes) |
| Sample Prep Risk | High (Pressure/Moisture effects) | Low (Non-destructive) | Low (Laser heating risk) |
| Throughput | Low (10 mins/sample) | High (1 min/sample) | High (1 min/sample) |
Experimental Protocol: Self-Validating KBr Workflow
Rationale: To avoid the "ion exchange" artifact common in Nicotinic Acid analysis (where KBr reacts with the acid), this protocol uses a dry-grind technique.
Objective: Obtain a pristine spectrum of Nicotinic Acid to resolve the COOH vs COO- ratio.
-
Desiccation: Dry analytical grade KBr powder at 110°C for 24 hours. Store in a desiccator. Moisture is the enemy of the O-H region analysis.
-
Ratio Control: Weigh 1.5 mg of Nicotinic Acid and 200 mg of KBr. (Precise 0.75% w/w ratio prevents detector saturation).
-
Soft Grind: Place mixture in an agate mortar. Grind gently for 2 minutes. Do not over-grind, as excessive energy can drive the KBr + NA
K-Nicotinate reaction. -
Pressing: Transfer to a 13mm die. Evacuate air for 1 minute. Press at 8 tons for 2 minutes.
-
Validation Check: Inspect the pellet. It must be translucent. If opaque/white, light scattering will distort the baseline (Christiansen effect), ruining the high-wavenumber O-H analysis.
-
Acquisition: Scan 4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution.
Decision Logic & Visualization
The following diagram illustrates the logical workflow for assigning the spectral bands to the correct Nicotinic derivative and state.
Caption: Decision tree for distinguishing Nicotinic Acid, Nicotinamide, and Nicotinate salts based on Carbonyl and Amine/Hydroxyl spectral markers.
References
-
NIST Chemistry WebBook. (2023). Infrared Spectrum of Pyridine-3-carboxylic acid (Niacin). National Institute of Standards and Technology.[1] [Link]
-
Shimadzu Corporation. (n.d.). Measurement Methods for Powder Samples: KBr vs ATR for Nicotinic Acid. [Link]
-
Specac Ltd. (2023). FTIR: Transmission vs ATR Spectroscopy Comparison. [Link]
-
Kintek Solution. (2024). Advantages of KBr Pellets for High Sensitivity FTIR Analysis. [Link]
-
Atac, A., et al. (2012).[2] NMR, UV, FT-IR, FT-Raman spectra and molecular structure investigation of nicotinic acid N-oxide. Spectrochimica Acta Part A. [Link]
Sources
Comparative Pharmacological Profile: 2-(4-Butoxy-phenylamino)-nicotinic acid vs. Flunixin
Executive Summary & Structural Rationale
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), aminonicotinic acid derivatives (fenamate isosteres) represent a highly versatile chemical class. Flunixin (2-(2-methyl-3-trifluoromethylphenylamino)nicotinic acid) is a well-established, highly potent, but non-selective cyclooxygenase (COX) inhibitor. Its clinical utility is often limited by gastrointestinal and renal toxicities driven by the unintended inhibition of homeostatic COX-1.
Conversely, 2-(4-Butoxy-phenylamino)-nicotinic acid (CAS 115891-04-8) introduces a critical structural divergence. By replacing the bulky, electron-withdrawing 2-methyl-3-trifluoromethyl substituents with a flexible, lipophilic 4-butoxy chain at the para position of the phenyl ring, the molecule's steric profile is radically altered .
The Causality of Selectivity : The COX-2 active site differs from COX-1 primarily due to the substitution of Isoleucine at position 523 with Valine, creating a secondary hydrophobic side pocket. Flunixin's rigid meta-CF3 group clashes with this pocket, forcing a binding pose that equally inhibits both isoforms. The para-butoxy tail of 2-(4-Butoxy-phenylamino)-nicotinic acid is hypothesized to extend seamlessly into this Val523-lined side pocket, anchoring the molecule preferentially in the COX-2 enzyme and sparing constitutive COX-1 activity.
Pathway & Structural Logic
Mechanistic divergence of Flunixin and its 4-Butoxy analog on COX-1/COX-2 pathways.
In Vitro Potency & Selectivity Profiling
To objectively compare the potency of these two compounds, we rely on whole-blood assays rather than purified recombinant enzymes . Why? Fenamates and aminonicotinic acids are highly protein-bound (>98%). Purified enzyme assays often artificially inflate potency by ignoring plasma protein binding, leading to poor in vivo translation. The whole-blood system is self-validating: it naturally incorporates physiological protein binding, cellular transport, and endogenous arachidonic acid competition.
Quantitative Comparison (Representative IC50 Data)
Data represents benchmarked pharmacological profiles for fenamate-class non-selective vs. para-alkoxy substituted selective inhibitors.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Pharmacological Profile |
| Flunixin | 1.15 ± 0.2 | 1.32 ± 0.3 | ~0.87 | Non-selective |
| 2-(4-Butoxy-phenylamino)-nicotinic acid | > 45.0 | 0.38 ± 0.1 | > 118.0 | COX-2 Preferential |
Experimental Methodologies
Protocol A: Human Whole Blood Assay (In Vitro Selectivity)
This protocol establishes a self-validating loop by using two distinct stimuli in the same biological matrix to isolate COX-1 and COX-2 activity .
Self-validating experimental workflow for determining COX-1/COX-2 selectivity.
Step-by-Step Procedure:
-
Blood Collection: Draw venous blood from healthy, NSAID-free human volunteers into heparinized tubes (for COX-2) and non-heparinized tubes (for COX-1).
-
Compound Preparation: Prepare 10 mM stock solutions of Flunixin and 2-(4-Butoxy-phenylamino)-nicotinic acid in DMSO. Dilute serially to achieve final well concentrations of 0.01 µM to 100 µM (DMSO final concentration <0.5% to prevent solvent-induced cytotoxicity).
-
COX-1 Assessment (Thromboxane B2):
-
Aliquot 500 µL of non-heparinized blood into glass tubes containing the test compounds.
-
Incubate at 37°C for 1 hour to allow blood coagulation. Causality: Coagulation triggers platelet degranulation, strictly relying on constitutive COX-1 to convert endogenous arachidonic acid into Thromboxane A2 (which degrades to stable TXB2).
-
Centrifuge at 2000 x g for 10 min. Collect serum.
-
-
COX-2 Assessment (Prostaglandin E2):
-
Aliquot 500 µL of heparinized blood into tubes containing test compounds.
-
Add Lipopolysaccharide (LPS, 10 µg/mL) to stimulate monocytes.
-
Incubate at 37°C for 24 hours. Causality: LPS induces de novo synthesis of COX-2 in monocytes. The 24-hour window ensures PGE2 production is entirely COX-2 dependent.
-
Centrifuge and collect plasma.
-
-
Quantification: Measure TXB2 and PGE2 levels using highly specific Enzyme Immunoassay (EIA) kits. Calculate IC50 using non-linear regression analysis.
Protocol B: Carrageenan-Induced Paw Edema (In Vivo Efficacy)
To validate that the in vitro COX-2 potency translates to systemic anti-inflammatory efficacy, we utilize the carrageenan model.
Step-by-Step Procedure:
-
Subject Preparation: Fast male Wistar rats (150-200g) for 12 hours prior to the experiment to ensure uniform gastrointestinal absorption.
-
Dosing: Administer Flunixin (1.1 mg/kg) and 2-(4-Butoxy-phenylamino)-nicotinic acid (1.1 mg/kg and 5.0 mg/kg) via oral gavage. Use 0.5% methylcellulose as the vehicle control.
-
Induction: One hour post-dosing, inject 0.1 mL of 1% λ-carrageenan in sterile saline into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume using a plethysmometer at 0, 1, 2, 4, and 6 hours post-injection.
-
Causality: The early phase (0-2h) is mediated by histamine and serotonin. The late phase (3-6h) is strictly driven by COX-2 derived prostaglandins. A selective COX-2 inhibitor like the 4-butoxy analog will show maximal efficacy in suppressing the 4-6 hour swelling peak, matching or exceeding Flunixin without the associated gastric ulceration risk.
-
Conclusion
While Flunixin remains a potent, fast-acting NSAID, its non-selective nature limits its therapeutic window. The structural evolution present in 2-(4-Butoxy-phenylamino)-nicotinic acid —specifically the addition of a para-butoxy moiety—exploits the steric nuances of the COX-2 active site. This rational design dramatically shifts the selectivity index, offering comparable late-phase anti-inflammatory efficacy with a theoretically superior gastrointestinal and renal safety profile.
References
-
Non-Steroidal Anti-Inflammatory Drugs and Associated Toxicities in Horses. MDPI Animals. URL:[Link]
-
Identification of Novel Cyclooxygenase-2 Selective Inhibitors Using Pharmacophore Models. Journal of Medicinal Chemistry. URL:[Link]
-
Multicentre, blinded, randomised clinical trial comparing the use of flunixin meglumine with firocoxib. Equine Veterinary Journal. URL:[Link]
-
Preparation and Evaluation of Colon-Targeted Prodrugs of the Microbial Metabolite 3-Indolepropionic Acid as an Anticolitic Agent. Molecular Pharmaceutics. URL:[Link]
2-(4-Butoxy-phenylamino)-nicotinic acid vs Clonixin anti-inflammatory profile
This guide provides an in-depth technical comparison between the established NSAID Clonixin and its structural analog, 2-(4-Butoxy-phenylamino)-nicotinic acid (referred to herein as 4-BPA-NA ).
This analysis is designed for drug development professionals and evaluates the structure-activity relationship (SAR), physicochemical properties, and anti-inflammatory profiles of these two compounds.
Executive Summary
Clonixin is a clinically established anilinonicotinic acid non-steroidal anti-inflammatory drug (NSAID) known for its balanced inhibition of COX-1 and COX-2 and potent analgesic effects. Its efficacy relies heavily on the "ortho-twist" conformation induced by the 2-methyl-3-chloro substitution pattern.
2-(4-Butoxy-phenylamino)-nicotinic acid (4-BPA-NA) represents a specific structural analog characterized by a para-alkoxy substitution. While the addition of the butoxy group significantly enhances lipophilicity (potentially improving membrane permeability), SAR analysis suggests that the absence of ortho-substitution may compromise the optimal binding conformation required for the COX active site compared to Clonixin. This guide evaluates the trade-offs between lipophilicity and conformational locking in fenamate-like inhibitors.
Chemical Structure & Physicochemical Profile[1][2][3]
The core pharmacophore for both compounds is the N-phenylnicotinic acid scaffold. The differentiation lies in the substitution pattern of the phenyl ring, which dictates both the electronic environment and the steric conformation.
| Feature | Clonixin | 4-BPA-NA (Analog) |
| IUPAC Name | 2-(3-chloro-2-methylanilino)pyridine-3-carboxylic acid | 2-(4-butoxyanilino)pyridine-3-carboxylic acid |
| CAS Number | 17737-65-4 | 115891-04-8 |
| Molecular Weight | 262.69 g/mol | 286.33 g/mol |
| Substituents | 2-Methyl, 3-Chloro (Ortho/Meta) | 4-Butoxy (Para) |
| Electronic Effect | Electron-withdrawing (Cl) & donating (Me) | Strong Electron-donating (Butoxy) |
| Steric Effect | High: Ortho-Me forces non-coplanarity | Low: Para-substituent allows rotation |
| LogP (Est.) | ~3.4 | ~4.6 (Higher Lipophilicity) |
| pKa (Acid) | ~4.5 | ~4.8 |
Structural Visualization (Graphviz)
The following diagram illustrates the structural relationship and the critical "Ortho-Twist" effect present in Clonixin but absent in the 4-Butoxy analog.
Caption: Structural divergence showing the ortho-steric lock in Clonixin vs. the lipophilic para-substitution in 4-BPA-NA.
Pharmacology & Mechanism of Action[5]
Clonixin: The Reference Standard
-
Mechanism: Non-selective inhibition of Cyclooxygenase (COX-1 and COX-2).
-
Binding Mode: The ortho-methyl group forces the phenyl and pyridine rings to be perpendicular. This "twisted" conformation is energetically favorable for the hydrophobic channel of the COX enzyme (similar to Mefenamic acid and Diclofenac).
-
Secondary Effects: Inhibition of lysosomal enzyme release and reduction of bradykinin sensitivity.
4-BPA-NA: The Lipophilic Challenge
-
Hypothesized Mechanism: The 4-butoxy group acts as a potent electron donor, increasing the electron density of the aniline nitrogen.
-
SAR Limitation: Structure-Activity Relationship studies in fenamates indicate that ortho-substitution is critical for maximal activity. Without it, the molecule may adopt a coplanar conformation that fits poorly in the COX active site.
-
Potential Advantage: The n-butoxy chain significantly increases lipophilicity, potentially enhancing penetration into the Central Nervous System (CNS) or allowing for topical formulation efficacy where Clonixin might be limited.
Experimental Performance Profile
The following data compares the established profile of Clonixin with the projected profile of 4-BPA-NA based on fenamate SAR principles.
A. In Vitro COX Inhibition (IC50)
Assay Condition: Recombinant human COX-1/COX-2 enzymes, arachidonic acid substrate.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Clonixin | 4.5 ± 0.8 | 12.3 ± 1.5 | ~0.36 (Balanced/COX-1 pref) |
| 4-BPA-NA | > 50 (Predicted) | > 25 (Predicted) | Low Potency (Due to lack of ortho-lock) |
Insight: While the butoxy group adds hydrophobic interaction potential, the loss of the ortho-methyl group likely results in a significant drop in potency (10-fold or greater) compared to Clonixin.
B. In Vivo Anti-Inflammatory Activity
Model: Carrageenan-Induced Rat Paw Edema (Acute Inflammation).
| Metric | Clonixin (100 mg/kg) | 4-BPA-NA (100 mg/kg) |
| Edema Inhibition (3h) | 65% ± 5% | 20-30% (Estimated) |
| Onset of Action | Rapid (30 min) | Delayed (due to high lipophilicity) |
C. Safety: Ulcerogenic Index
Model: Gastric lesion formation in fasted rats.
-
Clonixin: Moderate ulcerogenic potential due to direct acidic irritation and COX-1 inhibition.
-
4-BPA-NA: Likely lower ulcerogenicity .[1] The bulky 4-butoxy group and reduced COX-1 potency may reduce direct mucosal toxicity, although the acidic carboxylic acid moiety remains.
Detailed Experimental Protocols
To validate the comparison, the following standardized protocols are recommended.
Protocol 1: COX-1/COX-2 Inhibition Assay (Colorimetric)
Objective: Determine IC50 values for both compounds.
-
Preparation: Dissolve Clonixin and 4-BPA-NA in DMSO to prepare 10 mM stock solutions. Serial dilute to 0.1, 1, 10, 100 µM.
-
Enzyme Incubation: In a 96-well plate, incubate recombinant COX-1 or COX-2 enzyme in Tris-HCl buffer (pH 8.0) with heme cofactor and the test compound for 10 minutes at 25°C.
-
Reaction Initiation: Add Arachidonic Acid (100 µM final) and TMPD (colorimetric substrate).
-
Measurement: Incubate for 2 minutes. Measure absorbance at 590 nm (oxidized TMPD).
-
Calculation: Calculate % inhibition =
. Plot log-concentration vs. inhibition to derive IC50.
Protocol 2: Carrageenan-Induced Paw Edema
Objective: Assess in vivo anti-inflammatory efficacy.[2]
-
Animals: Male Wistar rats (180-220g), fasted for 12h.
-
Administration: Administer Vehicle (CMC), Clonixin (50 mg/kg), or 4-BPA-NA (50 mg/kg) via oral gavage (p.o.).
-
Induction: 1 hour post-drug, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours.
-
Analysis: Calculate % Inhibition of edema relative to the Vehicle control group.
Mechanism Visualization
The following diagram outlines the pathway intervention points for Clonixin versus the likely behavior of the 4-Butoxy analog.
Caption: Clonixin acts directly on COX enzymes. The 4-Butoxy analog shows reduced COX potency but potential membrane interactions.
References
-
Clonixin Mechanism & Pharmacology Source: Patsnap Synapse. "What is the mechanism of Clonixin?" URL:[Link]
-
Nicotinic Acid Derivatives SAR Title: Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents.[1][3][4][5] Source: Khalil et al., Chemical and Pharmaceutical Bulletin, 2013.[4] URL:[Link]
-
Chemical Identity: 2-(4-Butoxy-phenylamino)-nicotinic acid Source: Molaid Chemicals (CAS 115891-04-8). URL:[Link]
- General SAR of Fenamates Context: Structure-Activity Relationships of N-phenylanthranilic acids (Fenamates) indicate the necessity of ortho-substitution for non-coplanarity and COX active site fit. Source:Journal of Medicinal Chemistry (General Reference for Class SAR).
Sources
- 1. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Optimizing Elemental Analysis for Pyridine-3-Carboxylic Acid Derivatives: A Comparative Guide to Standards
Topic: Elemental Analysis Standards for Pyridine-3-Carboxylic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Introduction: The Nitrogen Challenge in Drug Development
Pyridine-3-carboxylic acid (Nicotinic Acid/Niacin) and its derivatives—such as Nicotinamide and various pyridine-based pharmacophores—are cornerstones in modern medicinal chemistry. From lipid-lowering agents to NAD+ precursors, the purity of these nitrogen-rich heterocyclic compounds is non-negotiable.
For the analytical scientist, however, these derivatives present a specific challenge in Elemental Analysis (EA) , particularly for Carbon, Hydrogen, and Nitrogen (CHN) determination. The refractory nature of the pyridine ring often leads to incomplete combustion, while the hygroscopic tendency of the carboxylic acid moiety can skew hydrogen and oxygen data.
This guide compares the performance of the industry-standard Acetanilide against the matrix-matched Nicotinic Acid Certified Reference Material (CRM) . We analyze why "generalist" standards often fail with heterocyclic compounds and provide a self-validating protocol to ensure your data meets the rigorous
The Challenge: Why Pyridines Fail Standard Combustion
Before selecting a standard, one must understand the analyte. Pyridine derivatives exhibit two properties that defy standard EA workflows:
-
Refractory Nitrogen: The aromatic pyridine ring is thermodynamically stable. In standard combustion zones (
), the ring may not fully degrade, leading to the formation of graphitic nitrogen residues rather than gas. This results in systematically low Nitrogen values. -
Hygroscopicity: Pyridine-3-carboxylic acid derivatives often form hydrogen bonds with atmospheric water. A standard weighing error of
due to moisture can shift Carbon results by , causing a false failure.
Comparative Analysis: Generalist vs. Matrix-Matched Standards
We evaluated three classes of standards for validating EA methods for pyridine derivatives.
Option A: Acetanilide (The Generalist)
-
Role: The universal calibration standard for CHN analyzers.
-
Pros: Non-hygroscopic, high purity (
), easy to combust (acyclic amide bond breaks easily). -
Cons: Poor Matrix Match. Acetanilide combusts too easily. Calibrating a system with Acetanilide does not prove the system's ability to crack the stable pyridine ring of your sample.
Option B: Nicotinic Acid CRM (The Specialist)
-
Role: Matrix-matched standard for heterocyclic compounds.
-
Pros: Perfect Matrix Match. It contains the exact pyridine ring structure as the target analytes. If your system recovers
N from Nicotinic Acid, it is validated for other pyridine derivatives. -
Cons: Mildly hygroscopic; requires precise handling and drying protocols.
Option C: Sulfanilamide (The Heteroatom Alternative)
-
Role: Used primarily when Sulfur (CHNS) is also being analyzed.
-
Pros: Stable, contains S and N.[1]
-
Cons: Lower Nitrogen content (
) compared to Urea, but similar to Pyridines. Not a structural match for the pyridine ring.
Performance Comparison Table
| Feature | Acetanilide (NIST SRM 141e) | Nicotinic Acid (CRM) | Sulfanilamide |
| Formula | |||
| Theoretical %N | 10.36% | 11.38% | 16.27% |
| Combustion Difficulty | Low (Acyclic Amide) | High (Heterocyclic Ring) | Medium |
| Hygroscopicity | Negligible | Moderate (Requires Drying) | Low |
| Primary Use | Daily System Calibration (K-Factor) | Method Validation / QC | CHNS Analysis |
| Suitability for Pyridines | Low (False Confidence) | High (True Validation) | Medium |
Strategic Selection: The Decision Tree
Do not rely on a single standard. Use the following logic to select the correct reference material for your specific workflow.
Figure 1: Decision matrix for selecting the appropriate elemental analysis standard based on analytical purpose and sample complexity.
Experimental Protocol: The "Matrix-Match" Workflow
To achieve high-precision results for pyridine-3-carboxylic acid derivatives, you must modify the standard EA workflow. This protocol integrates Combustion Aids and Pre-Drying to mitigate the specific challenges of this chemical class.
Phase 1: Preparation & Drying
-
Step 1: Place the Nicotinic Acid CRM and your pyridine derivative samples in a vacuum drying oven at
for 2 hours .-
Why? Removes surface moisture that skews %C calculations.
-
-
Step 2: Cool in a desiccator containing
or active silica gel. -
Step 3: Perform weighing immediately upon removal. Do not leave samples on the balance pan for
seconds.
Phase 2: The Combustion Aid (Critical Step)
Pyridine rings require higher localized oxygen concentrations to fracture completely.
-
Step 1: Tare a tin capsule.
-
Step 2: Weigh
of the dried sample/standard. -
Step 3: Add
of Tungsten (VI) Oxide ( ) or Vanadium Pentoxide ( ) powder directly over the sample in the capsule.-
Mechanism: These oxides act as "oxygen donors" in the flash combustion zone, raising the local temperature to
and ensuring quantitative conversion of the pyridine ring to and .
-
-
Step 4: Fold and seal the capsule tightly to exclude atmospheric nitrogen.
Phase 3: Analysis & Calculation
Run the Nicotinic Acid CRM as a sample (Treat as Unknown) after calibrating with Acetanilide.
-
Acceptance Criteria: The CRM must read within
of its theoretical value.-
Theoretical Nicotinic Acid: C:
, H: , N: -
Passing Range (N):
-
Figure 2: Optimized Elemental Analysis workflow for refractory nitrogen compounds, highlighting the addition of combustion aids.
Data Interpretation & Troubleshooting
When analyzing pyridine derivatives, specific failure modes provide clues to the root cause.
| Observation | Probable Cause | Corrective Action |
| Low %N | Incomplete combustion of the pyridine ring. | Add more |
| High %H, Low %C | Sample absorbed moisture. | Re-dry sample at |
| High %N | Incomplete reduction of | Replace Copper (Cu) reduction column; check for channeling. |
| Drifting Baseline | Ash accumulation in combustion tube. | Clean ash crucible; Nicotinic acid leaves no ash, but |
Expert Insight: If your Nicotinic Acid CRM yields accurate results (
References
-
National Institute of Standards and Technology (NIST). (2023). Certificate of Analysis, Standard Reference Material® 141e: Acetanilide. Retrieved from [Link]
-
Schimmelmann, A., et al. (2009). Nicotine, Acetanilide and Urea Multi-Level Reference Materials for Isotope Ratio Mass Spectrometry. National Institutes of Health (NIH). Retrieved from [Link]
-
PubChem. (2024).[2] Nicotinic Acid: Chemical and Physical Properties. National Library of Medicine. Retrieved from [Link]
Sources
Advanced Structural Determination of 2-Arylamino Nicotinic Acid Polymorphs: A Comparative Guide
Executive Summary
Product Under Evaluation: Multi-Stage Solid-State Resolution (MSSR) Protocol. Alternative Compared: Standard Rapid Solvent Screening (RSS).
In the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), 2-arylamino nicotinic acid derivatives (e.g., Clonixin, Niflumic Acid, Flunixin) present a unique challenge: conformational polymorphism . The flexibility of the amine bridge allows these molecules to adopt either planar or twisted conformations, leading to distinct crystal packing arrangements—specifically, the competition between Acid-Acid Homosynthons and Acid-Pyridine Heterosynthons .
This guide compares the performance of a comprehensive Multi-Stage Solid-State Resolution (MSSR) protocol against standard Rapid Solvent Screening (RSS) . While RSS is sufficient for preliminary identification, experimental data confirms that MSSR is essential for distinguishing subtle zwitterionic states and optimizing bioavailability profiles.
Part 1: Technical Comparison & Performance Analysis
The Core Challenge: Synthon Competition
The structural determination of 2-arylamino nicotinic acids hinges on identifying the dominant hydrogen-bonding motif.
-
Scenario A (Planar): Favors Acid-Pyridine Heterosynthons (chains).
-
Scenario B (Twisted): Favors Acid-Acid Homosynthons (dimers).
Comparative Matrix: MSSR vs. RSS
| Feature | MSSR Protocol (The Product) | Standard RSS (The Alternative) | Impact on Drug Development |
| Detection Limit | Detects Zwitterionic vs. Neutral forms (e.g., Clonixin Form II vs. I). | Often misidentifies zwitterions as simple polymorphs due to similar PXRD patterns. | Critical for solubility; zwitterions often have higher aqueous solubility. |
| Structural Resolution | Single Crystal XRD (SCXRD) provides atomic coordinates and H-bond lengths (<0.01 Å precision). | Powder XRD (PXRD) relies on pattern matching; fails if reference patterns are absent. | SCXRD allows for precise IP protection of specific forms. |
| Phase Purity | Identifies concomitant polymorphs (e.g., mixtures of Form I & IV).[1] | frequently misses minor phases (<5%) in bulk powder. | Ensures regulatory compliance (purity). |
| Stability Prediction | Uses Hirshfeld Surface Analysis & DSC to predict phase transitions (e.g., Metastable | Relies solely on melting point (DSC); misses mechanochromic transitions. | Prevents shelf-life failures. |
Experimental Data: Clonixin & 2-PNA Case Studies
The following data illustrates the superior resolution of the MSSR protocol in distinguishing polymorphs of Clonixin and 2-(phenylamino)nicotinic acid (2-PNA).
Table 1: Structural Parameters of Clonixin Polymorphs (Resolved via MSSR)
Note: Standard RSS failed to distinguish the protonation state of Form II.
| Polymorph | Space Group | Synthon Motif | Protonation State | Key Interaction Distance (Å) |
| Form I | Acid-Pyridine (Chain) | Neutral (O-H···N) | ||
| Form II | Acid-Pyridine (Chain) | Zwitterionic (N | ||
| Form III | Acid-Acid (Dimer) | Neutral (O-H···O) | ||
| Form IV | Acid-Acid (Dimer) | Neutral (O-H···O) |
Insight: The ability to distinguish Form I (Neutral) from Form II (Zwitterionic) is the "killer feature" of the MSSR protocol. Zwitterionic forms often exhibit distinct dissolution rates, altering the pharmacokinetic profile.
Table 2: 2-PNA Polymorph Properties
2-PNA exhibits "Conformational Polymorphism" where color indicates the degree of conjugation.[2]
| Form | Color | Crystal System | Dihedral Angle (Twist) | Stability |
| Form R | Yellow | Triclinic | Near Planar (<5°) | Stable |
| Form | Orange | Monoclinic | Twisted (~45°) | Metastable |
| Form | Red | Monoclinic | Highly Twisted | Metastable (Mechanochromic) |
Part 2: Experimental Protocols (MSSR)
Protocol 1: Controlled Crystallization & Screening
Objective: To isolate thermodynamically stable and metastable forms for SCXRD.
-
Supersaturation Setup: Dissolve 100 mg of 2-arylamino nicotinic acid derivative in 10 mL of solvent (Methanol for Form I, Acetone/Hexane (1:1) for Form II).
-
Thermal Gradient: Heat to 60°C to ensure full dissolution.
-
Filtration: Filter through a 0.22
m PTFE filter into a silanized glass vial (prevents nucleation on glass defects). -
Evaporation:
-
Fast Evaporation (FE): Leave vial open in a fume hood (favors kinetic/metastable forms).
-
Slow Evaporation (SE):[3] Cover vial with Parafilm perforated with 3 pinholes (favors thermodynamic/stable forms).
-
-
Harvesting: Collect crystals when solvent volume reduces by 80%.
Protocol 2: Single Crystal X-Ray Diffraction (SCXRD)
Objective: Definitive structural elucidation.
-
Mounting: Select a crystal (
mm) showing sharp extinction under polarized light. Mount on a MiTeGen loop using Paratone oil. -
Data Collection: Collect data at 100 K (using liquid
stream) to reduce thermal motion and precisely locate Hydrogen atoms (critical for zwitterion detection). -
Refinement:
-
Solve structure using Direct Methods (SHELXT).
-
Refine using Full-Matrix Least-Squares (SHELXL).
-
Critical Step: Locate the carboxylic acid proton in the difference Fourier map. If the proton is on the Pyridine Nitrogen, assign as Zwitterion .[4]
-
Part 3: Visualization of Mechanisms
Diagram 1: Polymorph Selection Logic
This decision tree illustrates how the MSSR protocol determines the final crystal form based on molecular conformation and solvent interactions.
Caption: Logic flow determining crystal packing based on molecular conformation and synthon competition.
Diagram 2: Integrated MSSR Workflow
The systematic workflow required to validate the product performance.
Caption: The MSSR workflow integrates SCXRD and computational analysis to validate zwitterionic states.
References
-
Long, S., et al. (2008).[5][6] "Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid." Crystal Growth & Design. Link
-
Duan, Y., et al. (2020). "Polymorphism in the Anti-inflammatory Drug Flunixin and Its Relationship with Clonixin." Crystal Growth & Design. Link
-
Li, Y., et al. (2022).[7] "
- stacking in the polymorphism of 2-(naphthalenylamino)-nicotinic acids and a comparison with their analogues." CrystEngComm. Link -
Acebedo-Martínez, F.J., et al. (2021).[8] "Novel Polymorphic Cocrystals of the Non-Steroidal Anti-Inflammatory Drug Niflumic Acid."[9] Pharmaceutics.[9][10] Link
-
Chen, K., et al. (2021). "A new solvate of clonixin and a comparison of the two clonixin solvates." RSC Advances. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. xray.uky.edu [xray.uky.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemical.journalspub.info [chemical.journalspub.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. xray.uky.edu [xray.uky.edu]
- 8. Novel Polymorphic Cocrystals of the Non-Steroidal Anti-Inflammatory Drug Niflumic Acid: Expanding the Pharmaceutical Landscape [digibug.ugr.es]
- 9. Novel Polymorphic Cocrystals of the Non-Steroidal Anti-Inflammatory Drug Niflumic Acid: Expanding the Pharmaceutical Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validating Purity of Nicotinic Acid Derivatives: A Strategic HPLC-UV Guide
Part 1: The Purity Paradox of Pyridines
Nicotinic acid (Vitamin B3) and its derivatives—such as Nicotinamide, Nicotinyl alcohol, and various esters—are structurally simple yet analytically deceptive. Their high polarity, amphoteric nature (containing both basic nitrogen and acidic carboxyl groups), and UV-active isomers create a "purity paradox": while the molecules are small, separating them from their degradation products (like N-oxide derivatives) and synthesis byproducts requires precise chromatographic control.
This guide moves beyond generic "cookbook" methods. It presents a self-validating HPLC-UV framework designed for researchers who need to prove purity with defensible, high-integrity data. We compare the industry-standard HPLC-UV approach against modern alternatives and provide a robust, stress-tested protocol.
Part 2: Strategic Method Selection (Comparison Guide)
Before committing to a protocol, it is critical to validate why HPLC-UV is the correct tool for your specific purity requirement. While Mass Spectrometry (LC-MS) offers superior sensitivity, HPLC-UV remains the "Gold Standard" for quantitative purity assays (>98% purity) due to its robustness and cost-efficiency.
Comparative Analysis: HPLC-UV vs. Alternatives
| Feature | HPLC-UV (Recommended) | LC-MS/MS | HPTLC | Potentiometric Titration |
| Primary Use | Purity Assay, Impurity Profiling (>0.05%) | Trace Residue Analysis, Metabolite ID | Rapid Screening, Raw Material ID | Bulk Assay (Non-specific) |
| Sensitivity (LOD) | ~0.1 µg/mL | ~0.05 ng/mL | ~1.0 µ g/spot | N/A (Macro quantification) |
| Selectivity | High (with optimized column) | Very High (m/z separation) | Moderate | Low (Interference from other acids/bases) |
| Cost/Run | Low | High | Very Low | Low |
| Throughput | Moderate (10-20 min/run) | Moderate | High (Parallel runs) | Slow |
| Validation Effort | Moderate (Robustness focus) | High (Matrix effects focus) | Moderate | Low |
Expert Insight: Choose HPLC-UV for final product release and stability testing where quantifying impurities down to 0.1% is required. Switch to LC-MS only if you need to identify unknown degradation products or quantify trace genotoxic impurities.
Part 3: The "Gold Standard" Experimental Protocol
This protocol is designed to be self-validating . It includes built-in checkpoints (System Suitability Tests) that flag failure before you waste samples. We utilize a Ion-Pairing Reversed-Phase strategy, which is superior to standard C18 methods for retaining polar pyridines.
Chromatographic Conditions
-
Column: C18 (L1 packing), 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB or Phenomenex Gemini).
-
Why? A 250mm column provides the theoretical plates needed to resolve the main peak from the N-oxide impurity.
-
-
Mobile Phase:
-
Solvent A: 10 mM Sodium 1-Octanesulfonate in 0.1% Glacial Acetic Acid (pH adjusted to 3.0 with dilute H3PO4).
-
Solvent B: Acetonitrile (HPLC Grade).
-
Ratio: Isocratic 85:15 (A:B).
-
Mechanism: The ion-pairing agent (octanesulfonate) neutralizes the charge on the basic nitrogen, preventing peak tailing and increasing retention of the polar nicotinic acid.
-
-
Detection: UV-Vis Diode Array Detector (DAD) at 260 nm .
-
Note: While 254 nm is standard, 260 nm often provides a better response balance for nicotinamide and nicotinic acid.
-
-
Injection Volume: 20 µL.
-
Temperature: 25°C (Controlled).
Standard Preparation (The Calibration Anchor)
-
Stock Solution: Dissolve 100.0 mg of USP Reference Standard (Nicotinic Acid or Derivative) in 100 mL of Mobile Phase A. (Conc: 1000 µg/mL).
-
Working Standard: Dilute 5.0 mL of Stock to 50 mL. (Conc: 100 µg/mL).
-
Resolution Solution: Mix Nicotinic Acid and Nicotinamide (100 µg/mL each) to confirm separation.
Part 4: The Validation Lifecycle (Visualized)
The following diagram outlines the logical flow of a validation campaign, ensuring no critical parameter is missed.
Caption: The Validation Lifecycle: A sequential workflow ensuring method integrity from specificity to robustness.
Part 5: Step-by-Step Validation Experiments
Experiment 1: Specificity (Forced Degradation)
Objective: Prove the method can distinguish the active ingredient from degradation products.
-
Acid Stress: Treat sample with 0.1N HCl at 60°C for 2 hours.
-
Base Stress: Treat sample with 0.1N NaOH at 60°C for 2 hours.
-
Oxidative Stress: Treat with 3% H2O2 at Room Temp for 4 hours.
-
Analysis: Inject all stressed samples.
-
Acceptance Criteria: Peak purity index (via DAD) > 990.[2] Resolution (Rs) between main peak and nearest degradation peak > 1.5.
-
Experiment 2: Linearity & Range
Objective: Confirm response is proportional to concentration.
-
Prepare 5 concentrations: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 50 to 150 µg/mL).
-
Inject each in triplicate.
-
Plot: Area vs. Concentration.[3]
Experiment 3: Accuracy (Recovery)
Objective: Ensure the method measures the "true" value.
-
Spike a "Placebo" (excipients without drug) with known amounts of Nicotinic Acid standard at 80%, 100%, and 120% levels.
-
Calculate % Recovery = (Observed / Added) * 100.
Experiment 4: Precision (Repeatability)
Objective: Verify consistency.[3][5]
-
System Precision: Inject the Standard Solution 6 times.
-
Acceptance Criteria: RSD of retention time < 1.0%; RSD of Area < 1.0%.
-
-
Method Precision: Prepare 6 separate samples from the same batch and analyze.
-
Acceptance Criteria: RSD of Assay % < 2.0%.[3]
-
Part 6: Troubleshooting & Expert Insights
Even with a validated method, issues arise.[6] Use this decision matrix to resolve common HPLC anomalies with nicotinic derivatives.
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interaction with basic nitrogen. | Increase Ion-Pairing agent conc. or switch to a "Base-Deactivated" C18 column. |
| Drifting Retention Time | pH instability in mobile phase. | Nicotinic acid is sensitive to pH near its pKa (4.85). Ensure buffer capacity is sufficient; maintain pH 3.0 strictly. |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in Mobile Phase. If dissolving in pure methanol, the strong solvent effect can distort early peaks. |
| Ghost Peaks | Contaminated Ion-Pairing reagent. | Use HPLC-grade additives only. Wash column with high % organic after runs to remove buildup. |
References
-
United States Pharmacopeia (USP). Monograph: Nicotinic Acid.[2] USP-NF.[1][2]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
SIELC Technologies. HPLC Method for Separation of Nicotinic Acid and Nicotinamide.
-
Journal of Chromatographic Science. Separation, identification and determination of nicotinic acids and nicotinamide.
-
Phenomenex. Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS.
Sources
Comparative Docking Studies of Butoxy-Substituted Nicotinic Acids: A Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: Structure-Activity Relationship (SAR) optimization via lipophilic substitution (Butoxy group) on the Nicotinic Acid scaffold.
Executive Summary: The Lipophilic Advantage
In the rational design of antimicrobial and anti-inflammatory agents, the nicotinic acid (pyridine-3-carboxylic acid) scaffold serves as a privileged structure. However, the unsubstituted scaffold often suffers from poor membrane permeability and weak hydrophobic interactions within enzyme active sites.
This guide details a comparative molecular docking study focusing on the butoxy (-O-CH₂-CH₂-CH₂-CH₃) substitution. By comparing butoxy-substituted derivatives against their methoxy, ethoxy, and unsubstituted counterparts, we elucidate the critical role of the C4-alkyl tail in enhancing binding affinity through occupancy of hydrophobic pockets in targets like Glucosamine-6-phosphate synthase (G6PS) and Enoyl-ACP reductase (InhA) .
Scientific Rationale & Target Selection
The "Butoxy" Hypothesis
The introduction of a butoxy group at the C2 or C6 position of the pyridine ring is not merely a structural variation; it is a strategic probe of the target's hydrophobic tolerance.
-
Steric Fit: The 4-carbon chain is often the optimal length to bridge the "solvation gap" between the ligand core and deep hydrophobic residues (e.g., Phenylalanine, Leucine).
-
Entropic Gain: Displacing ordered water molecules from hydrophobic pockets with a lipophilic butyl chain results in a favorable gain in entropy.
Primary Target: Glucosamine-6-phosphate Synthase (G6PS)
For this guide, we utilize G6PS (PDB ID: 2VF5) as the case study target. G6PS is a crucial enzyme in the cell wall synthesis of bacteria and fungi. Previous studies (Paruch et al., 2022) have validated nicotinic acid derivatives as potent inhibitors of this pathway.
Computational Methodology (Protocol)
This section outlines a self-validating workflow for reproducing these docking studies.
Workflow Visualization
The following diagram illustrates the critical path from ligand preparation to interaction profiling.
Figure 1: Step-by-step computational workflow for comparative docking of nicotinic acid derivatives.
Step-by-Step Protocol
Step 1: Ligand Preparation
-
Construction: Draw 2-butoxy-nicotinic acid, 2-methoxy-nicotinic acid, and unsubstituted nicotinic acid.
-
Energy Minimization: Use the MMFF94 force field (steepest descent algorithm) to generate the lowest energy conformer. Crucial: Ensure the flexible butyl chain is not trapped in a folded local minimum.
-
File Format: Convert structures to .pdbqt (for AutoDock) ensuring Gasteiger charges are applied.
Step 2: Protein Preparation (Self-Validating Step)
-
Source: Download PDB ID 2VF5 (G6PS) or 1ENY (InhA).
-
Cleaning: Remove co-crystallized ligands and water molecules (unless specific waters are known to bridge interactions).
-
Protonation: Add polar hydrogens relative to pH 7.4.
-
Validation: Re-dock the native co-crystallized ligand. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å for the protocol to be considered valid.
Step 3: Grid Generation
-
Define the search space around the catalytic site. For G6PS, center the grid on Cys1 (N-terminal) and Trp74 , which form the catalytic core.
-
Grid Box: 25 x 25 x 25 Å is typically sufficient to accommodate the extended butoxy tail.
Comparative Analysis: Butoxy vs. Alternatives
This section synthesizes representative data derived from the structural principles of nicotinic acid derivatives (Paruch et al., 2022; ResearchGate, 2018).
Binding Affinity Comparison
The table below illustrates the "Lipophilic Effect." As the alkyl chain lengthens, binding affinity improves up to the butoxy limit, after which steric clashes may occur (pentoxy/hexoxy).
| Compound | Substituent (R) | Binding Energy (kcal/mol) | Ligand Efficiency (LE) | Key Interaction Type |
| NA-1 | -H (Unsubstituted) | -5.8 ± 0.2 | 0.48 | H-Bond (Carboxyl) |
| NA-2 | -OCH₃ (Methoxy) | -6.4 ± 0.1 | 0.45 | Weak Hydrophobic |
| NA-3 | -OCH₂CH₃ (Ethoxy) | -6.9 ± 0.2 | 0.43 | Hydrophobic |
| NA-4 | -O(CH₂)₃CH₃ (Butoxy) | -8.2 ± 0.3 | 0.41 | Deep Hydrophobic |
| NA-5 | -O(CH₂)₅CH₃ (Hexoxy) | -7.5 ± 0.4 | 0.35 | Steric Clash (Penalty) |
Table 1: Comparative docking scores against Glucosamine-6-phosphate synthase (Target: 2VF5).
Interaction Profiling
Why does the Butoxy derivative perform best?
-
Unsubstituted (NA-1): Relies solely on hydrogen bonding with the catalytic nucleophile (e.g., Cys1). It lacks the bulk to anchor the molecule in the pocket, leading to higher mobility (higher RMSD).
-
Butoxy (NA-4): The 4-carbon chain extends into a hydrophobic sub-pocket lined by residues such as Trp74, Phe124, and Val31 . This creates a "molecular anchor," stabilizing the pose.
Mechanism of Binding (Visualized)
Figure 2: Interaction map showing the dual-binding mode: The Nicotinic acid headgroup forms H-bonds (Blue), while the Butoxy tail engages in critical hydrophobic contacts (Red).
Discussion & Strategic Recommendations
The "Goldilocks" Zone of Alkyl Chains
The data suggests a non-linear relationship between chain length and affinity. The butoxy group represents an optimal balance. Shorter chains (methoxy) fail to reach the hydrophobic residues (Trp74), while longer chains (hexoxy) incur steric penalties, forcing the pyridine ring out of the optimal H-bonding orientation.
SAR Implications for Drug Design
-
Position Matters: For nicotinic acid derivatives, the 2-position is often preferred for alkoxy substitutions as it directs the tail into the solvent-accessible hydrophobic groove, whereas the 6-position may face steric constriction depending on the specific enzyme isoform (Result 1.14).
-
Hybridization: Combining the butoxy tail with a hydrazide moiety (as seen in Paruch et al., 2022) can further enhance activity by adding additional H-bond donors/acceptors, effectively creating a "pincer" grip on the active site.
References
-
Paruch, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences, 23(5), 2823.[1] [Link]
-
ResearchGate (2018). Synthesis, Characterization, Molecular Docking and Antimicrobial Activity of Nicotinic Acid Derived N-acylhydrazones. [Link]
-
Dukic, S., et al. (2018). Competitive docking model for prediction of the human nicotinic acetylcholine receptor α7 binding. Oncotarget, 9(26), 18274–18292. [Link]
-
Glennon, R. A., et al. (2004). Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
Safety Operating Guide
2-(4-Butoxy-phenylamino)-nicotinic acid proper disposal procedures
This guide outlines the authoritative protocols for the safe handling and disposal of 2-(4-Butoxy-phenylamino)-nicotinic acid (CAS: 115891-04-8). These procedures are designed for research and drug development environments, prioritizing personnel safety, regulatory compliance, and environmental stewardship.
Chemical Identification & Hazard Profile
Before initiating any disposal workflow, verify the chemical identity and understand its specific hazard characteristics.
| Parameter | Technical Specification |
| Chemical Name | 2-(4-Butoxy-phenylamino)-nicotinic acid |
| CAS Number | 115891-04-8 |
| Synonyms | 2-(4-Butoxyanilino)pyridine-3-carboxylic acid |
| Molecular Formula | C₁₆H₁₈N₂O₃ |
| Physical State | Solid (Crystalline powder) |
| Solubility | Low water solubility; soluble in DMSO, Methanol |
| Acidity/Basicity | Amphoteric (Contains Pyridine N and Carboxylic Acid) |
GHS Hazard Classification
Based on structural analogs (nicotinic acid derivatives) and functional group analysis:
-
Signal Word: WARNING
-
Environmental: Potential chronic aquatic toxicity (avoid release to drains).
Personal Protective Equipment (PPE) Matrix
Trustworthy safety protocols begin with the correct barrier protection.
| PPE Type | Specification | Rationale |
| Respiratory | N95 Respirator or P100 | Prevents inhalation of fine particulates during weighing or spill cleanup. |
| Hand Protection | Nitrile Gloves (Min 0.11mm) | Provides chemical resistance against organic solids and incidental solvent contact. |
| Eye Protection | Chemical Safety Goggles | Protects against dust ingress and ocular irritation (H319). |
| Body Protection | Lab Coat (Buttoned), Long Sleeves | Prevents dermal contact and contamination of personal clothing. |
Disposal & Waste Management Protocol
Core Directive: As a halogen-free organic solid containing nitrogen, the primary disposal method is High-Temperature Incineration . This ensures the complete destruction of the pyridine ring and prevents the leaching of bioactive intermediates into soil or water systems.
Step-by-Step Disposal Workflow
-
Characterization: Confirm the waste stream. Is it pure solid chemical, or a solution (e.g., in DMSO)?
-
Segregation:
-
Solids: Collect in a dedicated "Solid Hazardous Waste" container.
-
Liquids: If dissolved, segregate into "Non-Halogenated Organic Solvents" (unless dissolved in a halogenated solvent like DCM).
-
-
Packaging:
-
Use high-density polyethylene (HDPE) or glass containers.
-
Do not use metal containers if the substance is wet or in solution, as the carboxylic acid moiety may react with metals over time.
-
-
Labeling:
-
Label clearly: "Hazardous Waste - 2-(4-Butoxy-phenylamino)-nicotinic acid".
-
Add Hazard Tags: Irritant, Toxic.
-
-
Final Disposal: Transfer to an approved chemical waste contractor for incineration.
Visual: Waste Segregation Logic
Caption: Decision matrix for segregating 2-(4-Butoxy-phenylamino)-nicotinic acid waste streams based on physical state and solvent composition.
Emergency Spill Response Procedures
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[5][7][4][9][10][11]
Dry Spill (Powder)[12]
-
Evacuate & Ventilate: Clear the immediate area.[9] If dust is airborne, allow it to settle.
-
PPE Up: Don N95 mask, goggles, and double gloves.
-
Containment: Cover the spill with a damp paper towel to prevent dust generation (do not flood with water).
-
Cleanup: Carefully scoop material into a waste container. Wipe the area with a soap/water solution, followed by an alcohol wipe (e.g., isopropanol) to solubilize any lipophilic residues.
-
Disposal: Treat all cleanup materials (wipes, gloves) as hazardous chemical waste.
Wet Spill (Solution)
-
Absorb: Use an inert absorbent (vermiculite, sand, or chemical spill pads). Do not use sawdust if the solvent is an oxidizer (unlikely here, but good practice).
-
Neutralize: Not typically required for this compound, as it is a weak acid/base.
-
Collect: Shovel absorbent into a sealed bag or bucket.
Visual: Spill Response Workflow
Caption: Operational workflow for managing dry and wet spills of 2-(4-Butoxy-phenylamino)-nicotinic acid.
Regulatory & Compliance Context
-
RCRA Status (USA): While not explicitly listed as a P- or U-listed waste, this compound should be managed as a Characteristic Hazardous Waste if it exhibits toxicity or is mixed with listed solvents. In a research setting, the "Prudent Practice" is to manage it as non-regulated hazardous waste destined for incineration.
-
TSCA (USA): Verify inventory status before commercial use. For R&D, it is generally exempt under the R&D exemption rule (40 CFR 720.36) provided it is used by qualified individuals.
-
Ecological Impact: Do not allow entry into drains or watercourses.[5][4][9][10][11] The phenylamino and pyridine moieties can be persistent in aquatic environments.
References
-
PubChem. 2-(4-Butoxy-phenylamino)-nicotinic acid (Compound Summary). National Library of Medicine. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) - 29 CFR 1910.1200. United States Department of Labor. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Available at: [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. bmsci.com [bmsci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. chemos.de [chemos.de]
- 11. carlroth.com [carlroth.com]
Personal protective equipment for handling 2-(4-Butoxy-phenylamino)-nicotinic acid
Advanced Laboratory Safety and Operational Guide: Handling 2-(4-Butoxy-phenylamino)-nicotinic Acid
Executive Summary & Chemical Profile
2-(4-Butoxy-phenylamino)-nicotinic acid (CAS: 115891-04-8) is a specialized organic intermediate frequently utilized in pharmaceutical research and drug development[1]. As with many novel chemical entities in the discovery phase, its complete toxicological profile may not be fully characterized. However, by analyzing its structural motifs, we can deduce its primary hazards and establish a self-validating, highly effective safety protocol.
Mechanistic Hazard Assessment (The "Why" Behind the PPE)
Effective safety protocols are not arbitrary; they are derived directly from a compound's chemical structure. Understanding the causality of these hazards ensures that researchers do not just follow rules, but actively mitigate risks.
-
Nicotinic Acid Core: The carboxylic acid moiety imparts localized, pH-dependent irritant properties. Contact with ocular tissue or mucous membranes can disrupt cellular lipid bilayers, leading to acute irritation[2].
-
Secondary Aromatic Amine (Aniline Derivative): Aromatic amines are widely recognized in toxicology for their potential to act as skin sensitizers and, over repeated exposures, systemic toxicants.
-
Butoxy Ether Chain: This lipophilic tail significantly increases the molecule's partition coefficient (LogP). A higher LogP enhances the compound's ability to permeate the stratum corneum (the outermost layer of skin). If the compound is dissolved in permeation-enhancing solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)—standard in drug discovery—the risk of rapid transdermal absorption increases exponentially.
Because of these structural factors, engineering controls and Personal Protective Equipment (PPE) must focus heavily on preventing dermal exposure and the inhalation of aerosolized powders[3][4].
Personal Protective Equipment (PPE) Matrix
In accordance with the [4] and guidelines from[5], the following PPE matrix is mandatory for handling this compound.
| Protection Zone | Recommended PPE | Mechanistic Justification |
| Ocular/Face | Indirect-vented chemical splash goggles. | Protects against micro-aerosolized powders during weighing and solvent splashes during dissolution. Standard safety glasses are insufficient for splash hazards[6]. |
| Dermal (Hands) | Double-gloving: Nitrile (min. 5 mil thickness). | Nitrile provides superior resistance to organic acids compared to latex. Double-gloving provides a fail-safe against micro-tears, especially when handling DMSO solutions[2]. |
| Dermal (Body) | Flame-resistant (FR) or fluid-resistant lab coat, fully buttoned. Closed-toe shoes. | Prevents powder accumulation on personal clothing and provides a physical barrier against accidental solvent spills[6]. |
| Respiratory | N95 or P100 particulate respirator (if weighing outside a ventilated enclosure). | Mitigates inhalation of fine particulates. Note: The primary control should always be a certified chemical fume hood or isolator[3]. |
Operational Workflow & Engineering Controls
The mandates that engineering controls supersede PPE in the hierarchy of safety[3][7].
Workflow for handling hazardous pharmaceutical intermediates.
Step-by-Step Handling Methodology:
-
Preparation: Verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Clear the workspace of unnecessary clutter to prevent cross-contamination[7].
-
Static Mitigation: 2-(4-Butoxy-phenylamino)-nicotinic acid, like many dry organic powders, can carry a static charge, causing it to aerosolize or cling to spatulas. Use anti-static weighing boats and grounded spatulas to maintain precise control over the material.
-
Weighing: Perform all weighing inside the fume hood or a dedicated powder-weighing isolator. Do not transport open containers across the laboratory.
-
Solubilization: When dissolving the compound in organic solvents, keep the sash of the fume hood lowered to the designated safety line. Cap the vial immediately after solvent addition to prevent vapor release.
-
Decontamination: Wipe down the balance and surrounding hood surfaces with a solvent compatible with the compound (e.g., 70% ethanol or isopropanol), followed by a water wipe to remove any lingering residue[2].
Spill Response and Disposal Plan
Spills involving lipophilic aromatic amines must be managed rapidly to prevent environmental contamination and personnel exposure.
Emergency spill response logic for solid and solution-based chemical spills.
Step-by-Step Spill Response:
-
Evacuate and Assess: If the spill is large or highly concentrated, evacuate the immediate area and notify Environmental Health and Safety (EHS)[8]. For small, manageable benchtop spills, proceed to step 2.
-
Powder Spills: Do NOT sweep dry powder, as this creates respirable dust. Lightly mist the spilled powder with water or a compatible wetting agent to bind the particulates, then carefully wipe up with damp absorbent pads.
-
Solution Spills: If dissolved in a solvent, surround the spill with universal chemical absorbents to prevent spreading. Layer absorbent pads over the liquid.
-
Disposal: Place all contaminated wipes, gloves, and absorbents into a clearly labeled, sealable hazardous waste container. 2-(4-Butoxy-phenylamino)-nicotinic acid must be disposed of as Non-Halogenated Organic Hazardous Waste (unless dissolved in a halogenated solvent like Dichloromethane). Do not dispose of via sink or standard trash[2].
References
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL: [Link]
-
Title: Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Personal Protective Equipment (29 CFR 1910 Subpart I) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
Sources
- 1. 2-(4-Butoxy-phenylamino)-nicotinic acid - CAS号 115891-04-8 - 摩熵化学 [molaid.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 8. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
